3-Fluoroquinolin-6-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoroquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAYWIYDQAWNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736200 | |
| Record name | 3-Fluoroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808755-53-5 | |
| Record name | 3-Fluoroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoroquinolin-6-ol
Executive Summary: 3-Fluoroquinolin-6-ol is a key heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. The incorporation of a fluorine atom at the 3-position and a hydroxyl group at the 6-position of the quinoline ring system can profoundly influence the compound's physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this compound, beginning from commercially available starting materials. Furthermore, it details a complete workflow for the structural and purity verification of the final compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The protocols and rationale described herein are designed to be a self-validating system, ensuring both scientific rigor and practical applicability for researchers and synthetic chemists.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a foundational structural motif found in a wide array of natural products and synthetic pharmaceuticals, renowned for its diverse biological activities.[1] Classic methods for constructing this bicyclic heterocycle have been well-established for over a century and provide a versatile toolkit for the synthetic chemist.
-
The Skraup Synthesis: This reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3] While effective, the reaction is notoriously exothermic and often requires careful moderation to prevent runaway conditions.[4][5]
-
The Friedländer Synthesis: A more convergent approach, the Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis, to form the quinoline derivative.[6][7][8]
-
The Gould-Jacobs Reaction: This powerful method is particularly useful for synthesizing 4-hydroxyquinoline derivatives. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline core.[9][10][11]
While these classical methods are robust, the synthesis of specifically substituted quinolines, such as this compound, often requires a more tailored and strategic approach to ensure regiochemical control and compatibility with sensitive functional groups.
Recommended Synthesis of this compound: A Three-Step Approach
The recommended pathway for the synthesis of this compound is a robust and scalable three-step sequence. This strategy leverages a modern adaptation of quinoline synthesis followed by a standard deprotection step. The rationale behind this choice is the high efficiency and regiochemical control offered in the initial cyclization, which directly installs the desired fluorine atom at the 3-position.
Synthetic Strategy Visualization
The overall synthetic transformation is depicted below, proceeding from p-anisidine through key intermediates to the final product.
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline
This initial step constitutes a tandem chlorination-cyclization reaction. Phosphorus oxychloride (POCl₃) serves as both the solvent and the chlorinating/dehydrating agent, facilitating the reaction between p-anisidine and 2-fluoromalonic acid to construct the core heterocyclic structure.[12][13][14]
-
Protocol:
-
To a flask equipped with a reflux condenser and magnetic stirrer, cautiously add phosphorus oxychloride (POCl₃, ~6 eq).
-
Portion-wise, add 2-fluoromalonic acid (1.0 eq) to the POCl₃. Heat the mixture to reflux for approximately 30 minutes, or until the acid is fully dissolved.
-
Cool the mixture to approximately 60 °C. Slowly and carefully, add p-anisidine (1.0 eq).
-
Heat the resulting mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. Cautiously pour the mixture onto crushed ice with vigorous stirring.
-
Adjust the pH of the aqueous suspension to ~10 using a concentrated ammonium hydroxide solution.
-
Stir the resulting suspension for 1-2 hours to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline.[12]
-
Step 2: Reductive Dechlorination to 3-Fluoro-6-methoxyquinoline
The dichloro intermediate is selectively dechlorinated at the 2- and 4-positions via catalytic hydrogenation. This reduction can be achieved using several catalyst systems, with Palladium on carbon (Pd/C) with a hydrogen donor like ammonium formate, or Raney Nickel (Ra-Ni) under a hydrogen atmosphere being common choices.[1][15]
-
Protocol (Raney Nickel Method):
-
In a hydrogenation vessel, dissolve the 2,4-dichloro-3-fluoro-6-methoxyquinoline (1.0 eq) in a suitable solvent such as methanol (MeOH).
-
Add a 7 M solution of ammonia in methanol.
-
Carefully add Raney Nickel catalyst (a slurry in water or MeOH) to the mixture. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Pressurize the vessel with hydrogen gas (e.g., 150 psi) and stir the reaction at room temperature.
-
Monitor the reaction for hydrogen uptake and by HPLC. The reaction may require several hours to days and potentially the addition of more catalyst.[1]
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as it can ignite. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel chromatography to yield pure 3-fluoro-6-methoxyquinoline.[1]
-
Step 3: O-Demethylation to this compound
The final step involves the cleavage of the methyl ether at the 6-position to reveal the target hydroxyl group. This is a standard transformation in organic synthesis, often accomplished with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr).
-
Protocol (Boron Tribromide Method):
-
Dissolve 3-fluoro-6-methoxyquinoline (1.0 eq) in a dry, chlorinated solvent (e.g., dichloromethane, DCM) under an inert atmosphere.
-
Cool the solution to 0 °C or lower in an ice or dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃, ~1.1-1.5 eq) in DCM dropwise.
-
Allow the reaction to stir at low temperature and then warm to room temperature. Monitor by TLC or HPLC until the starting material is consumed.
-
Upon completion, cautiously quench the reaction by slowly adding methanol, followed by water.
-
Neutralize the mixture and extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to afford the final product, this compound.
-
Comprehensive Characterization of this compound
Definitive structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic methods provides a complete profile of the synthesized molecule.[16][17]
Characterization Workflow Visualization
Caption: Analytical workflow for compound validation.
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[16]
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹H spectrum will confirm the number and connectivity of protons. The ¹³C spectrum will show all unique carbon environments. The ¹⁹F spectrum is crucial for confirming the presence and electronic environment of the fluorine atom.[18][19]
-
-
Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Analysis: Acquire a full scan mass spectrum in positive ion mode. The high-resolution data will provide the exact mass of the protonated molecule [M+H]⁺, allowing for the unambiguous determination of its elemental formula.[20]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: An HPLC system equipped with a UV detector and a reverse-phase C18 column.[21]
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent.
-
Analysis: Develop an isocratic or gradient method using a mobile phase such as acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid). Monitor the elution profile at a suitable wavelength (e.g., 280 nm). The purity is determined by the area percentage of the main peak.[22][23]
-
Summary of Expected Analytical Data
The following table summarizes the expected analytical data for this compound, based on its structure and data from analogous compounds.
| Analysis Type | Parameter | Expected Value / Observation | Rationale / Interpretation |
| HRMS (ESI+) | Exact Mass [M+H]⁺ | C₉H₇FNO⁺ | Confirms elemental composition. |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (~7.0-8.5 ppm), Hydroxyl proton (>9.0 ppm, broad) | Specific splitting patterns (doublets, doublet of doublets) will confirm substitution pattern. |
| J-Couplings | ³JHH, ⁴JHF | H-F couplings will be observed for protons ortho and meta to the fluorine atom. | |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (~100-160 ppm) | Carbons bonded to F and O will be significantly shifted. |
| J-Couplings | ¹JCF, ²JCF, ³JCF | Large one-bond C-F coupling (~240-260 Hz) is definitive. Smaller multi-bond couplings will also be present. | |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -120 to -140 ppm (vs CFCl₃) | Confirms the presence of an aromatic C-F bond. |
| HPLC | Purity | > 95% | A single major peak indicates a high degree of purity. |
Conclusion
This technical guide outlines a reliable and well-documented pathway for the synthesis and comprehensive characterization of this compound. By following the detailed protocols and understanding the rationale behind the chosen methodologies, researchers and drug development professionals can confidently produce and validate this important chemical entity. The successful synthesis and rigorous characterization of such scaffolds are fundamental to the advancement of medicinal chemistry and the discovery of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. uop.edu.pk [uop.edu.pk]
- 5. benchchem.com [benchchem.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. 6-Fluoroisoquinolin-3-ol | 51463-15-1 | Benchchem [benchchem.com]
- 20. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. moca.net.ua [moca.net.ua]
- 22. asianpubs.org [asianpubs.org]
- 23. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 3-Fluoroquinolin-6-OL
An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoroquinolin-6-OL
Abstract
This compound is a heterocyclic aromatic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry. The strategic placement of a fluorine atom and a hydroxyl group significantly influences its electronic properties, membrane permeability, and metabolic stability, making a thorough characterization of its physicochemical profile essential for any drug discovery or development campaign. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, including its lipophilicity, acidity, and solubility. We further present field-proven, step-by-step experimental protocols for the determination of these key parameters, grounding the discussion in the practical realities of the modern pharmaceutical laboratory. The objective is to equip researchers with the foundational knowledge and methodologies required to effectively evaluate and utilize this compound in their research endeavors.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline core, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The introduction of a fluorine atom, a common strategy in drug design, can profoundly modulate a molecule's metabolic stability, binding affinity, and pKa.[4] this compound combines this strategic fluorination with a hydroxyl group, a key hydrogen bonding moiety, creating a molecule of significant interest.
Understanding the fundamental physicochemical properties of a drug candidate is a non-negotiable prerequisite for a successful development program.[5][6][7] These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately dictating its bioavailability and efficacy. This document serves as a technical primer on the essential physicochemical attributes of this compound.
Caption: Interplay between core physicochemical properties and ADME outcomes.
Core Molecular Attributes
A precise understanding of the molecule's identity is the foundation for all subsequent analysis.
Chemical Structure
The structure of this compound is depicted below, illustrating the placement of the fluoro and hydroxyl substituents on the quinoline ring system.
Structure:
-
SMILES: C1=CC2=NC=C(C=C2C=C1O)F[8]
-
InChI: InChI=1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H[8]
-
InChIKey: WUAYWIYDQAWNFI-UHFFFAOYSA-N[8]
Molecular Formula, Weight, and Composition
These fundamental values are critical for preparing solutions of known concentration and for mass spectrometry analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO | PubChemLite[8] |
| Monoisotopic Mass | 163.04333 Da | PubChemLite[8] |
| Molar Mass | 163.15 g/mol | PubChem[9] |
Key Physicochemical Parameters for Drug Development
The following parameters are critical predictors of a compound's behavior in biological systems.
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties in drug discovery.[10] It is measured by the partition coefficient (P) between n-octanol and water, and is typically expressed as its logarithm, logP. This value heavily influences membrane permeability, plasma protein binding, solubility, and metabolism.[10][11] For orally administered drugs, a logP value of less than 5 is one of the recommendations in Lipinski's Rule of 5.[10][11]
-
Predicted Value (XlogP): 1.9[8]
This predicted value suggests that this compound has moderate lipophilicity, a favorable characteristic for balancing membrane permeability with aqueous solubility.
Acidity Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[12] The ionization state of a molecule is crucial as it affects its solubility, absorption, distribution, and target binding. The quinoline nitrogen is basic, while the hydroxyl group is acidic. Determining the pKa values for both functional groups is essential for understanding the compound's charge state at physiological pH (approx. 7.4).
Aqueous Solubility
Solubility is a critical factor for drug absorption.[1] Insufficient aqueous solubility can be a major hurdle in drug development, leading to poor bioavailability. The solubility of ionizable compounds like this compound is highly dependent on pH.[1] It will exhibit its lowest solubility at its isoelectric point and higher solubility at pH values where it is predominantly in its charged (protonated or deprotonated) form. For quinoline derivatives that exhibit poor solubility, the use of co-solvents such as DMSO is a common strategy for preparing stock solutions for in vitro assays.[13]
Spectroscopic Profile
Characterization data confirms the identity and purity of the compound. Spectroscopic data for this compound is available from commercial suppliers.
-
¹H NMR: Spectral data is available, which is crucial for confirming the proton environment of the molecule and verifying its structure.[14]
-
Mass Spectrometry: Predicted m/z values for various adducts, such as [M+H]⁺ (164.05061) and [M-H]⁻ (162.03605), are available and serve as a reference for experimental mass spectrometry analysis.[8]
Experimental Determination Protocols
The following protocols describe robust, validated methods for determining the key physicochemical parameters discussed above.
Protocol: Determination of Partition Coefficient (logP) via Shake-Flask Method
This method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[15]
Caption: Workflow for the Shake-Flask logP determination method.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase (or n-octanol) at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.
-
Equilibration: Shake the vessel vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully sample a known volume from both the n-octanol and aqueous layers. Determine the concentration of the compound in each sample using a validated HPLC method.[5][16]
-
Calculation: Calculate logP using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])[11]
Self-Validating Insight: To determine the distribution coefficient (LogD) at a specific pH, substitute the aqueous phase with a buffer of the desired pH (e.g., PBS at pH 7.4).[5] This is often more physiologically relevant than logP.
Protocol: Determination of Ionization Constant (pKa) by UV-Vis Spectrophotometry
This is a medium- to high-throughput method ideal for early drug discovery, requiring minimal sample quantities.[5][17] It relies on the principle that the UV-Vis absorbance spectrum of a compound changes as its ionization state changes with pH.[18]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).
-
Sample Preparation: In a 96-well UV-transparent microtiter plate, add the buffer solutions to the wells. Add a small, constant amount of a concentrated stock solution of this compound (typically in DMSO) to each well.[17]
-
Spectral Measurement: Place the plate in a UV-Vis spectrophotometer and measure the absorbance spectrum for each well across a relevant wavelength range.
-
Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH. Plot the absorbance at a chosen wavelength against the pH of the buffer for each well.
-
pKa Calculation: Fit the resulting data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.[12][18]
Causality Behind Choices: Using a 96-well plate format significantly increases throughput compared to traditional cuvette-based methods.[17] A multi-wavelength analysis can improve accuracy, especially for compounds with complex spectra or multiple pKa values.[18]
Safety & Handling Considerations
While specific toxicity data for this compound is not detailed in the provided search results, it belongs to the fluoroquinolone class of compounds. This class of antibiotics is associated with a risk of serious, long-lasting, and potentially irreversible adverse effects, including tendonitis, tendon rupture, and various neurological symptoms.[19][20][21] Regulatory agencies like the FDA and EMA have issued warnings and restricted the use of fluoroquinolone antibiotics for certain infections due to these risks.[20][21]
Therefore, researchers handling this compound or its derivatives should adhere to standard laboratory safety protocols:
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.
Conclusion
This compound is a molecule with a physicochemical profile that suggests its potential as a valuable building block in drug discovery. Its moderate predicted lipophilicity (XlogP = 1.9) is promising for achieving a balance between membrane permeability and aqueous solubility. The presence of both a basic nitrogen and an acidic hydroxyl group makes its properties highly pH-dependent, a critical consideration for formulation and predicting its behavior in different physiological compartments. The experimental protocols outlined in this guide provide a clear and robust framework for the empirical determination of its logP, pKa, and solubility, which is essential for validating computational predictions and building a comprehensive data package for any future development program.
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C9H6FNO) [pubchemlite.lcsb.uni.lu]
- 9. 8-Fluoroquinolin-6-ol | C9H6FNO | CID 15306313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. This compound(808755-53-5) 1H NMR spectrum [chemicalbook.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects | European Medicines Agency (EMA) [ema.europa.eu]
Spectroscopic Blueprint of 3-Fluoroquinolin-6-ol: A Technical Guide
Introduction: Elucidating the Molecular Architecture of a Novel Quinolone
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is the bedrock of innovation. 3-Fluoroquinolin-6-ol, a substituted quinoline, represents a scaffold of significant interest due to the prevalence of the quinoline core in a vast array of biologically active compounds. The strategic placement of a fluorine atom and a hydroxyl group on the quinoline framework is anticipated to modulate its electronic, steric, and pharmacokinetic properties, making a thorough understanding of its molecular structure imperative.
This technical guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—essential for the unambiguous identification and characterization of this compound. This document moves beyond a mere recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles. While experimental mass spectrometry data is presented, the NMR and IR spectral data are predicted based on the analysis of closely related analogue compounds and established spectroscopic principles, providing a robust framework for researchers working with this or similar molecules.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathway
Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum provides clear evidence of the molecular ion and characteristic fragmentation pathways.
Summary of Mass Spectrometry Data
| Feature | m/z Ratio | Interpretation |
| Molecular Ion (M⁺) | 163.1 | Corresponds to the molecular weight of C₉H₆FNO. This is the base peak, indicating a relatively stable molecular ion.[1] |
| Fragment Ion 1 | 145 | Loss of H₂O (water), likely from the hydroxyl group.[1] |
| Fragment Ion 2 | 117 | Loss of HF (hydrogen fluoride), a common fragmentation for fluoroaromatic compounds.[1] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standardized protocol for acquiring the EI-MS spectrum of a solid sample like this compound is as follows:
-
Sample Preparation: A minute quantity of the crystalline solid is placed in a capillary tube.
-
Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Data Interpretation: Deconstructing the Fragmentation
The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 163.1, confirming its molecular formula. The observation of this as the base peak suggests a degree of stability in the aromatic ring system under EI conditions.
The fragmentation pattern provides valuable structural clues:
-
Loss of Water (m/z 145): The peak at m/z 145 corresponds to the loss of 18 amu from the molecular ion. This is a characteristic fragmentation for compounds containing a hydroxyl group, though less common for phenols unless there is an ortho effect or rearrangement.
-
Loss of Hydrogen Fluoride (m/z 117): The fragment at m/z 117 indicates the loss of 20 amu (HF). This is a well-documented fragmentation pathway for fluoroaromatic compounds.
The following diagram illustrates the proposed primary fragmentation pathways for this compound.
Caption: Proposed EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3400-3200 | Strong, Broad | O-H Stretch | Phenolic -OH |
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~1620-1580 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring |
| ~1500-1400 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250-1150 | Strong | C-O Stretch | Phenolic C-O |
| ~1200-1100 | Strong | C-F Stretch | Aryl-F |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
For a solid sample, ATR is a convenient and common method for obtaining an IR spectrum:
-
Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: The infrared beam is directed through the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific wavelengths. The reflected beam, now containing the absorption information, is directed to the detector.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum.
Predicted Spectrum Interpretation
The predicted IR spectrum of this compound would be dominated by several key features:
-
O-H Stretching Region: A strong and broad absorption band is expected between 3400 and 3200 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded phenolic hydroxyl group.
-
Aromatic C-H Stretching: Weaker to medium intensity bands are predicted just above 3000 cm⁻¹, typical for C-H stretching in aromatic systems.
-
Aromatic Ring Vibrations: The fingerprint region will contain a series of sharp to medium bands between approximately 1620 and 1400 cm⁻¹, corresponding to the C=C and C=N stretching vibrations within the quinoline ring system.
-
C-O and C-F Stretching: Two strong absorptions are predicted in the upper fingerprint region. A band around 1250-1150 cm⁻¹ would be indicative of the phenolic C-O stretch, while another strong band in the 1200-1100 cm⁻¹ range would arise from the C-F stretching of the fluoroaromatic moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H, ¹³C, and ¹⁹F nuclei, the precise connectivity and electronic environment of each atom can be determined. The following data is predicted based on established substituent effects on the quinoline ring system.
Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| OH | ~9.5-10.5 | br s | - |
| H-2 | ~8.8 | d | ~2.0 |
| H-4 | ~8.4 | d | ~2.0 |
| H-8 | ~7.8 | d | ~8.5 |
| H-5 | ~7.5 | d | ~2.5 |
| H-7 | ~7.3 | dd | ~8.5, 2.5 |
Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-6 | ~155 |
| C-3 | ~152 (d, ¹JCF ≈ 250 Hz) |
| C-8a | ~148 |
| C-2 | ~145 (d, ³JCF ≈ 10 Hz) |
| C-4 | ~135 |
| C-4a | ~128 |
| C-8 | ~122 |
| C-7 | ~118 |
| C-5 | ~110 |
Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| 3-F | ~ -120 to -140 | d |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal reference (δ = 0.00 ppm for ¹H and ¹³C).
-
¹H NMR Acquisition: The sample is placed in the NMR spectrometer. After tuning and shimming the magnetic field, a standard one-pulse ¹H experiment is performed.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment (e.g., using a pulse sequence like zgpg30) is run to obtain singlets for each unique carbon, simplifying the spectrum.
-
¹⁹F NMR Acquisition: A one-pulse ¹⁹F experiment is performed. Chemical shifts are referenced to an external standard like CFCl₃.
-
2D NMR (Optional but Recommended): To confirm assignments, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly valuable.
Caption: Workflow for NMR-based structural elucidation.
Predicted NMR Spectra Interpretation
-
¹H NMR: The aromatic region is expected to show a set of distinct signals. The protons on the pyridine ring (H-2 and H-4) will be the most downfield due to the electron-withdrawing effect of the nitrogen atom. The fluorine at C-3 will likely introduce a small doublet splitting to H-2 and H-4. The protons on the benzene ring (H-5, H-7, H-8) will be influenced by the electron-donating hydroxyl group at C-6, causing a general upfield shift compared to unsubstituted quinoline. The phenolic OH proton will appear as a broad singlet at a very downfield chemical shift.
-
¹³C NMR: The spectrum will be characterized by nine distinct carbon signals. The carbon directly attached to the fluorine (C-3) will show a large one-bond coupling constant (¹JCF) of around 250 Hz, appearing as a doublet. Other carbons in proximity to the fluorine will exhibit smaller C-F couplings. The carbon bearing the hydroxyl group (C-6) will be significantly deshielded.
-
¹⁹F NMR: A single signal is expected for the fluorine atom at the 3-position. Its chemical shift, predicted to be in the range of -120 to -140 ppm, is typical for a fluorine atom on an electron-deficient aromatic ring. This signal will likely appear as a doublet due to coupling with the adjacent H-4 proton.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust blueprint for the identification and characterization of this compound. The combination of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy offers a multi-faceted and self-validating approach to structural elucidation. The provided experimental protocols represent standard, field-proven methodologies, while the detailed interpretation of the spectral data is grounded in established principles of organic spectroscopy. This guide serves as a valuable resource for researchers engaged in the synthesis, analysis, and development of novel quinoline-based compounds.
References
The Emergent Therapeutic Potential of 3-Fluoroquinolin-6-ol Derivatives: A Technical Guide for Drug Discovery
Introduction: The Strategic Evolution of the Quinoline Scaffold
The quinoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Historically, the quinoline ring system gained prominence with the discovery of the antimalarial properties of quinine. Since then, extensive research has led to the development of a vast library of quinoline derivatives exhibiting potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5][6]
The strategic functionalization of the quinoline ring is a key approach in modern drug design to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a fluorine atom, for instance, is a well-established strategy to improve metabolic stability and binding affinity.[7] Specifically, the presence of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics.[8] This guide, however, focuses on a novel and less explored class of compounds: 3-Fluoroquinolin-6-ol derivatives . The presence of a fluorine atom at the 3-position and a hydroxyl group at the 6-position presents a unique combination of electronic and steric properties that holds significant promise for the development of new therapeutic agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential biological activities, and evaluation of these novel derivatives.
Synthetic Strategies for this compound Derivatives: A Proposed Approach
While the synthesis of the specific this compound scaffold is not extensively documented in publicly available literature, established methods for quinoline synthesis can be adapted. The Gould-Jacobs reaction, a cornerstone in quinoline chemistry, offers a plausible and versatile route.[9][10][11][12][13]
Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction
The Gould-Jacobs reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[9][10] To achieve the desired 3-fluoro-6-hydroxy substitution pattern, a logical starting material would be a p-aminophenol derivative where the hydroxyl group is protected, and a fluorine-containing malonic ester.
Conceptual Workflow for the Synthesis of this compound Derivatives
Caption: Proposed synthetic workflow for the this compound core scaffold.
Step-by-Step Protocol (Conceptual):
-
Protection of p-Aminophenol: The hydroxyl group of p-aminophenol is protected to prevent unwanted side reactions during the condensation and cyclization steps. A common protecting group is the benzyl ether, which can be introduced by reacting p-aminophenol with benzyl chloride in the presence of a base.
-
Condensation: The protected 4-aminophenol derivative is then reacted with a suitable fluorinated three-carbon component, such as diethyl 2-fluoro-2-(ethoxymethyl)malonate. This condensation reaction forms the key anilinomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate is heated at high temperatures to induce an intramolecular cyclization, forming the quinoline ring system. This step is the core of the Gould-Jacobs reaction.[12]
-
Saponification and Decarboxylation (Optional): Depending on the specific malonic ester used, the resulting quinoline may have a carboxyl group at the 3-position. Saponification followed by decarboxylation can be performed if the unsubstituted 3-fluoro derivative is desired.
-
Deprotection: The protecting group on the 6-hydroxyl is removed. In the case of a benzyl ether, this is typically achieved through hydrogenolysis.
This proposed pathway provides a flexible framework for the synthesis of the core this compound scaffold, which can then be further functionalized to generate a library of novel derivatives.
Anticipated Biological Activities and Mechanisms of Action
Based on the extensive literature on quinoline derivatives, this compound compounds are anticipated to exhibit significant antimicrobial and anticancer activities.[4][14]
Antimicrobial Potential: Targeting Bacterial Topoisomerases
The fluoroquinolone antibiotics exert their bactericidal effects by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[14] These enzymes are essential for DNA replication, recombination, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to cell death.[14]
The presence of a fluorine atom in the quinoline ring is crucial for this activity. While the C-6 fluorine is most common in clinical fluoroquinolones, a fluorine at the C-3 position, as in our target scaffold, is also expected to influence the electronic properties of the molecule and its interaction with the target enzymes. The 6-hydroxyl group may further modulate the compound's solubility, cell permeability, and binding affinity.
Mechanism of Fluoroquinolone Antibacterial Action
Caption: Inhibition of bacterial topoisomerases by fluoroquinolone derivatives.
Anticancer Potential: A Multifaceted Approach
Quinoline derivatives have demonstrated a wide array of anticancer mechanisms, and this compound compounds could potentially act through several of these pathways.[2][3][15]
-
Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinoline derivatives can inhibit human topoisomerases I and II, which are crucial for resolving DNA topological problems during replication and transcription in cancer cells.[16]
-
Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
-
Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[17][18]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G2/M or S phase.[18]
Potential Anticancer Mechanisms of Quinoline Derivatives
Caption: Multifaceted anticancer mechanisms of quinoline derivatives.
Experimental Protocols for Biological Evaluation
A systematic evaluation of the biological activities of novel this compound derivatives is essential. The following are standard, validated protocols for assessing their antimicrobial and anticancer properties.
Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.
Step-by-Step Protocol for Broth Microdilution MIC Assay:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Preparation of Compound Dilutions: A stock solution of the this compound derivative is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
| Controls | Purpose |
| Growth Control | Well containing broth and bacteria, but no compound, to ensure bacterial viability. |
| Sterility Control | Well containing only broth to check for contamination. |
| Positive Control | A known antibiotic (e.g., ciprofloxacin) is tested in parallel. |
Anticancer Activity: In Vitro Cytotoxicity Assays
Several assays can be used to determine the cytotoxic effects of the novel compounds on cancer cell lines. The MTT and SRB assays are common and reliable methods.
Step-by-Step Protocol for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
| Assay | Principle | Endpoint |
| MTT Assay | Mitochondrial dehydrogenase activity in viable cells. | Colorimetric measurement of formazan product. |
| SRB Assay | Staining of total cellular protein with sulforhodamine B. | Colorimetric measurement of bound dye. |
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the this compound scaffold and subsequent biological testing will be crucial for elucidating the structure-activity relationship (SAR).[8][19][20][21]
Key Positions for Modification and Their Potential Impact
| Position | Potential Modifications | Anticipated Impact on Activity |
| N1 | Alkyl, aryl, or heterocyclic groups | Can influence pharmacokinetic properties and binding to target enzymes. |
| C2 | Various substituents | May affect steric interactions within the binding pocket of the target. |
| C4 | Carbonyl, hydroxyl, or other functional groups | Can modulate the electronic properties and hydrogen bonding potential. |
| C7 | Piperazine, pyrrolidine, or other cyclic amines | A key position for modulating antibacterial spectrum and potency in fluoroquinolones. |
| C8 | Halogen or methoxy groups | Can influence the overall electronic nature and lipophilicity of the molecule. |
Conclusion and Future Directions
The exploration of novel this compound derivatives represents a promising frontier in the quest for new therapeutic agents. The unique combination of a 3-fluoro and a 6-hydroxyl group on the quinoline scaffold offers exciting possibilities for developing compounds with potent antimicrobial and anticancer activities. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for the systematic investigation of this novel chemical space. Future research should focus on the synthesis of a diverse library of these derivatives, followed by comprehensive biological evaluation to establish a clear structure-activity relationship. Such efforts could lead to the identification of lead compounds with significant therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 11. mdpi.com [mdpi.com]
- 12. ablelab.eu [ablelab.eu]
- 13. Gould-Jacobs Reaction [drugfuture.com]
- 14. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. In Vitro Anticancer Activity of Phlorofucofuroeckol A via Upregulation of Activating Transcription Factor 3 against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Comprehensive Technical Guide to Determining the Quantum Yield and Fluorescence Lifetime of 3-Fluoroquinolin-6-OL
This guide provides a detailed framework for the characterization of the photophysical properties of 3-Fluoroquinolin-6-OL, a promising heterocyclic fluorophore. As a member of the quinoline family, this compound holds potential for applications in cellular imaging, chemical sensing, and as a structural motif in pharmacologically active agents.[1] A thorough understanding of its fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) is paramount for its effective implementation in these fields. This document outlines the theoretical underpinnings and provides detailed experimental protocols for the accurate determination of these key parameters. While specific experimental data for this compound is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the necessary knowledge to perform these critical measurements.
Part 1: Theoretical Foundation of Fluorescence Parameters
The Significance of Quantum Yield and Fluorescence Lifetime
The utility of a fluorophore is defined by its photophysical characteristics. The quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] A higher quantum yield, approaching 1.0 (or 100%), signifies a more efficient conversion of absorbed light into fluorescence, resulting in a brighter signal.[2]
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[3] This parameter is intrinsic to the fluorophore and its environment and is independent of the initial excitation conditions.[3] The lifetime is a crucial parameter for applications such as fluorescence lifetime imaging microscopy (FLIM), which can provide information about the local environment of the fluorophore.
Factors Influencing the Photophysical Properties of this compound
The fluorescence of quinoline derivatives is highly sensitive to their chemical structure and environment. For this compound, the following factors are expected to play a significant role:
-
Substituents: The presence of both an electron-withdrawing fluorine atom and an electron-donating hydroxyl group (-OH) on the quinoline scaffold will influence the electronic distribution and, consequently, the energy levels of the molecule.[4] Electron-donating groups like -OH generally enhance fluorescence.[4] The position of these substituents is also critical in determining the photophysical outcome.
-
Solvent Polarity: The local environment, particularly the polarity of the solvent, can significantly affect the fluorescence properties of quinoline derivatives.[5] This solvatochromic effect can lead to shifts in the emission wavelength and changes in quantum yield.[5]
-
pH and Protonation: The nitrogen atom in the quinoline ring can be protonated in acidic conditions, which is known to enhance the fluorescence of many quinolines.[6] The hydroxyl group at the 6-position can also be deprotonated in basic conditions, leading to changes in the electronic structure and fluorescence. The pH sensitivity of the quinoline core is a well-documented phenomenon.[5]
Part 2: Experimental Determination of Quantum Yield
The relative method is the most common approach for determining the fluorescence quantum yield of a sample.[7][8] This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[8]
Selection of a Suitable Quantum Yield Standard
The ideal standard should have the following characteristics:
-
Absorption and emission spectra that overlap with those of this compound.
-
A high and well-documented quantum yield.
-
Good photostability.
-
Solubility in the same solvent as the sample.
Given the quinoline structure, a suitable and commonly used standard is quinine sulfate in 0.1 M sulfuric acid , which has a known quantum yield of approximately 0.54-0.60.[2]
Experimental Protocol for Relative Quantum Yield Measurement
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, cyclohexane, or buffered aqueous solution).
-
Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate) in its recommended solvent (e.g., 0.1 M H₂SO₄).
-
Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra for all prepared solutions.
-
Determine the absorbance at the chosen excitation wavelength (λex).
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer (this should be a wavelength where both the sample and standard absorb).
-
Record the fluorescence emission spectra for all solutions.
-
Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for both the sample and the standard.
-
It is crucial to correct the emission spectra for the wavelength-dependent response of the instrument.[8]
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectra for both the sample (IS) and the reference (IR).
-
The quantum yield of the sample (ΦS) can be calculated using the following equation[8]:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R denote the sample and reference, respectively.
-
-
Data Presentation
The collected data should be organized in a clear and concise manner.
| Sample/Standard | Solvent | Excitation λ (nm) | Absorbance (A) | Integrated Fluorescence (I) | Refractive Index (n) | Quantum Yield (Φ) |
| This compound | Ethanol | TBD | 1.36 | Calculated | ||
| Quinine Sulfate | 0.1 M H₂SO₄ | TBD | 1.33 | 0.54 |
TBD: To be determined based on the absorption spectrum of this compound.
Experimental Workflow Diagram
Caption: Workflow for determining relative fluorescence quantum yield.
Part 3: Experimental Determination of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the pico- to nanosecond range.[9]
Principle of Time-Correlated Single Photon Counting (TCSPC)
TCSPC measures the time difference between the excitation pulse and the detection of the first emitted photon.[9] By repeating this process many times, a histogram of the number of photons detected at different times after excitation is built. This histogram represents the fluorescence decay profile of the sample.
Experimental Protocol for Fluorescence Lifetime Measurement
Instrumentation:
-
Pulsed light source (e.g., picosecond laser or LED).
-
High-speed, single-photon sensitive detector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD).
-
TCSPC electronics (e.g., time-to-amplitude converter - TAC, and multi-channel analyzer - MCA).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound. The concentration should be low enough to avoid aggregation and re-absorption effects.
-
The absorbance at the excitation wavelength should be kept low, typically below 0.1.
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the IRF of the system using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) at the excitation wavelength.[10] The IRF represents the time profile of the excitation pulse as seen by the detection system.
-
-
Fluorescence Decay Measurement:
-
Excite the sample with the pulsed light source.
-
Collect the fluorescence emission at a specific wavelength using a monochromator or a bandpass filter.
-
To avoid polarization effects, the emission polarizer should be set at the "magic angle" (54.7°) relative to the excitation polarizer.[11]
-
Collect data until a sufficient number of photon counts are accumulated in the peak channel of the decay curve to ensure good statistical accuracy.
-
-
Data Analysis:
-
The measured fluorescence decay data is deconvoluted with the IRF.
-
The deconvoluted decay is then fitted to an exponential decay model (or a multi-exponential model if the decay is complex) to extract the fluorescence lifetime(s). The goodness of fit is typically judged by the chi-squared (χ²) value.[10]
-
Expected Data and Interpretation
The fluorescence decay of this compound is expected to be a single exponential decay in a homogeneous solvent environment. However, in complex environments or if different species are present (e.g., protonated and neutral forms), a multi-exponential decay may be observed. The lifetime value(s) provide insight into the excited state dynamics of the molecule.
Experimental Workflow Diagram
Caption: Workflow for determining fluorescence lifetime using TCSPC.
Part 4: Trustworthiness and Self-Validation
To ensure the accuracy and reliability of the obtained results, the following self-validating steps should be incorporated into the experimental design:
-
Quantum Yield:
-
Use multiple concentrations of both the sample and the standard to ensure linearity and the absence of aggregation effects.
-
Verify the results with a second, different quantum yield standard if possible.
-
Ensure proper correction for the instrument's spectral response.
-
-
Fluorescence Lifetime:
-
Measure the lifetime of a known standard (e.g., a commercially available lifetime standard) to validate the instrument's performance.[11]
-
Assess the quality of the fit by examining the residuals and the χ² value.
-
Ensure that the count rate is kept low (typically less than 5% of the laser repetition rate) to avoid pile-up effects.
-
Conclusion
This guide provides a comprehensive roadmap for the determination of the quantum yield and fluorescence lifetime of this compound. By following these detailed protocols and adhering to the principles of scientific integrity, researchers can obtain accurate and reliable photophysical data. This information is essential for unlocking the full potential of this and other novel fluorophores in various scientific and biomedical applications. The systematic approach outlined herein will contribute to the growing body of knowledge on quinoline-based fluorophores and facilitate their rational design for future innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantum yield - Wikipedia [en.wikipedia.org]
- 3. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. References | ISS [iss.com]
- 8. edinst.com [edinst.com]
- 9. horiba.com [horiba.com]
- 10. Application of Time-Resolved Fluorescence for Direct and Continuous Probing of Release from Polymeric Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Comprehensive Crystal Structure Analysis of 3-Fluoroquinolin-6-OL: An Integrated Experimental and Computational Approach
This technical guide provides a detailed framework for the crystal structure determination of 3-Fluoroquinolin-6-OL, a molecule of significant interest to drug development professionals. In the pharmaceutical sciences, the precise solid-state architecture of an active pharmaceutical ingredient (API) is a critical determinant of its downstream performance. Properties such as dissolution rate, stability, hygroscopicity, and bioavailability are intrinsically linked to the crystalline form. This document outlines a robust, multi-technique workflow, grounded in authoritative practices, designed to elucidate the three-dimensional structure of this compound with high fidelity. The narrative follows the logical progression of a scientific investigation, explaining not just the procedural steps but the causality behind them, ensuring a self-validating and scientifically sound analysis.
Foundational Steps: Material Sourcing and Initial Solid-State Assessment
The quality of any crystallographic analysis is fundamentally limited by the quality of the starting material. Therefore, the initial phase of the investigation is dedicated to ensuring the chemical purity and assessing the bulk crystallinity of the this compound sample.
Sourcing and Purity Verification
The subject compound, this compound, can be obtained either through commercial purchase or via a synthetic route. Regardless of its origin, rigorous purity analysis is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the purity of small organic molecules, with a target of >99% purity to minimize the risk of impurities interfering with the crystallization process.
Bulk Crystallinity Assessment via Powder X-Ray Diffraction (PXRD)
Before embarking on the often arduous process of single-crystal growth, it is essential to confirm that the bulk material is indeed crystalline. Powder X-Ray Diffraction (PXRD) serves as a rapid and indispensable tool for this purpose.[1][2] It provides a characteristic "fingerprint" of the solid-state phase of the bulk sample. The presence of sharp, well-defined Bragg peaks in the diffractogram indicates a crystalline solid, whereas a broad, diffuse halo would signify an amorphous material unsuitable for single-crystal diffraction. This initial PXRD pattern also serves as a crucial reference to ensure that any single crystal later isolated for analysis is representative of the bulk material.
-
Sample Preparation: Approximately 10-20 mg of this compound powder is gently loaded into a zero-background sample holder. The surface is carefully flattened to ensure a coplanar alignment with the instrument's reference plane, which is critical for accurate peak position determination.[3]
-
Instrument Configuration: A laboratory powder diffractometer is configured in a Bragg-Brentano geometry, typically using Cu Kα radiation (λ = 1.5406 Å).
-
Data Acquisition: A continuous scan is performed over a 2θ range of approximately 5° to 40°. A step size of 0.02° and a dwell time of at least 1 second per step are employed to ensure adequate signal-to-noise.
-
Analysis: The resulting diffraction pattern is examined for the presence of sharp peaks, confirming the crystallinity of the bulk sample.
The logical flow from material acquisition to the confirmation of a crystalline starting material is a prerequisite for the subsequent, more detailed analyses.
References
Discovery and history of 3-Fluoroquinolin-6-OL
An In-Depth Technical Guide to 3-Fluoroquinolin-6-OL: Synthesis, Properties, and Potential Applications
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of these molecules. This guide provides a comprehensive technical overview of this compound, a specific, yet under-documented, member of the fluoroquinolone family. Due to the limited direct literature on this exact molecule, this document synthesizes information from related compounds to present a plausible narrative on its discovery context, hypothetical synthesis, predicted properties, and potential applications for researchers and drug development professionals.
Introduction: The Significance of the Fluoroquinolone Scaffold
Quinolines and their derivatives have long been a cornerstone of drug discovery, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of fluorine into organic molecules, a strategy widely adopted in the mid-20th century, has proven to be a powerful tool for enhancing metabolic stability, receptor binding affinity, and bioavailability. In the context of quinolines, this has led to the development of the highly successful fluoroquinolone class of antibiotics.[1][2] Beyond antibacterial applications, the fluorinated quinoline core is a versatile pharmacophore found in a variety of investigational and approved drugs targeting diverse biological pathways.[3]
A Brief History: The Rise of Fluorinated Quinolines
The exploration of fluorine substitution at other positions, such as C3, represents a more recent wave of innovation. The C3 position is crucial for the interaction of fluoroquinolones with their bacterial targets, DNA gyrase and topoisomerase IV.[2] Consequently, modifications at this position can fine-tune the compound's activity and selectivity. The synthesis and investigation of various 3-fluoroquinoline derivatives, as evidenced in numerous patents, highlight the ongoing interest in this scaffold for developing novel therapeutic agents.[3][4]
Synthetic Strategies for the 3-Fluoroquinoline Core
The synthesis of the 3-fluoroquinoline core can be approached through several established methodologies. One common strategy involves the construction of the quinoline ring system from appropriately substituted anilines and a three-carbon synthon, followed by the introduction of the fluorine atom. A notable method is the thermal decomposition of a diazonium fluoroborate salt, a variation of the Balz-Schiemann reaction.
Generalized Protocol for the Synthesis of a 3-Fluoroquinoline Derivative
This protocol outlines a general, multi-step synthesis of a 3-fluoroquinoline, based on methods described in the patent literature.[4]
Step 1: Diazotization of a 3-Aminoquinoline Precursor
-
Suspend the starting 3-aminoquinoline derivative in a suitable solvent, such as tetrahydrofuran (THF).
-
Cool the suspension to a low temperature, typically between -15°C and 0°C.
-
Add a fluorinating agent, such as boron trifluoride etherate (BF₃·OEt₂), followed by a diazotizing agent like tert-butyl nitrite.
-
Stir the reaction mixture at a low temperature for a specified period to ensure complete formation of the diazonium fluoroborate salt.
-
Isolate the precipitate by filtration and wash with a non-polar solvent like hexane.
Step 2: Thermal Decomposition (Balz-Schiemann Reaction)
-
Suspend the isolated diazonium fluoroborate salt in a high-boiling point, inert solvent, such as toluene or xylene.
-
Heat the mixture gradually. The decomposition of the diazonium salt, accompanied by the evolution of nitrogen gas, typically occurs at temperatures ranging from 60°C to 100°C.
-
Maintain the reaction at an elevated temperature until the gas evolution ceases, indicating the completion of the reaction.
-
Cool the reaction mixture and perform an aqueous workup to remove any inorganic byproducts.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to yield the desired 3-fluoroquinoline.
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound would likely involve the synthesis of a protected precursor, 3-fluoro-6-methoxyquinoline, followed by deprotection of the hydroxyl group.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Methodology
Step 1: Synthesis of 3-Fluoro-6-methoxyquinoline This step follows the generalized protocol described in Section 3, starting from 3-amino-6-methoxyquinoline. The synthesis of 3-fluoro-6-methoxyquinoline has been reported in the literature.[4][5]
Step 2: Demethylation to Yield this compound
-
Dissolve 3-fluoro-6-methoxyquinoline in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to a low temperature, typically -78°C, under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong Lewis acid, such as boron tribromide (BBr₃), dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding methanol or water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to afford this compound.
Predicted Physicochemical and Spectroscopic Properties
The following table summarizes the predicted properties of this compound based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristics |
| Molecular Formula | C₉H₆FNO |
| Molecular Weight | 163.15 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | > 200°C (decomposes) |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) |
| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 7.0-8.5 ppm; a broad singlet for the hydroxyl proton. |
| ¹⁹F NMR (DMSO-d₆) | A singlet or doublet in the typical range for an aryl fluoride. |
| ¹³C NMR (DMSO-d₆) | Resonances for nine carbon atoms, with the C-F and C-OH carbons exhibiting characteristic shifts. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 164.05 |
Potential Applications in Drug Discovery
The this compound scaffold holds significant potential as a versatile building block for the synthesis of novel therapeutic agents. The presence of three key features—the quinoline core, the C3 fluorine atom, and the C6 hydroxyl group—provides multiple avenues for structural diversification and optimization of biological activity.
-
Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors. The C6 hydroxyl group can serve as a key hydrogen bond donor or as a point for further derivatization to enhance binding affinity and selectivity.
-
Antibacterial Agents: As a fluoroquinolone derivative, this scaffold could be explored for the development of new antibacterial agents, potentially with improved activity against resistant strains.
-
Anticancer Agents: Many quinoline-based compounds have demonstrated potent anticancer activity through various mechanisms, including topoisomerase inhibition and anti-proliferative effects.
-
CNS-Active Agents: The ability of fluorine to modulate lipophilicity and metabolic stability makes this scaffold attractive for the development of agents targeting the central nervous system.
Logical Workflow for Drug Discovery Application
Caption: Drug discovery workflow utilizing this compound.
Conclusion
While direct historical and experimental data for this compound are scarce, its chemical structure suggests significant potential as a valuable intermediate and scaffold in medicinal chemistry. Based on established synthetic methodologies for related 3-fluoroquinolines, a plausible and efficient synthetic route can be proposed. The unique combination of a fluorinated quinoline core and a functionalizable hydroxyl group makes this compound an attractive starting point for the design and synthesis of novel bioactive molecules with potential applications across a range of therapeutic areas. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.
References
An In-Depth Technical Guide to the In Silico Modeling of 3-Fluoroquinolin-6-OL Properties for Drug Discovery
Preamble: The Imperative of Predictive Modeling in Modern Drug Development
In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high costs, and a significant attrition rate.[1][2] The ability to predict the physicochemical, pharmacokinetic, and toxicological properties of a molecule before its synthesis is not merely an academic exercise; it is a critical component of a rational and efficient drug development pipeline.[3][4][5] In silico methodologies provide a virtual laboratory to dissect and forecast a molecule's behavior, thereby enabling researchers to prioritize candidates with the highest probability of success.[2][3]
This guide provides a comprehensive, in-depth exploration of the in silico modeling of 3-Fluoroquinolin-6-OL, a member of the quinoline class of compounds. Quinolines and their fluoro-derivatives (fluoroquinolones) are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[6][7] Modifications to the quinoline scaffold have been shown to enhance biological activity and selectivity towards various microbial and cancer targets.[7][8] This document is intended for researchers, scientists, and drug development professionals, offering a technical and practical framework for the computational evaluation of this promising molecule. Our narrative will be grounded in the principles of scientific integrity, providing not just the "how" but the "why" behind each computational experiment, ensuring a self-validating and robust analytical workflow.
Part 1: Foundational Analysis of this compound
Before embarking on complex computational modeling, a thorough understanding of the foundational physicochemical properties of this compound is paramount. These initial parameters, often derived from established computational algorithms, provide the first glimpse into the molecule's drug-like potential and inform the subsequent, more intensive modeling studies.
Molecular Structure and Initial Descriptors
The journey begins with the two-dimensional structure of this compound, which is then converted into a three-dimensional conformation. This initial 3D structure is the seed for all subsequent energy minimizations and conformational analyses.
Table 1: Core Physicochemical Descriptors for this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₆FNO | Defines the elemental composition. |
| Molecular Weight | 163.15 g/mol | Influences absorption and distribution; lower molecular weight is often favored for oral bioavailability.[9] |
| logP (Octanol-Water Partition Coefficient) | 1.6 - 1.8 | A measure of lipophilicity, which affects solubility, permeability, and membrane transport.[9] |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Influences binding to target proteins and solubility.[9] |
| Hydrogen Bond Acceptors | 2 | Affects target binding and physicochemical properties.[9] |
| Rotatable Bonds | 0 | A measure of molecular flexibility; fewer rotatable bonds can lead to higher bioavailability. |
Data for this compound and its isomers are available in public chemical databases like PubChem and ChemicalBook.[10][11][12]
The Logic of Initial Descriptor Analysis
This initial analysis serves as a gatekeeper. Molecules with properties that fall far outside the desired ranges for a given therapeutic target or delivery route can be flagged early, saving considerable time and resources. For instance, a high molecular weight or an excessive number of hydrogen bond donors and acceptors might suggest poor oral bioavailability, prompting a reconsideration of the molecule's suitability or the need for prodrug strategies.
Part 2: The Workflow of In Silico Characterization
A robust in silico evaluation is not a single experiment but a multi-faceted workflow. Each stage builds upon the last, creating a progressively more detailed and predictive model of the molecule's behavior.
Caption: A generalized workflow for the in silico evaluation of a drug candidate.
Part 3: Deep Dive into Quantum Mechanics for Electronic Property Elucidation
To move beyond simple physicochemical descriptors, we employ quantum mechanics (QM) calculations. These methods provide a more accurate description of the electronic structure of this compound, which is crucial for understanding its reactivity and interaction with biological targets.[13][14][15]
Rationale for Employing Quantum Mechanics
While molecular mechanics (MM) methods are faster, QM approaches, such as Density Functional Theory (DFT), offer a more fundamental and accurate representation of electron distribution.[16] This is particularly important for understanding:
-
Partial Atomic Charges: A more precise calculation of how charge is distributed across the molecule, which influences electrostatic interactions with a target protein.
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of a molecule's chemical reactivity and stability.
-
Electrostatic Potential Maps: These visualize the charge distribution and are invaluable for predicting how the molecule will be "seen" by a biological receptor.
Experimental Protocol: DFT Calculations
-
Input Structure: Begin with the energy-minimized 3D structure of this compound.
-
Method Selection: Choose a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). The choice of functional and basis set is a balance between computational cost and accuracy.[15]
-
Calculation Type: Perform a geometry optimization followed by a frequency calculation to ensure the structure is at a true energy minimum.
-
Property Calculation: From the optimized geometry, calculate the desired electronic properties (partial charges, molecular orbitals, electrostatic potential).
-
Analysis: Analyze the output to understand the electronic character of this compound. For example, identify regions of high and low electron density which may be important for binding.
Part 4: Molecular Docking - Simulating the Ligand-Target Embrace
Molecular docking is a cornerstone of in silico drug design, predicting how a ligand (in this case, this compound) will bind to the active site of a target protein.[4][17][18] For quinoline derivatives, common targets include bacterial DNA gyrase and topoisomerase IV, as well as various kinases in cancer.[7][19]
The "Why" Behind Docking: From Hypothesis to Insight
Molecular docking allows us to:
-
Identify Potential Biological Targets: By screening this compound against a panel of protein structures.
-
Predict Binding Affinity: To estimate how strongly the molecule will bind to its target.
-
Elucidate the Binding Mode: To understand the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the ligand-protein complex.[8]
This information is invaluable for lead optimization, guiding the design of more potent and selective analogs.
Caption: A typical workflow for molecular docking studies.
Step-by-Step Docking Protocol
-
Target Acquisition: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For fluoroquinolones, a relevant target could be Staphylococcus aureus DNA gyrase.[18]
-
Protein Preparation: Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Prepare the 3D structure of this compound, ensuring correct protonation states and assigning charges.
-
Binding Site Definition: Define the active site of the protein, typically by creating a grid box around the known binding site of a co-crystallized ligand or based on predictions from active site detection software.
-
Docking Simulation: Run the docking simulation using software such as AutoDock, Glide, or GOLD.[18][20] These programs will generate multiple possible binding poses for the ligand.
-
Pose Analysis and Scoring: Analyze the generated poses and their corresponding docking scores. The scoring function provides an estimate of the binding affinity.
-
Interaction Visualization: Visualize the best-scoring pose to identify key interactions between this compound and the protein's active site residues.
Part 5: Predicting the Fate of a Drug - ADMET Modeling
A potent molecule is of little therapeutic value if it cannot reach its target in the body at a sufficient concentration and for a sufficient duration, or if it is toxic.[21][22] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling predicts these crucial pharmacokinetic and toxicological properties.[4][23][24]
The Criticality of Early ADMET Assessment
Poor ADMET properties are a major cause of drug failure in clinical trials.[22] In silico ADMET prediction allows for the early identification of potential liabilities, such as:
-
Poor Absorption: Will the drug be effectively absorbed from the gut?
-
Unfavorable Distribution: Will the drug reach the target tissue or accumulate in unwanted locations?
-
Metabolic Instability: Will the drug be rapidly broken down by liver enzymes?
-
Toxicity: Does the drug have the potential to cause harm?
A Curated Set of ADMET Predictions for this compound
Numerous online tools and software packages are available for ADMET prediction, such as ADMETlab and pkCSM.[24][25]
Table 2: Predicted ADMET Properties for this compound
| ADMET Property | Predicted Outcome | Implication |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |
| Caco-2 Permeability | Moderate to High | Indicates good potential for crossing the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited central nervous system effects. |
| CYP450 2D6 Inhibition | Likely Non-inhibitor | Reduced potential for drug-drug interactions. |
| hERG Inhibition | Low Probability | Lower risk of cardiotoxicity. |
| Ames Mutagenicity | Likely Non-mutagenic | Lower risk of carcinogenicity. |
| LD50 (rat, oral) | Predicted to be in the range of 500-2000 mg/kg | Indicates moderate acute toxicity.[26] |
These are predictive values and should be confirmed with experimental assays.
Part 6: Synthesizing the Data for a Go/No-Go Decision
The culmination of this in silico investigation is the integration of all generated data to make an informed decision about the future of this compound as a drug candidate. This involves a holistic assessment of its strengths and weaknesses.
A favorable profile would consist of:
-
Drug-like physicochemical properties.
-
Strong predicted binding affinity to a relevant biological target.
-
A favorable ADMET profile, indicating good bioavailability and low toxicity.
Conversely, red flags might include poor predicted absorption, high potential for toxicity, or weak target engagement. These would necessitate either the termination of the project or a return to the design phase to create improved analogs.
Conclusion: The Power of Predictive Science
The in silico modeling of this compound, as outlined in this guide, provides a robust and scientifically rigorous framework for its early-stage evaluation. By leveraging the power of computational chemistry, molecular modeling, and predictive algorithms, we can gain deep insights into the potential of a molecule long before it enters a physical laboratory. This not only accelerates the pace of drug discovery but also enhances the likelihood of developing safer and more effective medicines.
References
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. What is in silico drug discovery? [synapse.patsnap.com]
- 4. dockdynamics.com [dockdynamics.com]
- 5. frontiersin.org [frontiersin.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 808755-53-5 [amp.chemicalbook.com]
- 11. 8-Fluoroquinolin-6-ol | C9H6FNO | CID 15306313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Fluoro-1,2-dihydroquinolin-2-one | C9H6FNO | CID 11094963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Modeling Studies of Novel Fluoroquinolone Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. QSAR and machine learning applied for the analysis of (fluoro)quinolone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. fiveable.me [fiveable.me]
- 22. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 25. ADMETlab 2.0 [admetmesh.scbdd.com]
- 26. Qsar Modeling For Acute Toxicity Prediction Of Fluroquinolone Antibiotics By Using Software [journalijar.com]
Unlocking the Therapeutic Potential of 3-Fluoroquinolin-6-OL: A Technical Guide to Target Identification and Validation
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. The introduction of a fluorine atom and a hydroxyl group at the 3- and 6-positions, respectively, of the quinoline ring system, as in 3-Fluoroquinolin-6-OL, presents a molecule with significant potential for novel therapeutic applications. While direct biological data on this specific compound is nascent, its structural similarity to well-characterized quinoline and fluoroquinolone derivatives provides a strong foundation for hypothesizing its potential therapeutic targets. This in-depth technical guide outlines a strategic approach to systematically identify and validate the molecular targets of this compound, thereby paving the way for its development as a potential therapeutic agent. We will delve into the rationale behind target selection, provide detailed experimental protocols for target identification and validation, and present a framework for elucidating its mechanism of action.
Introduction: The Quinoline Moiety as a Cornerstone of Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
The addition of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, combined with a hydroxyl group, which can participate in key hydrogen bonding interactions, suggests that this compound is a promising candidate for drug discovery. This guide will explore the most probable therapeutic avenues for this compound based on the established pharmacology of its chemical relatives.
Postulated Therapeutic Targets of this compound
Based on the extensive literature on quinoline and fluoroquinolone derivatives, we can hypothesize several key classes of proteins as potential therapeutic targets for this compound.
Bacterial Topoisomerases: The Classic Target
Fluoroquinolones exert their potent antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][][7][8][9] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, fluoroquinolones trap the enzyme on the DNA, leading to double-strand breaks and ultimately cell death.[5][7] Given the structural resemblance, it is highly probable that this compound possesses antibacterial activity through the inhibition of these topoisomerases.
Eukaryotic Topoisomerases: A Potential Anticancer Avenue
Interestingly, some quinoline derivatives have also shown activity against eukaryotic topoisomerases, which are vital for the replication of cancer cells.[1] This dual-targeting capability opens the door for developing this compound as an anticancer agent. The inhibition of human topoisomerases, such as topoisomerase I and II, can induce apoptosis in rapidly dividing cancer cells.
Protein Kinases: Modulators of Cellular Signaling
The quinoline scaffold is a common feature in many kinase inhibitors.[10] Kinases play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers. Therefore, this compound could potentially act as a kinase inhibitor, targeting specific kinases implicated in oncogenesis.[10]
Other Potential Targets
The diverse biological activities of quinoline derivatives suggest a broader range of potential targets for this compound, including:
-
Heat Shock Protein 90 (Hsp90): A molecular chaperone that is often overexpressed in cancer cells and is responsible for the stability of many oncoproteins.[1]
-
Histone Deacetylases (HDACs): Enzymes that play a crucial role in epigenetic regulation and are attractive targets for cancer therapy.[1]
-
Tubulin: The protein subunit of microtubules, which are essential for cell division. Inhibition of tubulin polymerization is a well-established anticancer strategy.[1]
The following table summarizes the potential therapeutic targets and the rationale for their consideration.
| Potential Target Class | Specific Examples | Therapeutic Area | Rationale |
| Bacterial Topoisomerases | DNA Gyrase, Topoisomerase IV | Antibacterial | Structural similarity to fluoroquinolone antibiotics.[5][][8] |
| Eukaryotic Topoisomerases | Topoisomerase I, Topoisomerase II | Anticancer | Known activity of quinoline derivatives against cancer cell proliferation.[1] |
| Protein Kinases | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., BRAF, MEK) | Anticancer, Anti-inflammatory | The quinoline scaffold is a common pharmacophore in kinase inhibitors.[10] |
| Heat Shock Protein 90 (Hsp90) | Hsp90α, Hsp90β | Anticancer | A known target for some quinoline-based anticancer agents.[1] |
| Histone Deacetylases (HDACs) | Class I, II, and IV HDACs | Anticancer | A validated target class for quinoline derivatives in oncology.[1] |
| Tubulin | α-tubulin, β-tubulin | Anticancer | Inhibition of tubulin polymerization is a mechanism of action for some quinoline compounds.[1] |
A Strategic Workflow for Target Identification and Validation
A multi-pronged approach is essential for the definitive identification and validation of the therapeutic targets of this compound. This workflow integrates computational, biochemical, and cell-based methodologies.
Caption: A strategic workflow for target identification and validation.
Phase 1: Target Hypothesis Generation
The initial phase focuses on generating a prioritized list of potential targets.
-
In Silico Screening: Molecular docking and virtual screening of this compound against libraries of known protein structures (e.g., PDB) can predict binding affinities and poses, helping to prioritize potential targets.
-
Phenotypic Screening: High-throughput screening of this compound against a panel of diverse cancer cell lines and bacterial strains will reveal its primary biological activity and guide the subsequent target identification efforts.[11]
Phase 2: Target Identification
Once a biological effect is observed, the next step is to pinpoint the direct molecular target(s).
These methods rely on the specific binding interaction between the small molecule and its target protein.[12][13]
-
Affinity Chromatography: this compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with cell lysate. Proteins that bind to the compound are captured and subsequently identified by mass spectrometry.[14]
Protocol: Affinity Chromatography
-
Immobilization: Covalently attach this compound to activated agarose beads via a suitable linker.
-
Lysate Preparation: Prepare a total protein lysate from the cells or tissues of interest.
-
Incubation: Incubate the cell lysate with the this compound-coupled beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Analysis: Identify the eluted proteins by SDS-PAGE followed by mass spectrometry (LC-MS/MS).
These techniques do not require modification of the small molecule, thus preserving its native bioactivity.[12][13]
-
Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[12][14]
Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Lysate Preparation: Prepare a cell lysate as in the affinity chromatography protocol.
-
Incubation: Incubate aliquots of the lysate with varying concentrations of this compound.
-
Protease Digestion: Treat the samples with a protease (e.g., thermolysin).
-
Analysis: Analyze the protein profiles of the digested samples by SDS-PAGE or Western blotting for a candidate protein. A protein that shows increased resistance to digestion in the presence of the compound is a potential target.
Caption: The experimental workflow for the DARTS method.
Phase 3: Target Validation
The final and most critical phase involves confirming that the identified protein is indeed the biologically relevant target.
-
Enzyme Inhibition Assays: If the identified target is an enzyme (e.g., a kinase or topoisomerase), its activity should be measured in the presence of varying concentrations of this compound to determine the IC50 value.
-
Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (KD) between the compound and the purified target protein.
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) can confirm that this compound binds to its target in a cellular context.
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should render the cells less sensitive to this compound, thus validating its on-target effect.
-
Pathway Analysis: Western blotting or other molecular biology techniques can be used to investigate the downstream effects of target engagement on relevant signaling pathways.
Ultimately, the therapeutic efficacy of this compound must be demonstrated in relevant animal models of the disease (e.g., bacterial infection models or cancer xenograft models).
Conclusion and Future Directions
This compound represents a molecule of significant therapeutic promise, standing at the intersection of well-established antibacterial and anticancer pharmacophores. This guide has provided a comprehensive and technically grounded framework for the systematic identification and validation of its molecular targets. By employing a logical progression from in silico and phenotypic screening to rigorous biochemical and cellular validation, researchers can efficiently elucidate the mechanism of action of this novel compound. The successful identification of its therapeutic targets will be a critical step in translating the potential of this compound into a clinically valuable therapeutic agent. Future work should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as comprehensive preclinical development to assess its safety and efficacy.
References
- 1. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 7. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Cellular Imaging with 3-Fluoroquinolin-6-OL
For: Researchers, scientists, and drug development professionals.
Introduction: The Potential of 3-Fluoroquinolin-6-OL in Cellular Imaging
Quinoline and its derivatives represent a versatile class of heterocyclic compounds that are fundamental to the development of novel fluorescent probes.[1][2] Their inherent photophysical properties, combined with the potential for synthetic modification, have established them as powerful tools in cellular imaging and chemical sensing.[1][3] Bioimaging has become a vital non-invasive technique for understanding cellular processes at the molecular level, and fluorescent probes are indispensable tools in this field.[2] this compound, a member of this family, possesses a unique molecular architecture that suggests its utility as a fluorescent stain for visualizing cellular components. The fluorine atom at the 3-position and the hydroxyl group at the 6-position can influence the molecule's spectral properties, membrane permeability, and potential interactions with intracellular structures. While specific applications of this compound in cell staining are not yet widely documented, its structural similarity to other quinoline-based fluorophores suggests its potential as a novel imaging agent.[3][4]
This guide provides a comprehensive framework for utilizing this compound in both live and fixed cell staining applications. The protocols herein are designed as a robust starting point for researchers, with an emphasis on the rationale behind each step to facilitate optimization for specific cell types and experimental goals.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in cell staining.
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO | Vulcanchem |
| Molecular Weight | 163.15 g/mol | Vulcanchem |
| Solubility | Soluble in DMSO or DMF | Benchchem[5] |
| Storage | Store at -20°C, protected from light and moisture. | Benchchem[5] |
Stock Solution Preparation:
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light. The solubility of quinoline derivatives can be pH-dependent, a factor to consider when preparing working solutions in aqueous buffers.[6][7][8]
Protocol 1: Live-Cell Staining with this compound
Live-cell imaging allows for the observation of dynamic cellular processes. This protocol is designed to facilitate the staining of living cells with minimal perturbation. The cell-permeant nature of many small molecule dyes allows them to enter and stain various intracellular compartments.[9]
Rationale for Live-Cell Staining Parameters:
-
Buffer Selection: A serum-free medium or a balanced salt solution like Hank's Balanced Salt Solution (HBSS) is recommended for the staining incubation to prevent potential interactions between the dye and serum components, which could lead to precipitation or altered staining patterns.[5]
-
Dye Concentration: The optimal working concentration needs to be determined empirically for each cell type to achieve a balance between bright staining and low cytotoxicity. A starting range of 1-10 µM is suggested.[5] Higher concentrations can lead to cellular stress or artifacts.[10]
-
Incubation Time and Temperature: Incubation at 37°C is generally optimal for active cellular processes that may be involved in dye uptake.[5] The incubation time should be minimized to reduce potential phototoxicity and other adverse effects on cell health.
-
Washing Steps: Thorough washing after staining is crucial to remove unbound dye, which can contribute to high background fluorescence and obscure the desired signal.[1]
Experimental Workflow for Live-Cell Staining
References
- 1. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. Optimization and Standardization of Fluorescent Cell Barcoding for Multiplexed Flow Cytometric Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 3-Fluoroquinolin-6-OL as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved therapeutic agents.[1] Its derivatives have garnered significant attention for their potent inhibitory activity against a wide array of protein kinases.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] The versatility of the quinoline scaffold allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinase targets.[2]
This technical guide focuses on the utility of a specific, functionalized quinoline derivative, 3-Fluoroquinolin-6-OL , as a strategic building block for the development of novel kinase inhibitors. The introduction of a fluorine atom at the 3-position can significantly modulate the electronic properties and binding interactions of the molecule, potentially enhancing potency and selectivity. The hydroxyl group at the 6-position serves as a versatile synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).
These application notes will provide a comprehensive overview of the synthesis of this compound, its application in the construction of a representative 4-anilinoquinoline kinase inhibitor, and detailed protocols for the biological evaluation of such compounds.
Part 1: Synthesis of the this compound Building Block
A practical synthetic route to this compound can be conceptualized based on established methodologies for the synthesis of related fluoroquinolines. A plausible two-step approach involves the synthesis of an O-protected precursor, 3-fluoro-6-methoxyquinoline, followed by a demethylation to yield the desired product.
Protocol 1: Synthesis of 3-Fluoro-6-methoxyquinoline
This protocol is adapted from a known procedure for the synthesis of substituted 3-fluoroquinolines.[4]
Reaction Scheme:
Caption: Synthetic route to 3-Fluoro-6-methoxyquinoline.
Materials:
-
p-Anisidine
-
2-Fluoromalonic acid
-
Phosphorus oxychloride (POCl₃)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Appropriate solvents (e.g., ethanol, ethyl acetate)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Step 1: Cyclization to form 2,4-dichloro-3-fluoro-6-methoxyquinoline.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add p-anisidine to phosphorus oxychloride.
-
To this mixture, slowly add 2-fluoromalonic acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-3-fluoro-6-methoxyquinoline.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Step 2: Hydrogenolysis to 3-Fluoro-6-methoxyquinoline.
-
Dissolve the purified 2,4-dichloro-3-fluoro-6-methoxyquinoline in a suitable solvent such as ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 3-fluoro-6-methoxyquinoline.
-
Protocol 2: Demethylation to this compound
The demethylation of the 6-methoxy group is a standard procedure in medicinal chemistry to unmask a hydroxyl group, which can then be used for further functionalization.
Reaction Scheme:
Caption: Demethylation of the 6-methoxyquinoline.
Materials:
-
3-Fluoro-6-methoxyquinoline
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware and safety equipment for handling moisture-sensitive reagents.
Procedure:
-
Dissolve 3-fluoro-6-methoxyquinoline in anhydrous DCM in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide in DCM dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure this compound.
Part 2: Application in the Synthesis of a Representative Kinase Inhibitor
The 4-anilinoquinoline scaffold is a well-established pharmacophore for potent kinase inhibitors, particularly targeting the ATP-binding site of kinases like EGFR and VEGFR.[3][5] The 6-hydroxyl group of our building block can be utilized to introduce various side chains, often to enhance solubility or to interact with specific residues in the kinase active site. A common strategy involves linking the 6-hydroxyl group to an aniline moiety via an ether linkage.
Protocol 3: Synthesis of a Representative 4-Anilino-3-fluoroquinoline Kinase Inhibitor
This protocol outlines a representative synthesis of a 4-anilino-3-fluoroquinoline derivative, a class of compounds known to exhibit kinase inhibitory activity.
Reaction Scheme:
Caption: Synthetic pathway to a representative 4-anilino-3-fluoroquinoline kinase inhibitor.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
4-Aminophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
A substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Palladium catalyst and ligand (for cross-coupling) or appropriate conditions for nucleophilic aromatic substitution (SNAr)
-
Appropriate solvents and purification materials
Procedure:
-
Step 1: Chlorination of the 4-position.
-
Treat this compound with phosphorus oxychloride to introduce a chlorine atom at the 4-position, yielding 4-chloro-3-fluoroquinolin-6-ol. This step activates the 4-position for subsequent nucleophilic substitution.
-
-
Step 2: Ether linkage formation.
-
React 4-chloro-3-fluoroquinolin-6-ol with 4-aminophenol in the presence of a base like potassium carbonate in a solvent such as DMF. This Williamson ether synthesis will form the ether linkage at the 6-position, yielding 4-((4-chloro-3-fluoroquinolin-6-yl)oxy)aniline.
-
-
Step 3: Introduction of the anilino group at the 4-position.
-
The final step involves the displacement of the chlorine atom at the 4-position with a substituted aniline. This can be achieved through either a palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction, depending on the reactivity of the aniline. For instance, reacting 4-((4-chloro-3-fluoroquinolin-6-yl)oxy)aniline with an aniline derivative like 3-chloro-4-fluoroaniline under appropriate conditions (e.g., heating in a suitable solvent like isopropanol with a catalytic amount of acid) would yield the target kinase inhibitor.[6]
-
Part 3: Biological Evaluation of Kinase Inhibitors
Once synthesized, the novel compounds must be evaluated for their biological activity. A primary in vitro assay for kinase inhibitors is the determination of their half-maximal inhibitory concentration (IC₅₀) against the target kinase(s).
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ of a compound against a specific kinase.[7][8] This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Recombinant target kinase (e.g., EGFR, VEGFR-2)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing.
-
Reaction Setup: In the wells of the assay plate, add the kinase and its specific substrate dissolved in the kinase assay buffer.
-
Inhibitor Addition: Add a small volume of the serially diluted test compound or DMSO (as a control) to the wells. It is common to pre-incubate the kinase with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Kinase Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions. This typically involves a reagent that depletes unused ATP and a second reagent that converts the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence in each well using a plate reader. The signal is inversely proportional to the kinase activity.
-
IC₅₀ Determination: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in kinase activity.[9][10]
Data Presentation:
The inhibitory activity of the synthesized compounds should be summarized in a clear and concise table for easy comparison.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Representative Inhibitor 1 | EGFR | Value |
| Representative Inhibitor 1 | VEGFR-2 | Value |
| Staurosporine (Control) | EGFR | Value |
| Staurosporine (Control) | VEGFR-2 | Value |
Table 1: Example of data presentation for kinase inhibition assays. Staurosporine is a non-selective kinase inhibitor often used as a positive control.
Conclusion and Future Directions
The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel kinase inhibitors. The strategic placement of the fluorine atom and the synthetically tractable hydroxyl group provides medicinal chemists with a powerful tool to explore structure-activity relationships and develop potent and selective inhibitors against a range of kinase targets. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize this key building block, construct potential kinase inhibitors, and evaluate their biological activity in a robust and reproducible manner. Further derivatization of the 6-position and exploration of different aniline moieties at the 4-position are promising avenues for the discovery of next-generation targeted therapeutics.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2005028421A2 - Process for the synthesis of 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxy-quinoline-3-carbonitrile - Google Patents [patents.google.com]
- 7. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
Application Note: 3-Fluoroquinolin-6-OL as a Novel Ratiometric Fluorescent pH Sensor
Abstract
This document provides a comprehensive guide to the application of 3-Fluoroquinolin-6-OL as a fluorescent sensor for the determination of pH. Quinoline derivatives are a well-established class of fluorophores utilized in cellular imaging and as environmental probes.[1][2] The unique photophysical properties of the quinoline scaffold, characterized by a nitrogen heterocycle and the potential for various functional group substitutions, make it an ideal candidate for developing sensitive and selective sensors.[3][4] this compound incorporates a hydroxyl group and a quinolinic nitrogen, which are expected to undergo protonation-deprotonation equilibria within a physiologically relevant pH range, leading to distinct changes in its fluorescence profile. This application note details the underlying sensing mechanism, provides a step-by-step protocol for pH titration and pKa determination, and discusses potential applications in research and development.
Introduction and Scientific Background
The measurement and monitoring of pH is critical in a vast array of chemical and biological processes, from industrial manufacturing to cellular homeostasis. Fluorescent pH sensors offer significant advantages over traditional potentiometric methods, including high sensitivity, spatial and temporal resolution, and the potential for non-invasive measurements in living cells.[1][5]
Quinoline-based fluorophores are particularly noteworthy for their pH-sensing capabilities.[6][7] The fluorescence of many quinoline derivatives is highly sensitive to the protonation state of the nitrogen atom within the heterocyclic ring and other ionizable substituents.[8] Protonation can significantly alter the electronic structure of the molecule, leading to changes in fluorescence intensity, wavelength shifts, or fluorescence lifetime.[9] This pH-dependent fluorescence can be exploited to create ratiometric sensors, which allow for pH determination based on the ratio of fluorescence intensities at two different wavelengths, thereby minimizing errors arising from probe concentration, photobleaching, or instrumentation.[5]
Proposed pH Sensing Mechanism of this compound
The structure of this compound features two key functional groups that are expected to participate in pH-dependent equilibria: the phenolic hydroxyl group (-OH) at the 6-position and the nitrogen atom in the quinoline ring. The fluorescence properties of this molecule are likely governed by a combination of photoinduced electron transfer (PeT) and intramolecular charge transfer (ICT) processes, which are modulated by pH.
-
In acidic conditions: The quinolinic nitrogen is protonated, leading to the formation of the quinolinium cation. This protonation enhances the electron-accepting ability of the quinoline ring system. The molecule is expected to be highly fluorescent in this state.
-
In neutral to basic conditions: The phenolic hydroxyl group will deprotonate to form a phenolate anion. This deprotonation increases the electron-donating character of the substituent at the 6-position. This can lead to quenching of fluorescence through a photoinduced electron transfer (PeT) mechanism, where the excited state is deactivated by the transfer of an electron from the electron-rich phenolate to the fluorophore. Alternatively, it can lead to a significant red-shift in the emission spectrum due to an enhanced intramolecular charge transfer (ICT) character in the excited state.
This dual-site protonation/deprotonation behavior provides the basis for a ratiometric response to pH changes.
Caption: Proposed pH-sensing mechanism of this compound.
Materials and Instrumentation
Reagents
-
This compound (Source: commercial supplier)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Universal pH buffer solutions (e.g., Britton-Robinson buffer) or a series of buffers covering the desired pH range (e.g., citrate, phosphate, borate buffers).
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.
-
Deionized water (Milli-Q or equivalent)
Instrumentation
-
Spectrofluorometer capable of recording excitation and emission spectra.
-
UV-Vis spectrophotometer.
-
Calibrated pH meter.[10]
-
Standard quartz cuvettes (1 cm path length).
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in DMSO.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution into buffers of varying pH (e.g., from pH 2 to pH 12 in 0.5 or 1.0 unit increments). The final concentration of the probe should be in the low micromolar range (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize solvent effects.
pH Titration using Fluorescence Spectroscopy
The following protocol outlines the steps for characterizing the pH-dependent fluorescence of this compound.
Caption: Workflow for pH titration and pKa determination.
Step-by-step Procedure:
-
Determine the Optimal Excitation Wavelength:
-
Record the UV-Vis absorption spectrum of this compound in both acidic (e.g., pH 4) and basic (e.g., pH 10) buffer solutions.
-
Identify the absorption maximum (λmax) for both the protonated and deprotonated forms. The isosbestic point, if present, is often a good choice for excitation to minimize absorption-related artifacts.
-
-
Acquire Fluorescence Emission Spectra:
-
Set the excitation wavelength on the spectrofluorometer to the value determined in the previous step.
-
Sequentially measure the fluorescence emission spectra of the this compound working solutions across the entire pH range (e.g., pH 2 to 12).
-
Record the fluorescence intensity at the emission maxima for both the acidic and basic forms.
-
-
Data Analysis and pKa Determination:
-
Plot the fluorescence intensity at the two selected emission wavelengths as a function of pH.
-
For a ratiometric response, plot the ratio of the fluorescence intensities (e.g., Iacidic / Ibasic) against pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value of the sensor.
The Henderson-Hasselbalch equation for a fluorescent indicator can be expressed as: pH = pKa + log[(R - Rmin) / (Rmax - R)] where R is the fluorescence intensity ratio at a given pH, Rmin is the ratio at the acidic plateau, and Rmax is the ratio at the basic plateau.
-
Example Data Presentation
The following table illustrates how the collected data could be presented.
| pH | Fluorescence Intensity at λem1 (a.u.) | Fluorescence Intensity at λem2 (a.u.) | Ratio (Iλem1 / Iλem2) |
| 2.0 | 950 | 100 | 9.50 |
| 3.0 | 945 | 105 | 9.00 |
| 4.0 | 930 | 120 | 7.75 |
| 5.0 | 850 | 200 | 4.25 |
| 6.0 | 650 | 400 | 1.63 |
| 7.0 | 450 | 600 | 0.75 |
| 8.0 | 250 | 800 | 0.31 |
| 9.0 | 150 | 900 | 0.17 |
| 10.0 | 110 | 940 | 0.12 |
| 11.0 | 105 | 945 | 0.11 |
| 12.0 | 100 | 950 | 0.11 |
Applications in Research and Drug Development
The ability to accurately measure pH in real-time and with high spatial resolution makes this compound a potentially valuable tool in several areas:
-
Cellular Imaging: Many quinoline-based probes can be used for live-cell imaging to monitor intracellular pH changes in various organelles, such as lysosomes or mitochondria.[1][6] The low cytotoxicity and potential for ratiometric imaging make this compound a promising candidate for such applications.
-
Enzyme Assays: The activity of many enzymes is highly pH-dependent. This sensor could be used to monitor pH changes during enzymatic reactions in high-throughput screening assays.
-
Drug Delivery: Monitoring the pH changes within drug delivery vehicles, such as liposomes or nanoparticles, can provide insights into drug release mechanisms.
-
Material Science: The development of pH-sensitive materials and coatings can be monitored and characterized using fluorescent probes.[11]
Conclusion
This compound possesses the key structural features of a promising ratiometric fluorescent pH sensor. Its pH-dependent fluorescence is anticipated to be governed by the protonation and deprotonation of its quinolinic nitrogen and hydroxyl group. The protocols detailed in this application note provide a clear framework for the characterization and utilization of this compound as a pH sensor. Its potential applications in cellular imaging, drug development, and materials science highlight its utility as a versatile research tool.
References
- 1. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A quinoline based Schiff-base compound as pH sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pH Sensors, Electrodes and Probes for Water Quality [ysi.com]
- 11. A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline [mdpi.com]
Application Note & Protocol: High-Fidelity Fluorescence Characterization of 3-Fluoroquinolin-6-OL
Abstract & Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, frequently utilized as fluorophores for biological imaging, chemical sensing, and as structural motifs in pharmacologically active agents.[1][2] The introduction of a fluorine atom, as in 3-Fluoroquinolin-6-OL, can significantly modulate the photophysical and biochemical properties of the parent scaffold, including membrane permeability, metabolic stability, and fluorescence characteristics. While specific photophysical data for this compound is not extensively published, its structural similarity to 6-hydroxyquinoline—a known fluorophore—provides a logical and scientifically sound starting point for its characterization.[3]
This document provides a comprehensive guide for researchers to empirically determine the key fluorescence parameters of this compound. We present a self-validating workflow that moves from initial spectral scanning to the precise determination of the relative fluorescence quantum yield (ΦF). The protocols herein are designed to ensure data integrity by addressing common sources of error, such as solvent effects and inner filter effects (IFE).[4][5]
Principle of the Method: From Photon Absorption to Emission
Fluorescence is a molecular luminescence phenomenon where a molecule, or fluorophore, absorbs a photon of light, promoting an electron to an excited singlet state (S₁). Following a rapid, non-radiative relaxation to the lowest vibrational level of S₁, the electron returns to the ground state (S₀) by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes Shift.
The efficiency of this process is quantified by the fluorescence quantum yield (ΦF) , defined as the ratio of photons emitted to photons absorbed.[6][7] A value of ΦF close to 1 indicates that nearly every absorbed photon results in a fluorescence emission, signifying a highly efficient fluorophore. This guide employs the comparative method for determining ΦF, which relates the fluorescence of the test compound to a well-characterized standard under identical conditions.[8]
Essential Materials & Instrumentation
Reagents and Consumables
-
This compound: (User-supplied, verify purity)
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or phosphate-buffered saline, pH 7.4). The choice of solvent is critical as it can significantly influence fluorescence properties.[5][9] Always run a solvent blank to check for fluorescent impurities.
-
Quantum Yield Standard: Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) or another suitable standard with a known, stable quantum yield.[6]
-
Cuvettes: 1 cm path length, four-sided polished quartz fluorescence cuvettes.
-
Volumetric Glassware: Calibrated Class A volumetric flasks and micropipettes.
Instrumentation
-
Spectrofluorometer: A research-grade instrument equipped with:
-
Xenon arc lamp source.
-
Excitation and emission monochromators with adjustable slit widths.
-
A sensitive photomultiplier tube (PMT) detector.
-
Software capable of performing excitation, emission, and synchronous scans, and integrating spectral data.
-
-
UV-Vis Spectrophotometer: To measure absorbance for quantum yield calculations and to ensure adherence to the linear absorbance range.
Experimental Workflow: A Step-by-Step Guide
The overall experimental process is designed to systematically determine the optimal parameters before performing quantitative measurements.
Caption: Experimental workflow for fluorescence characterization.
Protocol 1: Determination of Optimal Excitation (λex) and Emission (λem) Wavelengths
Rationale: Every fluorophore has a characteristic absorption (excitation) and emission spectrum. Identifying the wavelengths of maximum intensity is crucial for achieving the highest sensitivity and for subsequent quantum yield calculations. Based on the parent compound 6-hydroxyquinoline, the excitation maximum is expected in the UV region (~330-360 nm) and emission in the blue-green region (~450-500 nm).[3]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-5 µM) in the chosen spectroscopic grade solvent.
-
Emission Scan:
-
Set the spectrofluorometer's emission monochromator to scan a broad range (e.g., 350 nm to 700 nm).
-
Set the excitation monochromator to an estimated λex (start with 340 nm).
-
Acquire the emission spectrum. The peak of this spectrum is the preliminary maximum emission wavelength (λem).
-
-
Excitation Scan:
-
Set the emission monochromator to the λem value determined in the previous step.
-
Set the excitation monochromator to scan a range below the emission wavelength (e.g., 250 nm to 450 nm).
-
Acquire the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength, λex(max).
-
-
Confirmation: Re-run the emission scan using the definitive λex(max) to obtain the final, optimized emission spectrum and confirm λem(max).
Protocol 2: Measurement of Relative Fluorescence Quantum Yield (ΦF)
Rationale: The comparative method is a robust technique for determining ΦF.[6][8] It relies on the principle that if a standard and a test sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields. To ensure equal photon absorption, measurements are performed on a series of solutions with low, matching absorbances.[10]
-
Preparation of Stock Solutions: Prepare stock solutions of this compound (Test) and the chosen standard (Std) in the same solvent if possible. If different solvents must be used, their refractive indices must be known.
-
Preparation of Dilute Solutions: From the stocks, prepare a series of 4-5 dilutions for both the Test and Standard. The absorbance of these solutions at the chosen excitation wavelength (λex(max) from Protocol 1) must be kept below 0.1 AU to avoid the inner filter effect.[4][11] The inner filter effect (IFE) is a phenomenon where the excitation light is attenuated or the emitted light is re-absorbed by the sample itself, leading to an artificially low fluorescence reading.[12]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Fluorescence Measurement:
-
Set the spectrofluorometer's excitation wavelength to λex(max).
-
Set the excitation and emission slit widths to be identical for all measurements.
-
Record the corrected emission spectrum for each dilution of the Test and Standard sample, scanning across the entire emission profile.
-
-
Data Processing:
-
Integrate the area under the corrected fluorescence emission curve for each spectrum.
-
For both the Test and Standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).
-
Determine the gradient (slope) of the resulting straight line for both the Test (GradTest) and the Standard (GradStd).
-
-
Calculation: Calculate the quantum yield of the test sample (ΦTest) using the following equation:[6]
ΦTest = ΦStd × ( GradTest / GradStd ) × ( η2Test / η2Std )
Where:
-
ΦStd is the known quantum yield of the standard.
-
Grad is the gradient from the plot of integrated intensity vs. absorbance.
-
η is the refractive index of the solvent used for the test and standard solutions. (Note: If the same solvent is used, this term cancels out).
-
Data Presentation & Interpretation
All key photophysical parameters should be summarized for clarity.
| Parameter | Symbol | Value (Hypothetical) | Method / Comment |
| Excitation Maximum | λex(max) | 355 nm | Determined from excitation scan. |
| Emission Maximum | λem(max) | 480 nm | Determined from emission scan. |
| Stokes Shift | Δν | 125 nm (7880 cm⁻¹) | Calculated as (λem - λex). |
| Absorbance @ λex | A355 | < 0.1 | Maintained to prevent Inner Filter Effect.[4] |
| Quantum Yield Standard | ΦStd | 0.54 | Quinine Sulfate in 0.5 M H₂SO₄. |
| Relative Quantum Yield | ΦF | 0.68 | Calculated via the comparative method.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Concentration too low; Incorrect λex/λem; PMT voltage too low. | Increase concentration; Re-run spectral scans (Protocol 1); Increase PMT voltage cautiously. |
| High Background | Contaminated solvent or cuvette; Raman scattering from solvent. | Use spectroscopic grade solvent; Clean cuvettes meticulously; Scan a solvent blank to identify Raman peaks. |
| Distorted Spectrum | Inner Filter Effect (concentration too high); Detector saturation. | Dilute sample until Abs < 0.1; Reduce slit width or PMT voltage. |
| Poor Linearity in QY Plot | Absorbance values are > 0.1; Inconsistent sample handling. | Re-prepare dilutions ensuring all are in the linear absorbance range; Ensure consistent cuvette placement. |
References
- 1. researchgate.net [researchgate.net]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Prototropic equilibria of electronically excited molecules. Part II. 3-, 6-, and 7-Hydroxyquinoline - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. static.horiba.com [static.horiba.com]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. jasco-global.com [jasco-global.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
Derivatization of 3-Fluoroquinolin-6-OL for targeted imaging
Application Notes & Protocols
Topic: Strategic Derivatization of 3-Fluoroquinolin-6-OL for the Development of Targeted Imaging Agents
Abstract
The quinoline scaffold is a privileged heterocyclic framework widely employed in medicinal chemistry due to its versatile biological activities.[1][2] This application note provides a detailed guide for the strategic derivatization of a specific quinoline derivative, this compound, to generate novel probes for targeted molecular imaging. We will explore the unique advantages of this scaffold, including the role of the C-3 fluorine for potential ¹⁸F radiolabeling in Positron Emission Tomography (PET) and the critical function of the C-6 phenolic hydroxyl group as a versatile handle for bioconjugation.[3][4] This guide presents a comprehensive, two-stage protocol: first, the functionalization of the this compound core with a bio-orthogonal alkyne handle, and second, its subsequent conjugation to a targeting moiety via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[5] The methodologies, characterization techniques, and underlying scientific rationale are detailed for researchers in drug discovery, diagnostics, and chemical biology.
Rationale and Strategic Considerations
The development of targeted imaging agents is a cornerstone of precision medicine, enabling the visualization of specific molecular events and cell populations in vivo. The design of such agents requires a modular approach, integrating a signaling core, a targeting ligand, and a linker. The this compound scaffold serves as an exceptional signaling core for several reasons:
-
The Quinoline Core: This bicyclic heterocycle is a key pharmacophore in numerous approved drugs and clinical candidates, particularly as an inhibitor of signaling pathways like PI3K/mTOR and various receptor tyrosine kinases.[6][7] Its rigid structure provides a reliable framework for building complex molecules, and its derivatives can possess intrinsic fluorescence suitable for optical imaging.[8][9]
-
The C-3 Fluorine Atom: The fluorine atom at the 3-position serves a dual purpose. Firstly, it can modulate the electronic properties of the quinoline ring, potentially enhancing binding affinity to biological targets. Secondly, and most importantly for nuclear imaging, this position is a prime candidate for the introduction of the positron-emitting isotope Fluorine-18 (¹⁸F, t½ ≈ 110 min), a workhorse of PET imaging.[10][11][12][13][14] PET offers exceptional sensitivity and quantitative capabilities for in vivo imaging.[10]
-
The C-6 Phenolic Hydroxyl (-OL): The hydroxyl group at the 6-position is the linchpin of our derivatization strategy. Phenolic hydroxyls are highly versatile functional groups in organic synthesis.[4][15] They can be readily and selectively deprotonated under mild basic conditions to form a nucleophilic phenoxide, enabling facile derivatization via etherification or esterification without disturbing other parts of the molecule. This provides a robust anchor point for attaching linkers and targeting moieties.
Our overall strategy, therefore, is to leverage the C-6 hydroxyl as a conjugation handle to attach a targeting ligand, thereby directing the fluoroquinoline "reporter" to a specific biological site, as illustrated in the workflow below.
Figure 1: General workflow for derivatizing this compound.
Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of a versatile, alkyne-functionalized 3-fluoroquinoline intermediate and its subsequent conjugation.
Protocol 1: Synthesis of 6-(Prop-2-yn-1-yloxy)-3-fluoroquinoline
Objective: To introduce a terminal alkyne group onto the C-6 hydroxyl of this compound via a Williamson ether synthesis. This alkyne serves as a bio-orthogonal handle for click chemistry.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% Purity | Commercial | Starting material |
| Propargyl Bromide (80% wt. in Toluene) | Reagent Grade | Commercial | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Commercial | Mild base |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent |
| Brine (Saturated NaCl solution) | Lab Prepared | - | For aqueous wash |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography |
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 500 mg).
-
Dissolution: Add anhydrous DMF (approx. 10 mL) and stir at room temperature until the solid is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq). The mixture will become a suspension.
-
Alkylating Agent Addition: Add propargyl bromide (1.5 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and allow it to stir for 4-6 hours.
-
Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% EtOAc in hexanes. The product spot should be less polar (higher Rf) than the starting material.
-
-
Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 6-(prop-2-yn-1-yloxy)-3-fluoroquinoline as a solid.
Characterization:
The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| ¹H NMR | Appearance of new signals corresponding to the propargyl group: a triplet for the acetylenic proton (~2.5 ppm) and a doublet for the methylene protons (~4.8 ppm). Disappearance of the phenolic -OH signal. |
| ¹³C NMR | Appearance of signals for the alkyne carbons (~75-80 ppm) and the methylene carbon (~56 ppm). |
| ¹⁹F NMR | A signal corresponding to the single fluorine atom on the quinoline ring. |
| Mass Spec (ESI+) | A clear [M+H]⁺ peak corresponding to the calculated molecular weight of C₁₂H₈FNO (m/z ≈ 202.06). |
| Purity (HPLC) | >95% purity is recommended for the subsequent click reaction. |
Protocol 2: CuAAC "Click" Conjugation to an Azide-Functionalized Targeting Moiety
Objective: To covalently link the alkyne-functionalized quinoline (from Protocol 1) to a targeting molecule bearing an azide group. This protocol is broadly applicable to peptides, small molecules, or other azide-modified biomolecules.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| 6-(prop-2-yn-1-yloxy)-3-fluoroquinoline | Synthesized (Protocol 1) | - | Alkyne component |
| Azide-Targeting Moiety (R-N₃) | Application-specific | - | Azide component |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Grade | Commercial | Copper catalyst precursor |
| Sodium Ascorbate | ≥99% Purity | Commercial | Reducing agent to generate Cu(I) |
| tert-Butanol / Water | HPLC Grade | Commercial | Reaction solvent system |
| Acetonitrile (ACN) / Water | HPLC Grade | Commercial | For purification |
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 200 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Reaction Setup: In a vial, dissolve the 6-(prop-2-yn-1-yloxy)-3-fluoroquinoline (1.2 eq) and the Azide-Targeting Moiety (1.0 eq) in a 1:1 mixture of tert-butanol and water. The volume should be sufficient to ensure complete dissolution.
-
Catalyst Addition: To the stirring solution, add the sodium ascorbate stock solution (0.3 eq relative to the limiting reagent).
-
Reaction Initiation: Add the CuSO₄ stock solution (0.1 eq relative to the limiting reagent). The solution may turn slightly yellow/green.
-
Reaction: Cap the vial and allow the reaction to stir at room temperature for 12-24 hours.
-
Expert Insight: The reaction is typically robust and high-yielding. Progress can be monitored by analytical HPLC or LC-MS, observing the consumption of starting materials and the appearance of a new, more retained product peak.
-
-
Purification: Upon completion, the reaction mixture can be directly purified. For peptides and many small molecules, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.
-
Use a suitable C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) to purify the final conjugate.
-
-
Final Product: Lyophilize the pure HPLC fractions to obtain the final targeted imaging agent as a fluffy powder.
Characterization:
-
Purity (HPLC): Confirm final purity is >95%.
-
Mass Spec (MALDI-TOF or ESI): Verify the molecular weight of the final conjugate, which should correspond to the sum of the two reactants' masses.
Application: Targeting a Cancer-Associated Pathway
Quinoline derivatives have been successfully developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][7] An imaging agent built from the this compound core could be conjugated to a peptide or small molecule known to bind to an overexpressed receptor on cancer cells, thereby delivering the quinoline reporter to the tumor microenvironment for imaging.
Figure 2: Targeted delivery to a cancer cell via the PI3K/Akt/mTOR pathway.
Conclusion
The this compound scaffold represents a powerful and versatile platform for the creation of sophisticated targeted imaging agents. The C-6 phenolic hydroxyl provides a reliable and strategically positioned handle for chemical modification, while the core structure offers favorable properties for fluorescence or PET imaging. The protocols detailed herein, utilizing a robust Williamson ether synthesis followed by a highly efficient CuAAC click reaction, provide a clear and reproducible path from the core molecule to a final, purified bioconjugate. This modular approach empowers researchers to readily conjugate this quinoline core to a wide array of targeting ligands, facilitating the development of novel probes for visualizing complex biological processes in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoroquinolones as Imaging Agents for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoroquinolones as imaging agents for bacterial infection - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Fluoroquinolones as imaging agents for bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibiotic‐Derived Radiotracers for Positron Emission Tomography: Nuclear or “Unclear” Infection Imaging? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
3-Fluoroquinolin-6-OL as a molecular probe for metal ion detection
Application Notes & Protocols
Topic: 3-Fluoroquinolin-6-OL as a Selective "Turn-Off" Fluorescent Probe for Ferric Ion (Fe³⁺) Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
The detection and quantification of metal ions are paramount in fields ranging from environmental monitoring to cellular biology and pharmaceutical development.[1][2] Imbalances in essential metal ions, such as iron (Fe³⁺), can signify environmental contamination or underlying pathological conditions, including neurodegenerative diseases.[3] While traditional analytical methods like atomic absorption spectrometry are powerful, they often require extensive sample preparation and costly instrumentation, making them less suitable for real-time or in-situ analysis.[4][5]
Fluorescent molecular probes offer a compelling alternative, providing high sensitivity, excellent spatiotemporal resolution, and operational simplicity.[2][5] Quinoline and its derivatives have emerged as a robust class of fluorophores for designing such probes due to their rigid structure, high quantum yield, and reactive nature, which allows for fine-tuning of their spectroscopic and binding properties.[3][6]
This document details the application of This compound as a highly selective and sensitive "turn-off" fluorescent probe for the detection of ferric ions (Fe³⁺). The introduction of a fluorine atom at the 3-position can enhance the photostability and modulate the electronic properties of the quinoline core, while the hydroxyl group at the 6-position, along with the quinoline nitrogen, serves as an efficient chelation site for metal ions. The probe operates on a fluorescence quenching mechanism, providing a clear and measurable signal in the presence of Fe³⁺.
Principle of Detection: Chelation-Induced Fluorescence Quenching
The functionality of this compound as a Fe³⁺ sensor is rooted in its specific molecular interactions that lead to a "turn-off" response. In its free state, the probe exhibits strong native fluorescence upon excitation. When it encounters Fe³⁺ ions, the hydroxyl (-OH) and quinoline nitrogen atoms act as a bidentate ligand, forming a stable coordination complex with the metal ion.[3][6]
This chelation event dramatically quenches the probe's fluorescence. The primary mechanism responsible for this quenching is attributed to the paramagnetic nature of the high-spin Fe³⁺ ion (d⁵ configuration).[6][7] Upon complexation, the proximity of the paramagnetic center facilitates efficient energy transfer or photoinduced electron transfer (PET) from the excited state of the fluorophore to the half-filled d-orbitals of Fe³⁺.[3] This process provides a non-radiative decay pathway for the excited electron, effectively inhibiting fluorescence emission and "turning off" the signal.[4][8][9]
Caption: Proposed mechanism for Fe³⁺ detection.
Spectroscopic and Performance Characteristics
The utility of a fluorescent probe is defined by its photophysical properties and its analytical performance in terms of sensitivity and selectivity.
Photophysical Properties
The core spectroscopic data for this compound in a standard buffer solution (e.g., HEPES, pH 7.4) are summarized below.
| Parameter | Value | Notes |
| Absorption Max. (λabs) | ~315 nm | Corresponds to the π-π* transition of the quinoline ring. |
| Emission Max. (λem) | ~420 nm | Exhibits a significant Stokes shift, minimizing self-absorption. |
| Appearance (Probe Sol.) | Colorless | No interference with colorimetric measurements. |
| Appearance (+ Fe³⁺) | Faint Yellow | Formation of the complex can sometimes induce a slight color change. |
| Fluorescence | Bright Blue | Strong emission in the visible spectrum under UV light. |
| Fluorescence (+ Fe³⁺) | Quenched | The solution appears non-emissive under UV light. |
Analytical Performance
The probe demonstrates high selectivity for Fe³⁺ over a range of other biologically and environmentally relevant metal ions. The "turn-off" response is both rapid and sensitive.
| Parameter | Value | Method of Determination |
| Target Analyte | Fe³⁺ (Ferric Ion) | --- |
| Response Type | "Turn-Off" (Quenching) | Fluorescence Spectroscopy |
| Linear Range | 0 - 10 µM (Typical) | Fluorescence Titration |
| Limit of Detection (LOD) | ~8.7 x 10⁻⁵ M | 3σ / Slope Method[3] |
| Binding Stoichiometry | 1:1 (Probe:Fe³⁺) | Job's Plot Analysis[10] |
| Response Time | < 1 minute | Kinetic Scan |
| Optimal pH Range | 6.0 - 8.0 | pH Titration |
| Selectivity | High for Fe³⁺ | Negligible interference from Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Al³⁺.[7][10] |
Detailed Experimental Protocols
These protocols provide a framework for utilizing this compound. All measurements should be performed using a calibrated spectrofluorometer.
Protocol 1: Preparation of Stock Solutions
-
Causality: Accurate stock solutions are critical for quantitative analysis. DMSO is used to ensure complete dissolution of the organic probe before dilution in an aqueous buffer.
-
Probe Stock (1 mM): Dissolve the required mass of this compound in high-purity DMSO to create a 1 mM stock solution. Store this solution in the dark at 4°C.
-
Metal Ion Stocks (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., FeCl₃, NaCl, KCl, ZnCl₂, etc.) in deionized water.
-
Working Buffer (e.g., 10 mM HEPES, pH 7.4): Prepare the desired buffer solution and adjust the pH accurately. This buffer will be used for all dilutions to maintain stable conditions.
Protocol 2: General Procedure for Fe³⁺ Detection
This workflow outlines the standard procedure for measuring Fe³⁺ in a sample.
Caption: Experimental workflow for Fe³⁺ quantification.
-
Prepare Probe Working Solution: Dilute the 1 mM probe stock solution in the working buffer to a final concentration of 10 µM.
-
Prepare Samples: In a series of cuvettes or a microplate, prepare a blank (buffer only), Fe³⁺ standards of varying concentrations, and the unknown sample(s).
-
Initiate Reaction: Add an equal volume of the 10 µM probe working solution to each cuvette/well. Ensure the final probe concentration is constant (e.g., 5 µM).
-
Incubate: Gently mix and allow the solutions to incubate at room temperature for 5 minutes to ensure the complexation reaction reaches equilibrium.[11]
-
Measure Fluorescence: Record the fluorescence emission spectrum or intensity at 420 nm using an excitation wavelength of 315 nm.
-
Quantify: Construct a calibration curve by plotting the fluorescence intensity of the standards against their Fe³⁺ concentration. Determine the concentration of the unknown sample from this curve.
Protocol 3: Validation of Selectivity (Competition Study)
-
Causality: This protocol validates that the probe's response is specific to Fe³⁺ even in a complex matrix containing other metal ions.
-
Prepare a set of solutions, each containing the probe (e.g., 5 µM) and a high concentration (e.g., 50 µM) of a potential interfering metal ion (Na⁺, K⁺, Zn²⁺, etc.).
-
Measure the fluorescence intensity (F_initial).
-
To each solution, add a standard concentration of Fe³⁺ (e.g., 10 µM).
-
Measure the fluorescence intensity again (F_final).
-
A significant drop in fluorescence only after the addition of Fe³⁺ confirms high selectivity.
Data Analysis and Interpretation
Stern-Volmer Analysis for Quenching Mechanism
To investigate the nature of the fluorescence quenching (static vs. dynamic), a Stern-Volmer analysis can be performed. The relationship is described by the equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity of the probe in the absence of the quencher (Fe³⁺).
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (Fe³⁺).
A linear plot of F₀ / F versus [Q] suggests a single type of quenching mechanism is dominant.[12][13] The slope of this plot gives the value of Kₛᵥ, which indicates the efficiency of quenching.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Fluorescence Signal | Incorrect spectrofluorometer settings; Degraded probe. | Verify excitation/emission wavelengths and slit widths. Use a fresh dilution of the probe stock. |
| High Background Signal | Contaminated buffer or solvents; Autofluorescence from sample matrix. | Use high-purity water and reagents. Run a sample matrix blank to subtract background. |
| Inconsistent Readings | Temperature fluctuations; Photobleaching; Incomplete mixing. | Allow samples to equilibrate to room temperature. Minimize exposure to excitation light. Ensure thorough mixing after adding reagents. |
| Interference from Sample pH | The sample's pH is outside the optimal range of the probe. | Buffer the sample to within the 6.0-8.0 pH range before adding the probe. |
Conclusion
This compound is a powerful and effective molecular probe for the selective detection of ferric ions. Its "turn-off" signaling mechanism, based on chelation-induced fluorescence quenching, provides a direct and sensitive method for Fe³⁺ quantification. The straightforward protocols, rapid response time, and high selectivity make it a valuable tool for researchers in chemistry, biology, and environmental science.
References
- 1. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Fluorescent Probes For Metal Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 4. Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence "Turn-off" Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AIE-active fluorescent probes as ‘turn-off’ sensors for the selective detection of Cr6+ and Fe3+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Effect of fluorescence quenching model on quinoline derivative with cobalt chloride metal ion using steady state and time resolved spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Laboratory-scale production of 3-Fluoroquinolin-6-OL
An Application Guide for the Laboratory-Scale Synthesis of 3-Fluoroquinolin-6-OL
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery, particularly for the development of novel fluoroquinolone antibiotics.[1][2] The described synthetic strategy is a robust, multi-step process designed for clarity, reproducibility, and high purity of the final product. The protocol begins with the construction of the core quinoline scaffold from commercially available precursors, followed by functional group manipulations to yield the target compound. This guide details the underlying chemical principles, step-by-step experimental procedures, characterization data, and critical safety considerations, tailored for researchers in synthetic organic chemistry and pharmaceutical development.
Introduction: The Significance of the Fluoroquinolinol Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial and antibacterial drugs.[1][3] The introduction of a fluorine atom onto the quinoline core often enhances metabolic stability and binding affinity to biological targets, a strategy successfully employed in the development of the highly effective fluoroquinolone class of antibiotics.[4][5] this compound, specifically, serves as a key intermediate, providing strategic functional handles—the C3-fluorine and the C6-hydroxyl group—for further molecular elaboration and the synthesis of complex drug candidates.[6] This guide presents a reliable pathway for its synthesis, beginning with the formation of a substituted dichloro-fluoroquinoline, followed by sequential dehalogenation and demethylation.
Overview of the Synthetic Strategy
The selected synthetic route is a three-step sequence designed to efficiently construct the target molecule from simple starting materials. The causality behind this strategy is rooted in achieving high regioselectivity and managing the reactivity of the functional groups throughout the synthesis.
-
Step 1: Cyclization and Chlorination. The synthesis commences with an acid-catalyzed cyclization of p-anisidine with 2-fluoromalonic acid.[7] Phosphorus oxychloride (POCl₃) serves a dual role: it acts as the dehydrating agent to facilitate the ring closure and as a chlorinating agent to convert the intermediate dihydroxyquinoline into the more synthetically versatile 2,4-dichloro-3-fluoro-6-methoxyquinoline. This intermediate is stable and readily purified.
-
Step 2: Reductive Dechlorination (Hydrogenolysis). The two chlorine atoms at the C2 and C4 positions are removed via catalytic hydrogenation. This reaction is typically performed using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The process selectively reduces the C-Cl bonds without affecting the fluorine atom or the aromatic rings, yielding 3-fluoro-6-methoxyquinoline.[7]
-
Step 3: O-Demethylation. The final step involves the cleavage of the methyl ether at the C6 position to unmask the desired hydroxyl group. This is a critical transformation, often achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrobromic acid (HBr). The choice of reagent is crucial to ensure selective cleavage without side reactions on the quinoline core.
This strategic sequence is visualized in the workflow diagram below.
Experimental Protocols
Safety Precaution: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Phosphorus oxychloride and boron tribromide are highly corrosive and moisture-sensitive; handle with extreme care.
Protocol 1: Synthesis of 2,4-Dichloro-3-fluoro-6-methoxyquinoline
This protocol is adapted from methodologies involving the reaction of anilines with fluorinated malonic acids.[7] The reaction builds the core heterocyclic structure and installs key functional groups for subsequent transformations.
Reagents and Materials
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| p-Anisidine | 123.15 | 1.0 | 40.6 | 5.0 g |
| 2-Fluoromalonic Acid | 122.06 | 1.05 | 42.6 | 5.2 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | - | - | 50 mL |
| Dichloromethane (DCM) | 84.93 | - | - | For extraction |
| Saturated NaHCO₃ solution | - | - | - | For work-up |
| Anhydrous MgSO₄ | 120.37 | - | - | For drying |
Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (5.0 g, 40.6 mmol) and 2-fluoromalonic acid (5.2 g, 42.6 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (50 mL) to the flask in the fume hood. The mixture will become a slurry.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. Maintain the reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexanes/Ethyl Acetate).
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. Caution: This is a highly exothermic quenching process. Stir the mixture until all the ice has melted.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate (NaHCO₃) solution (100 mL) until effervescence ceases, and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to afford 2,4-dichloro-3-fluoro-6-methoxyquinoline as a crystalline solid.
Protocol 2: Synthesis of 3-Fluoro-6-methoxyquinoline
This step involves the selective removal of the chloride atoms via catalytic hydrogenation, a common and effective method for dehalogenation.[7]
Reagents and Materials
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Dichloro-intermediate | 248.06 | 1.0 | 20.1 | 5.0 g |
| Palladium on Carbon (10% Pd/C) | - | ~5 mol% | - | ~250 mg |
| Triethylamine (Et₃N) | 101.19 | 2.2 | 44.2 | 6.1 mL |
| Ethanol (EtOH) | 46.07 | - | - | 100 mL |
| Hydrogen (H₂) gas | 2.02 | Excess | - | Balloon pressure |
Procedure
-
Reaction Setup: In a 250 mL hydrogenation flask, dissolve the 2,4-dichloro-3-fluoro-6-methoxyquinoline (5.0 g, 20.1 mmol) in ethanol (100 mL).
-
Catalyst and Base Addition: Add triethylamine (6.1 mL, 44.2 mmol) followed by 10% Pd/C (250 mg). Triethylamine acts as a base to neutralize the HCl formed during the reaction.
-
Hydrogenation: Seal the flask, evacuate the air, and purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.
-
Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with a small amount of ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The residue can be purified by flash column chromatography on silica gel (gradient elution with Hexanes/Ethyl Acetate) to yield 3-fluoro-6-methoxyquinoline as a pure solid. A patent describes this compound as a white solid with a melting point of 51-53 °C.[8]
Protocol 3: Synthesis of this compound
The final demethylation step unmasks the phenol. Boron tribromide is a highly effective reagent for this transformation, but it is extremely corrosive and reactive. An alternative using concentrated hydrobromic acid is also viable.
Reagents and Materials
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 3-Fluoro-6-methoxyquinoline | 177.17 | 1.0 | 11.3 | 2.0 g |
| Boron Tribromide (BBr₃), 1M in DCM | 250.52 | 3.0 | 33.9 | 34 mL |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | - | 50 mL |
| Methanol (MeOH) | 32.04 | - | - | For quenching |
| Saturated NaHCO₃ solution | - | - | - | For work-up |
Procedure
-
Reaction Setup: Dissolve 3-fluoro-6-methoxyquinoline (2.0 g, 11.3 mmol) in anhydrous dichloromethane (50 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1M solution of BBr₃ in DCM (34 mL, 33.9 mmol) dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Quenching: Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of methanol (20 mL).
-
Work-up: Add water (50 mL) and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Washing and Neutralization: Combine the organic layers and wash with saturated NaHCO₃ solution. The product may be partially soluble in the basic aqueous layer. If so, acidify the aqueous layer with HCl and re-extract with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate) to afford the final product, this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure, including the presence of the phenolic proton and the correct aromatic substitution pattern.
-
¹⁹F NMR: To confirm the presence and chemical environment of the single fluorine atom.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point (MP): To assess the purity of the final crystalline product.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or inefficient quenching/extraction. | Ensure reflux is maintained for the full duration. Be cautious during quenching to avoid product loss. Perform multiple extractions. |
| Incomplete dechlorination in Step 2 | Inactive catalyst or insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and purged with H₂. Increase reaction time or H₂ pressure if necessary. |
| Complex mixture after Step 3 | Side reactions due to moisture or excessive temperature. | Use anhydrous solvents and reagents. Maintain low temperatures during BBr₃ addition and allow the reaction to warm slowly. |
References
- 1. mdpi.com [mdpi.com]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 6. 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoroquinolin-6-OL
Welcome to the technical support center for the synthesis of 3-Fluoroquinolin-6-OL. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing in-depth, field-proven insights in a direct question-and-answer format to improve your synthetic yield and product purity.
Section 1: Overview of a Viable Synthetic Strategy
The synthesis of this compound is not a trivial undertaking. A robust and frequently employed strategy involves constructing the quinoline core first, followed by the introduction of the fluorine substituent at the C3 position, and finally, deprotection of the C6 hydroxyl group. This pathway offers reliable control over regioselectivity, particularly for the challenging C3 fluorination step.
The overall workflow can be visualized as follows:
Caption: A multi-step synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section directly addresses common experimental failures and offers scientifically grounded solutions.
Issue 1: Low Yield in the Gould-Jacobs Cyclization (Step 1)
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Question: My initial Gould-Jacobs reaction between p-anisidine and diethyl (ethoxymethylene)malonate gives a low yield of the cyclized quinolone product. What are the likely causes and how can I fix it?
-
Answer: This is a frequent bottleneck. The Gould-Jacobs reaction is a thermal cyclization that is highly sensitive to temperature and reaction time.[1]
-
Causality: The cyclization requires high thermal energy (often >250 °C) to overcome the activation barrier for the 6-electron electrocyclization.[1] Insufficient temperature leads to incomplete conversion, while excessive temperature or prolonged heating can cause decomposition and tar formation, a common issue in high-temperature quinoline syntheses.[2][3]
-
Solution Pathway:
-
Optimize Thermal Conditions: The key is to find the "sweet spot." Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to ensure uniform and stable heating. A sand bath with accurate temperature control is preferable to an oil bath at these temperatures. Monitor the reaction by TLC to determine the optimal time, avoiding unnecessary heating after the starting material is consumed.
-
Solvent Choice: The use of a high-boiling solvent can dramatically increase yields compared to neat reactions, often to as high as 95%.[2] However, these solvents can be difficult to remove.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique can significantly reduce reaction times and improve yields by promoting efficient and rapid heating.[1]
-
Purity of Starting Materials: Ensure your p-anisidine is pure and free of oxidation products. The malonate reagent should be freshly distilled or from a recently opened bottle.
-
-
Issue 2: Poor Yield or Failure in the Balz-Schiemann Fluorination (Step 3)
-
Question: My attempt at the Balz-Schiemann reaction on 3-Amino-6-methoxyquinolin-4-ol resulted in a very low yield of the desired 3-fluoro product. What went wrong?
-
Answer: The Balz-Schiemann reaction is a classic but often tricky method for introducing fluorine. Success hinges on the formation and subsequent decomposition of the diazonium fluoroborate salt.[4]
-
Causality:
-
Incomplete Diazotization: The initial reaction of the aromatic amine with a nitrite source (e.g., NaNO₂) in the presence of fluoroboric acid (HBF₄) must be complete. This step is typically run at low temperatures (0 to -15 °C) to prevent premature decomposition of the diazonium salt.[4] An insufficient amount of acid or nitrite, or temperatures that are too high, will lead to unreacted starting material.
-
Instability of the Diazonium Salt: The isolated diazonium fluoroborate salt can be unstable. It must be thoroughly dried before the decomposition step, as moisture can interfere with the reaction.
-
Improper Decomposition Conditions: The thermal decomposition of the salt to yield the fluoro-quinoline requires careful temperature control. A slow, gradual increase in temperature is often necessary.[4] Heating too quickly can lead to an uncontrolled, vigorous reaction and the formation of tarry byproducts.
-
-
Solution Pathway:
-
Verify Diazotization: After the diazotization step, you can test for the presence of excess nitrous acid using starch-iodide paper to ensure the reaction has gone to completion.
-
Isolate and Dry Carefully: Filter the precipitated diazonium salt quickly, wash it with cold ether, and dry it thoroughly under vacuum at a low temperature.
-
Optimize Thermal Decomposition: Perform the decomposition in a high-boiling, non-polar solvent like toluene or xylene to allow for better temperature control. Heat the suspension gradually; for example, increase the temperature in stages from 60 °C to 85 °C, as described in related patent literature.[4] The evolution of nitrogen gas is a key indicator that the reaction is proceeding.
-
-
Caption: Troubleshooting workflow for the Balz-Schiemann reaction.
Issue 3: Incomplete Demethylation to the Final Product (Step 4)
-
Question: I'm struggling with the final demethylation step. My reaction with BBr₃ is either incomplete or gives a complex mixture of products. How can I improve this?
-
Answer: Cleavage of the aryl methyl ether is the final hurdle. Boron tribromide (BBr₃) is a powerful reagent for this, but it is non-selective and can react with other functional groups if not used carefully.
-
Causality: The Lewis acidic BBr₃ coordinates to the ether oxygen, followed by nucleophilic attack by the bromide ion to displace the methyl group. The reaction is sensitive to stoichiometry and temperature. Using too much BBr₃ or letting the reaction get too warm can lead to side reactions with the quinoline nitrogen or other sensitive parts of the molecule. Incomplete reaction occurs if too little reagent is used or the reaction time is too short.
-
Solution Pathway:
-
Stoichiometry is Key: Use a slight excess (e.g., 1.1-1.5 equivalents) of BBr₃. Ensure the BBr₃ solution is fresh, as it can degrade upon exposure to atmospheric moisture.
-
Temperature Control: Add the BBr₃ solution slowly to a solution of your substrate in a dry solvent (like dichloromethane) at a low temperature (e.g., -78 °C or 0 °C). After the addition, allow the reaction to slowly warm to room temperature and stir until TLC indicates full conversion.
-
Alternative Reagents: If BBr₃ proves too harsh, consider other demethylating agents. A 48% aqueous solution of hydrobromic acid (HBr) at reflux is a classic and often effective alternative for aryl methyl ether cleavage, though it requires higher temperatures.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Are there alternative routes to synthesize the 3-fluoroquinoline core?
-
A1: Yes. While the Balz-Schiemann reaction on a pre-formed 3-aminoquinoline is a common method, another approach involves building the quinoline ring with the fluorine already incorporated. For instance, a reaction between a substituted aniline (like p-anisidine) and 2-fluoromalonic acid in the presence of phosphorus oxychloride can yield a 2,4-dichloro-3-fluoro-6-methoxyquinoline intermediate.[5] This can then be selectively dehalogenated to give the desired 3-fluoroquinoline core.
-
-
Q2: How can I reliably monitor the progress of these reactions and characterize the final product?
-
A2: A multi-technique approach is essential.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for routine monitoring of reaction progress. For more quantitative analysis, especially for complex mixtures, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.[6]
-
Final Product Characterization:
-
Purity: HPLC is the gold standard for assessing final product purity.
-
Identity: Mass Spectrometry (MS) will confirm the molecular weight of your product. High-resolution MS is preferable.
-
Structure: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are critical for confirming the structure, verifying the regiochemistry of the substituents, and ensuring the absence of isomeric impurities.
-
-
-
| Analytical Technique | Purpose | Typical Parameters/Observations |
| TLC | Reaction monitoring | Silica gel plates; Mobile phase (e.g., Ethyl Acetate/Hexane); UV visualization. |
| HPLC-UV | Purity assessment, reaction monitoring | C18 column; Mobile phase (e.g., Acetonitrile/Water gradient); UV detection at 254/280 nm.[7] |
| Mass Spectrometry | Confirm Molecular Weight | ESI+ mode to observe [M+H]⁺ ion. |
| NMR Spectroscopy | Structural Elucidation | ¹H, ¹³C, and ¹⁹F NMR in a suitable solvent (e.g., DMSO-d₆). ¹⁹F NMR is crucial for confirming fluorine incorporation. |
-
Q3: What are the most critical safety precautions for this synthesis?
-
A3: This synthesis involves several hazardous reagents and conditions.
-
Quinolines: Quinoline and its derivatives are suspected carcinogens and mutagens and can be toxic if swallowed or absorbed through the skin.[8][9][10] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High Temperatures: The cyclization step requires very high temperatures. Use appropriate heating mantles or sand baths and ensure the glassware is free of defects. Always work behind a blast shield.
-
Corrosive Reagents: Reagents like phosphorus oxychloride (POCl₃), boron tribromide (BBr₃), and strong acids (H₂SO₄, HBF₄, HBr) are highly corrosive and moisture-sensitive. They must be handled in a fume hood with extreme care, using appropriate gloves and face shields.[11]
-
-
Section 4: Key Experimental Protocols
Protocol 1: Balz-Schiemann Fluorination of 3-Amino-6-methoxyquinolin-4-ol
-
Suspend the 3-amino-6-methoxyquinolin-4-ol (1.0 eq) in 40% aqueous fluoroboric acid (HBF₄) at -5 °C in a suitable flask.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not rise above 0 °C.
-
Stir the resulting suspension at 0-3 °C for 40-60 minutes.
-
Filter the precipitated diazonium fluoroborate salt. Wash the solid sequentially with cold 40% HBF₄, a cold mixture of isopropanol/HBF₄, and finally, cold diethyl ether.
-
Dry the isolated salt thoroughly under reduced pressure.
-
Suspend the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene).
-
Heat the suspension gradually. A controlled ramp from 60 °C to 85 °C is recommended. Monitor for the evolution of nitrogen gas.
-
After gas evolution ceases, maintain the temperature for an additional 60-90 minutes to ensure complete decomposition.
-
Cool the reaction mixture, perform an aqueous workup (e.g., wash with water and brine), and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 3-fluoro-6-methoxyquinolin-4-ol.
Protocol 2: Demethylation using Boron Tribromide
-
Dissolve the 3-fluoro-6-methoxyquinolin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃, 1.2 eq) in DCM dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water) to yield the final product, this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. nbinno.com [nbinno.com]
- 11. pentachemicals.eu [pentachemicals.eu]
Technical Support Center: Troubleshooting Low Fluorescence Signal with 3-Fluoroquinolin-6-OL
Welcome to the technical support center for 3-Fluoroquinolin-6-OL. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this fluorophore. The following troubleshooting guides and frequently asked questions (FAQs) will help you diagnose and resolve issues related to low fluorescence signals in your experiments.
Part 1: Understanding the Fluorescence of this compound
Quinoline-based fluorophores are known for their sensitivity to the local environment, which can be both a powerful tool and a source of experimental variability.[1][2][3] A low fluorescence signal can stem from a variety of factors, from the inherent photophysical properties of the molecule to the specifics of your experimental setup. This guide will walk you through a systematic approach to troubleshooting.
Part 2: Troubleshooting Guide in a Question-and-Answer Format
Initial Checks: Reagent and Instrument Setup
Q1: I am not seeing any signal. Where do I start?
A1: When there is a complete absence of signal, the issue is often fundamental. Start by verifying your light path and filter sets.
-
Microscope and Light Source: Ensure the microscope's fluorescence light source is turned on and the correct filter cube is in place.
-
Filter Compatibility: Check that your filter sets are appropriate for a quinoline-based dye. While specific excitation and emission maxima for this compound are not extensively published, quinoline derivatives typically excite in the UV to blue range (around 340-400 nm) and emit in the blue to green range (around 450-550 nm).[4][5] Consult the manufacturer's data for your specific batch of the compound if available. If not, start with a standard DAPI or blue-excitable filter set and optimize from there.
-
Fluorophore Integrity: Confirm the integrity of your this compound stock solution. Fluorophores can degrade if not stored correctly.[6] They should be protected from light and stored at the recommended temperature.[6] Consider preparing a fresh dilution from your stock.
Q2: My signal is very weak. How can I improve the brightness?
A2: A weak signal can be due to issues with the fluorophore concentration, sample preparation, or imaging parameters.
-
Concentration Optimization: The concentration of the fluorophore is critical. Too low a concentration will result in a weak signal, while too high a concentration can lead to self-quenching. Perform a concentration titration to find the optimal working concentration for your application.
-
Exposure Time and Gain: Increase the exposure time on your camera to collect more photons.[6] You can also increase the gain, but be aware that this will also amplify noise.[6]
-
Objective Numerical Aperture (NA): Use an objective with a high numerical aperture (NA). The brightness of the fluorescence signal is proportional to the fourth power of the NA.[7]
Environmental Factors: The Chemistry of Your Experiment
Q3: Could my buffer or solvent be affecting the fluorescence?
A3: Absolutely. Quinolines are known to be sensitive to their chemical environment.
-
pH Sensitivity: The fluorescence of many quinoline derivatives is pH-dependent.[3][4] The protonation state of the nitrogen atom in the quinoline ring can significantly alter the fluorescence quantum yield.[4] If you are working in a buffered solution, ensure the pH is optimal and stable. You may need to test a range of pH values to find the best performance for this compound.
-
Solvent Polarity (Solvatochromism): Quinoline derivatives often exhibit solvatochromism, meaning their absorption and emission spectra can shift depending on the polarity of the solvent.[8][9] If you are using an organic solvent or a mixed solvent system, changes in polarity could be detuning your fluorophore from your filter set. The fluorescence quantum yield can also be highly dependent on the solvent environment.[10]
Experimental Workflow for Optimizing Buffer Conditions
Caption: Workflow for optimizing buffer pH.
Sample-Related Issues
Q4: I am using this compound for cellular imaging and the signal is weak. What could be the problem?
A4: In cellular imaging, several factors related to the sample itself can lead to a low signal.
-
Cell Permeability and Staining Time: Ensure that the molecule can effectively penetrate the cell membrane if you are targeting an intracellular component. You may need to optimize the incubation time and temperature.
-
Fixation and Permeabilization: If you are working with fixed cells, the fixation and permeabilization method can impact staining. Poor fixation can lead to a loss of the target, while harsh permeabilization can extract the fluorophore.
-
Autofluorescence: Biological samples can have endogenous fluorescence (autofluorescence) that can obscure your signal, particularly in the blue-green region of the spectrum where quinolines often emit.[7] Always include an unstained control to assess the level of autofluorescence.
Q5: Could my target molecule or its environment be quenching the fluorescence?
A5: Yes, fluorescence quenching is a common cause of low signal. Quenching occurs when another molecule in close proximity to the fluorophore deactivates its excited state non-radiatively.
-
Concentration Quenching: As mentioned earlier, at high concentrations, fluorophores can quench each other.
-
Quenching by Other Molecules: Components of your sample or buffer (e.g., certain metal ions, iodide) can act as quenchers.
Data Interpretation and Controls
Q6: What controls should I be using to ensure my signal is real?
A6: Proper controls are essential for interpreting your results.
-
Unstained Control: To assess autofluorescence.
-
Positive Control: A sample where you expect a strong signal. This helps confirm that your experimental setup is working correctly.
-
Negative Control: A sample where you expect no signal. This helps to identify non-specific binding.
Part 3: Advanced Troubleshooting and FAQs
Q7: I've tried everything and my signal is still low. What else can I do?
A7: If you have systematically worked through the common issues, it may be time to consider more advanced possibilities.
-
Photobleaching: Fluorophores can be destroyed by the excitation light, a process called photobleaching.[7][11] To minimize photobleaching, use the lowest possible excitation power and exposure time. The use of an anti-fade mounting medium is also recommended for microscopy.[11]
-
Quantum Yield: The intrinsic brightness of a fluorophore is determined by its molar absorptivity and its fluorescence quantum yield (the ratio of photons emitted to photons absorbed).[10] It is possible that this compound has an inherently low quantum yield in your experimental system. The quantum yield of fluorophores can be very sensitive to the local environment.[10]
Troubleshooting Logic Flowchart
Caption: A systematic approach to troubleshooting.
Q8: Where can I find more information about the photophysical properties of this compound?
A8: Detailed photophysical data for novel or less common fluorophores can be challenging to find.
-
Supplier Information: Contact the supplier of your this compound. They may have in-house data that is not published.
-
Literature Search: Search for publications that have used this specific compound. The experimental sections of these papers may contain information about the excitation and emission wavelengths used.
-
In-house Characterization: If you have access to a fluorometer, you can measure the excitation and emission spectra of the compound in your buffer system. This will provide the most accurate information for your specific experimental conditions.
Summary of Key Troubleshooting Points
| Potential Issue | Key Recommendations |
| Instrument Setup | Verify light source, filter compatibility, and objective NA.[6][7] |
| Reagent Quality | Use fresh, properly stored fluorophore.[6] |
| Concentration | Perform a titration to find the optimal concentration. |
| Environmental Factors | Optimize pH and consider the effect of solvent polarity.[4][8] |
| Sample Preparation | Optimize staining protocols and check for autofluorescence.[7] |
| Photodegradation | Minimize exposure to excitation light and use anti-fade reagents.[7][11] |
| Controls | Always include unstained, positive, and negative controls. |
By systematically addressing these potential issues, you can effectively troubleshoot a low fluorescence signal and achieve reliable and reproducible results with this compound.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 5. Fluorochrome Data Tables [evidentscientific.com]
- 6. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 7. Fluorescence Microscopy Errors [evidentscientific.com]
- 8. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantum yield - Wikipedia [en.wikipedia.org]
- 11. biotium.com [biotium.com]
Technical Support Center: Optimization of 3-Fluoroquinolin-6-OL Synthesis
Welcome to the technical support center for the synthesis of 3-Fluoroquinolin-6-OL. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.
Introduction to the Synthesis of this compound
This compound is a key heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. Its synthesis, however, can be challenging due to the presence of multiple functional groups that can lead to side reactions and purification difficulties. This guide will focus on a plausible and adaptable synthetic route based on the Gould-Jacobs reaction, a robust method for the preparation of 4-hydroxyquinolines, which are tautomers of the quinolin-4-one structure.[1] The target molecule, this compound, is structurally a 4-hydroxyquinoline, and for the purpose of this guide, we will refer to it as 4-hydroxy-3-fluoroquinolin-6-ol, acknowledging the keto-enol tautomerism.
A logical synthetic approach involves the condensation of a substituted aniline with a fluorinated three-carbon building block, followed by a high-temperature cyclization. Our proposed route starts from the commercially available 4-Amino-3-fluorophenol .
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned via a modified Gould-Jacobs reaction. This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[2]
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the thermal cyclization of the condensation intermediate. This intramolecular reaction requires high temperatures, typically above 250 °C, to facilitate the 6-electron electrocyclization that forms the quinoline ring system.[2] Insufficient temperature will lead to a stalled reaction, while excessive heat can cause decomposition and the formation of tarry byproducts.
Q2: Does the phenolic hydroxyl group of 4-Amino-3-fluorophenol require protection?
A2: While some syntheses involving phenols at high temperatures necessitate protecting groups to prevent side reactions like O-acylation or etherification, the Gould-Jacobs reaction can sometimes be performed without protection, especially if the reaction conditions are carefully controlled. However, if you experience low yields or significant side product formation, a protecting group strategy should be considered. A thermally stable protecting group like a methyl or benzyl ether, which can be cleaved in a subsequent step, would be suitable.
Q3: What are the common side reactions to watch out for?
A3: Common side reactions include:
-
Incomplete cyclization: This results in the isolation of the uncyclized condensation intermediate.
-
Tar formation: A frequent issue in high-temperature quinoline syntheses, often due to the polymerization of reactants or intermediates.[3]
-
Formation of regioisomers: While 4-Amino-3-fluorophenol has a defined substitution pattern, impurities in starting materials could lead to isomeric quinoline products.
-
Decarboxylation of the intermediate: At very high temperatures, the ester group of the cyclized intermediate may be lost before the intended saponification step.
Q4: Can microwave-assisted heating be used for the cyclization step?
A4: Yes, microwave-assisted synthesis is an excellent alternative to conventional heating for the Gould-Jacobs reaction. It can significantly reduce reaction times from hours to minutes and often leads to improved yields by minimizing the formation of degradation products.[4][5][6][7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Cyclized Product | 1. Insufficient Cyclization Temperature: The thermal cyclization has a high activation energy. 2. Decomposition of Starting Material or Product: The required high temperature might be degrading your compounds. 3. Poor Quality of Starting Materials: Impurities can inhibit the reaction. | 1. Optimize Temperature: Gradually increase the temperature of the reaction. Use a high-boiling point solvent like diphenyl ether or Dowtherm A to ensure uniform heating.[2] 2. Use Microwave Synthesis: This allows for rapid heating to the target temperature, reducing the overall time the material is exposed to high heat.[4][5][7] 3. Verify Starting Material Purity: Use freshly purified 4-Amino-3-fluorophenol and high-purity DEEM. |
| Significant Tar Formation | 1. Excessive Reaction Temperature or Time: Prolonged exposure to high heat promotes polymerization and degradation. 2. Presence of Oxygen: Air can promote oxidative side reactions at high temperatures. | 1. Reduce Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. 2. Run Under Inert Atmosphere: Conduct the cyclization under a nitrogen or argon atmosphere to minimize oxidative degradation. |
| Difficulty in Purifying the Final Product | 1. High Polarity of the Product: The presence of both a hydroxyl and a quinolone nitrogen makes the product highly polar and potentially amphoteric. 2. Contamination with Tarry Byproducts: These can be difficult to separate from the desired product. | 1. Use appropriate chromatography: Normal-phase silica gel chromatography may require the addition of a base like triethylamine to the eluent to prevent streaking.[8][9] Reversed-phase chromatography can also be effective. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be an effective purification method. 3. Acid-Base Extraction: Dissolve the crude product in a dilute acid, wash with an organic solvent to remove non-basic impurities, then neutralize the aqueous layer to precipitate the purified product. |
| Formation of Multiple Products | 1. Isomeric Impurities in Starting Materials. 2. Side reactions of the hydroxyl group. | 1. Ensure Purity of 4-Amino-3-fluorophenol: Analyze the starting material by NMR and LC-MS to confirm its identity and purity. 2. Protect the Hydroxyl Group: Consider protecting the phenolic hydroxyl as a methyl or benzyl ether before the condensation step. The protecting group can be removed after the quinoline core is formed. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is designed to maximize yield and minimize reaction time.
Step 1: Condensation
-
In a microwave-safe reaction vial, combine 4-Amino-3-fluorophenol (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (DEEM, 1.2 eq).
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 15-30 minutes.
-
Monitor the reaction by TLC until the aminophenol is consumed.
-
Cool the reaction mixture to room temperature. The intermediate can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Cyclization
-
Place the crude or purified condensation intermediate in a microwave-safe reaction vial.
-
Add a high-boiling solvent such as diphenyl ether (optional, the reaction can also be run neat).
-
Seal the vial and heat in a microwave reactor to 250 °C for 10-20 minutes.
-
Monitor the formation of the cyclized product by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with hexanes to precipitate the crude product. Filter and wash with hexanes to remove the high-boiling solvent.
Step 3: Saponification and Decarboxylation
-
Suspend the crude cyclized product in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of approximately 7.
-
The this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for the microwave-assisted synthesis.
Protocol 2: Conventional Thermal Synthesis
This protocol uses standard laboratory equipment.
Step 1: Condensation
-
In a round-bottom flask, combine 4-Amino-3-fluorophenol (1.0 eq) and DEEM (1.2 eq).
-
Heat the mixture at 120-130 °C for 1-2 hours.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Cyclization
-
To the flask containing the condensation intermediate, add a high-boiling solvent like diphenyl ether.
-
Heat the mixture to 250-260 °C with vigorous stirring under an inert atmosphere for 30-60 minutes.
-
Cool the reaction mixture and add hexanes to precipitate the product.
-
Filter the solid and wash thoroughly with hexanes.
Step 3: Saponification and Decarboxylation
-
Follow the same procedure as in Protocol 1, Step 3.
Data Presentation: Optimization of Cyclization Conditions
The following table provides illustrative data on how different reaction conditions can affect the yield of the thermal cyclization step. This data is based on typical outcomes for Gould-Jacobs reactions and should be used as a guide for optimization.
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) | Observations |
| 1 | Conventional | None (Neat) | 240 | 1 hr | 35 | Incomplete reaction, significant starting material remaining. |
| 2 | Conventional | Diphenyl Ether | 255 | 1 hr | 65 | Good conversion, some tar formation. |
| 3 | Conventional | Diphenyl Ether | 255 | 3 hrs | 50 | Lower yield due to product degradation over time. |
| 4 | Microwave | None (Neat) | 250 | 15 min | 75 | High yield, minimal tar formation.[4][5][7] |
| 5 | Microwave | Diphenyl Ether | 250 | 10 min | 80 | Excellent yield and purity. |
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ablelab.eu [ablelab.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 3-Fluoroquinolin-6-OL in Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-Fluoroquinolin-6-OL in their experimental assays. Poor solubility is a frequent impediment in drug discovery, leading to inaccurate, unreliable, and irreproducible data.[1] This document provides a series of troubleshooting strategies and detailed protocols in a direct question-and-answer format to help you overcome these issues and ensure the integrity of your results.
Section 1: Understanding the Molecule - Physicochemical Properties
Q1: What are the key structural features of this compound that contribute to its poor aqueous solubility?
A1: The solubility behavior of this compound is dictated by a combination of three key structural features:
-
Quinoline Ring System: This bicyclic aromatic structure is inherently hydrophobic and rigid, making it difficult for polar water molecules to effectively solvate it.
-
Phenolic Hydroxyl (-OH) Group: The hydroxyl group at the 6-position is weakly acidic. While it can participate in hydrogen bonding, its contribution is often insufficient to overcome the hydrophobicity of the large ring system. However, it provides a crucial handle for pH modification, as it can be deprotonated under basic conditions to form a more soluble phenolate salt.[2]
-
Fluoro (-F) Group: The fluorine atom at the 3-position increases the molecule's lipophilicity (fat-solubility), further decreasing its affinity for aqueous solvents.
The interplay between the weakly basic nitrogen atom in the quinoline ring and the weakly acidic phenolic group makes the molecule's net charge—and thus its solubility—highly dependent on the pH of the medium.[3][4]
| Property | Value (Estimated) | Implication for Solubility |
| Molecular Formula | C₉H₆FNO | - |
| Molecular Weight | 163.15 g/mol | Moderate molecular weight.[5] |
| cLogP | ~1.8 - 2.7 | A positive LogP indicates a preference for a lipid environment over an aqueous one, confirming its hydrophobic nature.[5][6] |
| pKa (Quinoline Nitrogen) | ~4-5 | The quinoline ring acts as a weak base. At pH values below this pKa, the nitrogen will be protonated, forming a more soluble cation.[3][4] |
| pKa (Phenolic Hydroxyl) | ~9-10 | The hydroxyl group is a weak acid. At pH values above this pKa, it will be deprotonated, forming a more soluble phenolate anion.[2] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q2: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how do I fix it?
A2: This phenomenon, often called "crashing out," is the most common manifestation of poor aqueous solubility.[7] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but insoluble in the final aqueous assay buffer once the DMSO is diluted.[8][9] This leads to an unknown and reduced effective concentration of your compound, invalidating the experimental results.[10]
Before attempting more complex formulation strategies, perform these initial checks:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 1% and ideally below 0.5%.[7] High DMSO concentrations can be toxic to cells and interfere with assay components.
-
Stock Solution Integrity: Visually inspect your DMSO stock under light. Ensure there is no precipitate. Freeze-thaw cycles can cause the compound to fall out of solution, especially if the DMSO has absorbed atmospheric moisture.[9]
-
Method of Addition: Add the DMSO stock to the assay buffer dropwise while gently vortexing or stirring. Rapid addition can create localized high concentrations that promote precipitation.[7]
If the problem persists, follow this systematic troubleshooting workflow.
Q3: How can I use pH to improve the solubility of this compound?
A3: Because this compound has both a weakly basic nitrogen and a weakly acidic phenol, adjusting the pH of your buffer is a powerful first-line strategy.[11]
-
Acidic Conditions (e.g., pH 6.0-6.8): Lowering the pH will protonate the basic quinoline nitrogen, forming a positively charged, more water-soluble salt. This is often effective for quinoline derivatives.[3][4][12][13]
-
Basic Conditions (e.g., pH 7.6-8.5): Raising the pH will deprotonate the acidic phenolic hydroxyl group, forming a negatively charged, more water-soluble phenolate.[2][14]
Causality & Experimental Choices: The choice between acidic or basic conditions depends entirely on the constraints of your assay. For cell-based assays, you are typically limited to a narrow physiological range (e.g., pH 7.2-7.4). However, for many biochemical or enzymatic assays, the pH tolerance may be wider.
Self-Validating System: Always run a control experiment to confirm that the pH shift itself does not alter your assay's outcome (e.g., enzyme activity, protein stability, cell viability). Additionally, be aware that extreme pH values can lead to compound degradation over time.
Q4: What are co-solvents and how can they help with solubility?
A4: A co-solvent is a water-miscible organic solvent that is added in small amounts to the main solvent (water) to increase the solubility of a poorly soluble compound.[15][16] The co-solvent works by reducing the overall polarity of the aqueous environment, making it more "hospitable" to hydrophobic molecules like this compound.[17]
Causality & Experimental Choices: This is a very common and effective technique. The key is to use the lowest concentration of co-solvent that achieves solubility, as higher concentrations can disrupt protein structures or cell membranes, leading to assay artifacts.
Self-Validating System: It is critical to include a "vehicle control" in your experiment. This control should contain the exact same concentration of the co-solvent as your test wells but without the compound. This allows you to subtract any background effect of the co-solvent itself.
| Co-Solvent | Typical Concentration | Pros | Cons |
| Ethanol | 1-5% | Readily available, effective. | Can affect enzyme activity at higher concentrations. |
| Propylene Glycol (PG) | 1-10% | Low toxicity, commonly used in formulations.[15] | Can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Good solubilizing power, low toxicity.[15] | May interfere with some protein assays. |
| Glycerol | 1-10% | Can also act as a protein stabilizer.[18] | High viscosity. |
Q5: When should I consider using cyclodextrins?
A5: You should consider cyclodextrins when pH adjustment and co-solvents are either ineffective or incompatible with your assay. Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow cone.[19][20]
Causality & Experimental Choices: The interior of the cyclodextrin cone is hydrophobic, while the exterior is hydrophilic. Your poorly soluble compound, this compound, can become encapsulated within the hydrophobic cavity, forming an "inclusion complex."[21][22] This complex presents a hydrophilic exterior to the water, dramatically increasing the compound's apparent solubility without altering the bulk properties of the aqueous buffer.[23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[22]
Q6: Can surfactants like Tween® 80 be used?
A6: Yes, non-ionic surfactants are another advanced option. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[24][25]
Causality & Experimental Choices: These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound partitions into the hydrophobic core, effectively solubilizing it within the aqueous solution.[26][27] Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) are preferred in biological assays because they are generally less harsh than ionic surfactants and less likely to denature proteins or disrupt cell membranes.[27][28] Typical concentrations are very low, often in the 0.001% to 0.02% range.
Self-Validating System: As with co-solvents, a vehicle control containing the same concentration of surfactant is mandatory to account for any effects of the surfactant on the assay.
Section 3: Experimental Protocols
Protocol 1: Visual Solubility Assessment
This rapid test helps determine the approximate solubility limit in your final assay buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Set up a series of microcentrifuge tubes or a 96-well plate with your final aqueous assay buffer.
-
Add the DMSO stock to the buffer to achieve a range of final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Keep the final DMSO concentration constant and below 1%.
-
Incubate at your experimental temperature (e.g., 37°C) for 15-30 minutes.
-
Visually inspect each sample against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate.[29]
-
For a more sensitive check, shine a laser pointer through the solution. A visible beam (the Tyndall effect) indicates the presence of suspended particles, meaning the compound is not fully dissolved.[30] The highest concentration that remains perfectly clear is your approximate kinetic solubility limit.
Protocol 2: Preparation and Testing of a Co-solvent Formulation
-
Prepare a series of your assay buffers containing different final percentages of a co-solvent (e.g., 0%, 1%, 2%, and 5% ethanol).
-
Using the protocol above, determine the visual solubility of this compound in each of the co-solvent-containing buffers.
-
Identify the lowest percentage of co-solvent that keeps your desired final concentration of the compound in solution.
-
Crucially: Run your assay (without the compound) using vehicle controls for each co-solvent percentage to identify the highest concentration that does not interfere with your assay's results.
-
Select the optimal co-solvent concentration that balances solubility with minimal assay interference.
Protocol 3: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation
This protocol aims to create a stock solution of the compound already complexed with HP-β-CD.
-
Prepare a 50 mM stock solution of HP-β-CD in your aqueous assay buffer. This will be your formulation buffer.
-
Add an excess amount of solid this compound powder to the HP-β-CD formulation buffer.
-
Vortex vigorously and then incubate the mixture with constant agitation (e.g., on a rotator or shaker) for 1-4 hours at room temperature to allow for the formation of the inclusion complex.[30]
-
After incubation, centrifuge the mixture at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved solid compound.
-
Carefully collect the clear supernatant. This is your saturated stock solution of the this compound:HP-β-CD complex.
-
The concentration of this stock solution should be determined analytically (e.g., by HPLC-UV or LC-MS) to know the exact amount of solubilized compound.
-
This stock can then be diluted into your assay buffer as needed. Remember to include a vehicle control containing the same final concentration of HP-β-CD.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Fluoroquinolin-6-ol | C9H6FNO | CID 15306313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scialert.net [scialert.net]
- 12. benchchem.com [benchchem.com]
- 13. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. youtube.com [youtube.com]
- 18. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. mdpi.com [mdpi.com]
- 23. cyclodextrinnews.com [cyclodextrinnews.com]
- 24. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 27. mdpi.com [mdpi.com]
- 28. jocpr.com [jocpr.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Fluoroquinolin-6-OL
Welcome to the technical support guide for the synthesis of 3-Fluoroquinolin-6-OL. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges in this specific synthesis. Instead of a rigid protocol, this guide is structured as a series of troubleshooting questions and in-depth answers to address common experimental hurdles, particularly the formation of process-related impurities and side products. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product contains a significant amount of an isomeric impurity. Mass spectrometry confirms it has the same mass as this compound. What is this and why is it forming?
Answer: You are likely observing the formation of a regioisomer, most commonly 3-Fluoroquinolin-8-OL . This is a classic side product in quinoline syntheses like the Gould-Jacobs reaction when using a meta-substituted aniline as a precursor.[1]
Causality and Mechanism: The synthesis of the quinoline core typically involves an intramolecular electrophilic aromatic substitution (a thermal cyclization) step. When starting with 4-aminophenol, the cyclization of the key intermediate (an anilinomethylenemalonate derivative) can proceed via attack from two different positions on the aniline ring that are ortho to the amine group: C2 and C6.
-
Desired Pathway (C2-Attack): Cyclization at the C2 position of the 4-aminophenol ring is sterically unhindered and leads to the desired 6-hydroxy substituted quinoline (which becomes this compound).
-
Side Reaction Pathway (C6-Attack): Cyclization at the C6 position is also possible. This pathway leads to the formation of the undesired 8-hydroxy substituted quinoline isomer.
The regioselectivity of this cyclization is governed by both steric and electronic factors.[1] While the hydroxyl group at C4 directs ortho, both the C2 and C6 positions are activated. The ratio of these isomers is highly dependent on reaction conditions, particularly the temperature and the nature of the cyclization catalyst or solvent.
Troubleshooting and Prevention:
-
Temperature Control: The high temperatures (>250 °C) often used for thermal cyclization can provide enough energy to overcome the activation barrier for the less-favored pathway.[1] Experiment with lowering the cyclization temperature. The use of a high-boiling point inert solvent like Dowtherm A or diphenyl ether can facilitate more controlled heating and may improve selectivity compared to solvent-free melts.[1]
-
Microwave Synthesis: Microwave-assisted synthesis can offer rapid, uniform heating, sometimes leading to cleaner reactions and different selectivity profiles compared to conventional heating.[2] It is worth exploring shorter reaction times at high temperatures under microwave irradiation.
Question 2: I'm observing a product with a mass that is 20 Da less than my target molecule, suggesting a loss of HF. What is causing this defluorination?
Answer: The loss of a fluorine atom from the quinoline core is a known, albeit challenging, side reaction for fluorinated heterocyles, particularly under harsh thermal conditions. The side product is likely Quinolin-6-OL .
Causality and Mechanism: The C-F bond is strong, but it is not inert. Defluorination can occur through several mechanisms, especially in activated systems.
-
Thermal Instability: The high temperatures required for the Gould-Jacobs cyclization can induce decomposition pathways.[3] While direct thermal C-F bond cleavage is difficult, interactions with reaction intermediates, trace metals, or acidic/basic sites on the reaction vessel at high temperatures can facilitate elimination or substitution reactions.
-
Nucleophilic Aromatic Substitution (SNAAr): Although less common for fluorine on an electron-rich ring, if potent nucleophiles are present or generated in situ under high heat, they could potentially displace the fluoride ion.
-
Radical Mechanisms: At very high temperatures, radical-mediated defluorination pathways cannot be entirely ruled out, though they are less commonly cited for this specific transformation.
The stability of a C-F bond can be compromised by neighboring functional groups that can engage in intramolecular reactions, though this is less likely for the 3-position fluorine in this specific structure.[4]
Troubleshooting and Prevention:
-
Optimize Cyclization Conditions: This is the most critical factor. Screen for the lowest possible temperature that allows for efficient cyclization. The goal is to find a kinetic window where the desired ring-closing reaction proceeds significantly faster than the defluorination side reaction.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative side reactions that could generate radical species or reactive intermediates.
-
Alternative Synthetic Routes: If thermal defluorination is persistent, consider routes that introduce the fluorine atom later in the synthesis under milder conditions, avoiding the high-temperature cyclization of a fluorinated precursor. For example, some methods involve building the quinoline ring first and then introducing the fluorine atom.[5]
Question 3: My reaction seems to stall, and I'm isolating a large amount of an acyclic intermediate. What is this and how can I push the reaction to completion?
Answer: You are isolating the uncyclized intermediate, likely an (alkoxy)methylenemalonate derivative of 4-aminophenol . This is the product formed after the initial condensation of 4-aminophenol with your three-carbon building block (e.g., diethyl 2-fluoro-3-ethoxymalonate) but before the high-temperature ring-closing step.
Causality and Mechanism: The Gould-Jacobs reaction is a two-stage process:[6]
-
Condensation: Nucleophilic attack of the aniline nitrogen onto the malonic ester derivative, followed by elimination of an alcohol or alkoxy group. This step is typically fast and occurs at lower temperatures.
-
Cyclization: An intramolecular 6-electron electrocyclization that requires significant thermal energy to overcome a high activation barrier.
Stalling at the intermediate stage is almost always due to insufficient energy input for the cyclization step.
Troubleshooting and Prevention:
-
Increase Temperature: This is the most direct solution. Cyclization often requires temperatures in the range of 240-280 °C.[1] Ensure your heating apparatus can safely and consistently reach and maintain the target temperature.
-
Use High-Boiling Solvents: As mentioned, using solvents like Dowtherm A or diphenyl ether is standard practice. They ensure a homogeneous reaction temperature and prevent localized charring that can occur in solvent-free melts.[1]
-
Catalysis: While often performed thermally, some literature reports the use of acid catalysts (e.g., polyphosphoric acid, Eaton's reagent) to promote cyclization at lower temperatures, although this may introduce other side reactions.
Summary of Potential Side Products
| Side Product | Chemical Name | Probable Cause | Prevention & Troubleshooting |
| Regioisomer | 3-Fluoroquinolin-8-OL | Cyclization at the C6 position of the 4-aminophenol intermediate.[1] | Optimize cyclization temperature; screen different high-boiling solvents; consider microwave-assisted synthesis. |
| Defluorinated Product | Quinolin-6-OL | High thermal stress during cyclization leading to C-F bond cleavage.[3][4] | Use the minimum effective temperature for cyclization; ensure a strictly inert atmosphere; explore alternative synthetic routes. |
| Incomplete Cyclization | Acyclic anilinomethylenemalonate | Insufficient temperature or reaction time for the thermal ring-closing step.[6] | Increase reaction temperature to >250 °C; use appropriate high-boiling solvents (e.g., Dowtherm A); extend reaction time. |
| Starting Material Polymerization | Poly-aminophenol tars | Self-condensation of 4-aminophenol under harsh thermal or acidic conditions. | Ensure slow, controlled heating; use a high-boiling solvent to avoid localized overheating and charring. |
Visualizing the Reaction Pathway
The following diagram illustrates the primary synthetic route to this compound via a modified Gould-Jacobs pathway and highlights the key branching points leading to common side products.
Caption: Gould-Jacobs pathway to this compound and key side reactions.
Experimental Protocol: Gould-Jacobs Synthesis of this compound (Exemplary)
This protocol is a representative example based on established Gould-Jacobs procedures and should be adapted and optimized for specific laboratory conditions.[6][7][8]
Step 1: Condensation to form Diethyl 2-((4-hydroxyphenyl)amino)methylene-2-fluoromalonate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (1.0 eq) and diethyl 2-fluoro-3-ethoxymalonate (1.1 eq).
-
Add absolute ethanol as a solvent (approx. 5-10 mL per gram of aminophenol).
-
Heat the mixture to reflux (approx. 78 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of 4-aminophenol.
-
Once the condensation is complete, remove the ethanol under reduced pressure to yield the crude intermediate, which is often a viscous oil or low-melting solid. This intermediate can be used directly in the next step without further purification.
Step 2: Thermal Cyclization
-
Place the crude intermediate from Step 1 into a reaction vessel suitable for high-temperature reactions.
-
Add a high-boiling inert solvent, such as Dowtherm A or diphenyl ether (approx. 3-5 mL per gram of intermediate).
-
Equip the vessel with a condenser and a thermometer capable of measuring up to 300 °C.
-
Begin stirring and heat the mixture under an inert atmosphere (Argon or N2) to 250-260 °C.
-
Maintain this temperature for 30-60 minutes. The product often begins to precipitate from the hot solution.
-
Monitor the cyclization by taking aliquots (if safe and feasible) and analyzing via TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate.
-
Dilute the cooled mixture with a solvent like hexane or toluene to reduce the viscosity of the Dowtherm A and facilitate filtration.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water). The final product is 4-hydroxy-3-carboxyethyl-6-fluoro-quinoline.
Step 3 & 4: Saponification and Decarboxylation (if necessary)
-
The ester from Step 2 is hydrolyzed to the corresponding carboxylic acid using aqueous NaOH.
-
The resulting quinoline-3-carboxylic acid is then heated (often in the same high-boiling solvent) to induce decarboxylation, yielding the final this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ablelab.eu [ablelab.eu]
- 3. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
Technical Support Center: Enhancing the Photostability of 3-Fluoroquinolin-6-OL Probes
Welcome to the technical support center dedicated to maximizing the performance of your 3-Fluoroquinolin-6-OL fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common photostability issues and provide a deeper understanding of the principles behind robust fluorescence imaging. Our goal is to empower you with the knowledge to generate high-quality, reproducible data by mitigating the detrimental effects of photobleaching.
Understanding Photostability: The Foundation of Reliable Fluorescence Imaging
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a critical challenge in fluorescence microscopy.[1][2] This phenomenon arises when a fluorescent molecule, upon repeated excitation, undergoes chemical modifications that render it non-fluorescent. For quinoline-based probes like this compound, this process can be particularly influenced by the local chemical environment and the imaging conditions. The core issue often involves the generation of reactive oxygen species (ROS) that attack the fluorophore in its excited triplet state.[3][4] Understanding and controlling these factors is paramount to extending the useful fluorescent life of your probes.
Troubleshooting Guide: Common Photostability Issues with this compound Probes
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My fluorescent signal is fading much faster than expected. What are the likely causes and how can I fix this?
Answer: Rapid signal loss is a classic sign of significant photobleaching. The primary culprits are excessive excitation light and the presence of molecular oxygen.[4]
Root Cause Analysis:
-
High Excitation Power: The rate of photobleaching is directly proportional to the intensity of the excitation light.[4] High-intensity illumination increases the population of fluorophores in the excited state, thereby accelerating their degradation.
-
Prolonged Exposure Times: Each excitation cycle presents an opportunity for the fluorophore to be destroyed.[1][2] Therefore, longer or more frequent exposures will inevitably lead to faster photobleaching.
-
Oxygen Availability: Molecular oxygen is a primary mediator of photobleaching.[3] It reacts with the excited fluorophore to produce damaging reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[3][5]
-
Suboptimal Imaging Buffer: The chemical composition of your imaging medium can significantly impact probe stability. The absence of ROS scavengers will leave your probes vulnerable.
Solutions Workflow:
-
Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level required for a detectable signal.[6][7] Using neutral-density filters can also effectively reduce light intensity.[6][7]
-
Optimize Exposure Time and Imaging Frequency: For time-lapse experiments, increase the interval between image acquisitions and use the shortest possible exposure time that provides an adequate signal-to-noise ratio.[6][8]
-
Incorporate Antifade Reagents: Use a commercially available or homemade antifade mounting medium.[9][10][11] These reagents contain components that scavenge for reactive oxygen species.[12][13]
-
Deoxygenate Your Sample (for fixed cells): If compatible with your experimental setup, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be added to the imaging medium to reduce the local oxygen concentration.
Diagram: The Vicious Cycle of Photobleaching
Caption: The cycle of photobleaching, initiated by light exposure.
Question 2: I'm observing high background fluorescence, which is obscuring my signal. Could this be related to photostability?
Answer: While high background can stem from several sources (e.g., non-specific probe binding, autofluorescence), it can be exacerbated by issues related to photobleaching, particularly through the generation of fluorescent photoproducts.
Root Cause Analysis:
-
Autofluorescence: Many biological samples, especially fixed tissues, have endogenous fluorophores that can contribute to background noise.[14]
-
Photodegradation Products: In some cases, the breakdown products of the this compound probe itself might be fluorescent, contributing to a diffuse background signal.
-
Excess Probe Concentration: Using too high a concentration of the fluorescent probe can lead to non-specific binding and high background.
Solutions Workflow:
-
Optimize Probe Concentration: Perform a titration experiment to determine the lowest effective concentration of your this compound probe that still provides a robust signal.
-
Implement Photobleaching for Autofluorescence Reduction: Before imaging your probe, you can intentionally photobleach the sample's autofluorescence using a broad-spectrum light source or a laser line outside your probe's excitation spectrum.[1]
-
Use Appropriate Controls: Always include a "no-probe" control to assess the level of intrinsic autofluorescence in your sample.
-
Select Appropriate Filters: Ensure your microscope's filter sets are optimized for your probe to minimize the detection of off-target fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of photobleaching?
A: Photobleaching is the irreversible photochemical alteration of a dye molecule that renders it unable to fluoresce.[1] The process typically begins when a fluorophore is excited by light. While it should ideally return to its ground state by emitting a photon (fluorescence), there is a probability that it will instead transition to a long-lived, highly reactive "triplet state."[1] In this state, the fluorophore can interact with surrounding molecules, most notably molecular oxygen, to generate reactive oxygen species (ROS).[3] These ROS can then chemically attack the fluorophore, permanently damaging its structure and destroying its ability to fluoresce.[3][15]
Q2: How do antifade reagents work?
A: Antifade reagents are compounds added to mounting media to protect fluorophores from photobleaching.[10][12] Their primary mechanism of action is the scavenging of reactive oxygen species (ROS).[12] Common antifade agents include:
-
p-Phenylenediamine (PPD): A very effective antifade agent, but it can be toxic and may reduce the initial fluorescence intensity of some dyes.[12][13]
-
n-Propyl gallate (NPG): A less toxic option that is suitable for live-cell imaging, though it may have some biological effects.[12]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used and relatively non-toxic antifade agent.[12]
-
Trolox: A vitamin E analog that is cell-permeable and effective at quenching triplet states and scavenging ROS.[10]
Q3: Can I use antifade reagents for live-cell imaging?
A: Yes, several antifade reagents are specifically designed for live-cell imaging.[9] Products like ProLong™ Live Antifade Reagent are formulated to be non-toxic and compatible with living cells, helping to preserve the fluorescent signal during time-lapse experiments without compromising cell viability.[9] It's crucial to use reagents specifically designated for live-cell applications, as many antifade compounds for fixed cells are cytotoxic.
Q4: Besides antifade reagents, what are the most critical imaging parameters to adjust to improve photostability?
A: The two most impactful parameters are excitation light intensity and exposure time.[6][14] Always use the lowest possible light intensity that provides a usable signal. Similarly, minimize the duration of light exposure by using the shortest possible exposure times and avoiding unnecessary illumination of the sample when not acquiring images.[6][16]
Experimental Protocols
Protocol 1: Quantitative Assessment of Photobleaching
This protocol allows you to quantify the rate of photobleaching for your this compound probe under different conditions.
Objective: To determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) of the probe.
Materials:
-
Your prepared sample stained with this compound probe.
-
Fluorescence microscope with a camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Locate a representative field of view.
-
Set your imaging parameters (e.g., laser power, exposure time) to the conditions you intend to use for your experiment.
-
Acquire a time-lapse series of images of the same field of view. A typical setup would be to acquire one image every 5-10 seconds for a total of 5-10 minutes.
-
Open the image series in your analysis software.
-
Define a region of interest (ROI) around a clearly stained structure.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the mean fluorescence intensity as a function of time.
-
Normalize the initial intensity to 100% and determine the time at which the intensity drops to 50%. This is your photobleaching half-life.
Protocol 2: Preparation of a DABCO-Based Antifade Mounting Medium
Objective: To prepare a cost-effective antifade solution for mounting fixed samples.
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
pH meter
Procedure:
-
Dissolve 100 mg of DABCO in 9 ml of PBS or TBS.
-
Gently warm the solution while stirring until the DABCO is fully dissolved.
-
Add 1 ml of glycerol to the solution and mix thoroughly.
-
Adjust the pH of the solution to ~8.6 using 0.1 M HCl or NaOH. A higher pH can enhance the fluorescence of some probes.
-
Store the antifade medium in small aliquots at -20°C, protected from light.
Data Summary Table
| Antifade Reagent | Common Concentration | Suitability | Key Considerations |
| PPD | 0.1% - 1% | Fixed Cells | Highly effective but can be toxic and may quench some fluorophores.[12][13] |
| NPG | 2% - 6% | Fixed and Live Cells | Non-toxic but may have anti-apoptotic effects.[12] |
| DABCO | 2.5% | Fixed and Live Cells | Less effective than PPD but also less toxic.[12] |
| Trolox | 2 mM | Live Cells | Cell-permeable antioxidant with a dual antifade mechanism.[10] |
Visualizing the Path to Enhanced Photostability
Workflow for Optimizing Imaging Parameters
Caption: A systematic approach to minimizing photobleaching.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching Principles | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. news-medical.net [news-medical.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 11. Mounting Media and Antifades | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
Preventing degradation of 3-Fluoroquinolin-6-OL in solution
A Guide to Preventing Degradation in Solution
Welcome to the technical support center. As a Senior Application Scientist, I understand the critical importance of sample integrity in research and development. 3-Fluoroquinolin-6-OL, a molecule combining a photosensitive fluoroquinolone core with an easily oxidizable phenol group, requires careful handling to ensure experimental reproducibility and accuracy. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the specific stability challenges you may encounter. We will delve into the mechanisms of degradation and provide scientifically-grounded, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening and is my sample compromised?
A1: A color change, typically to yellow, pink, or brown, is a classic indicator of degradation, specifically the oxidation of the phenolic hydroxyl group.[1][2][3] The phenol moiety is susceptible to oxidation, which converts it into highly colored quinone-type structures. These quinones can further polymerize, leading to darker solutions.
Causality: This process is accelerated by several factors:
-
Dissolved Oxygen: The primary oxidizing agent.
-
High pH (Alkaline Conditions): At higher pH, the phenolic hydroxyl group (-OH) is deprotonated to a phenoxide ion (-O⁻), which is significantly more electron-rich and thus much more easily oxidized.
-
Metal Ions: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or buffer can act as powerful catalysts for oxidation.[3]
-
Light Exposure: Light, especially UV, provides the energy to initiate and propagate oxidative reactions.[3]
Is the sample compromised? Yes. A visible color change indicates that a portion of your active compound has degraded into impurities. This will lower the effective concentration of this compound and introduce confounding variables into your experiment. We strongly recommend preparing a fresh solution using the preventative measures outlined below.
Q2: What is the primary degradation pathway for this molecule?
A2: this compound is susceptible to two primary degradation pathways due to its hybrid structure. Understanding these is key to prevention.
-
Oxidation of the Phenol Group: As discussed in Q1, this is often the most immediate and visually apparent degradation route. The phenolic ring is oxidized to form benzoquinone-like intermediates, which are colored and can polymerize.[1][2][4][5]
-
Photodegradation of the Fluoroquinolone Core: Fluoroquinolones as a class are known to be photochemically reactive.[6][7] They absorb UV-A light, which can lead to complex reactions, including heterolytic defluorination (loss of the fluorine atom) and dimerization.[6][8] This process degrades the core structure, leading to a loss of biological activity. Even exposure to standard laboratory room light can be sufficient to cause detectable degradation over time.[8]
The interplay of these factors means that light exposure can not only directly degrade the quinolone core but also generate reactive oxygen species that accelerate the oxidation of the phenol group.
References
- 1. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 3. benchchem.com [benchchem.com]
- 4. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Fluorescence in 3-Fluoroquinolin-6-OL Experiments
Welcome to the technical support guide for researchers utilizing 3-Fluoroquinolin-6-OL and other quinoline-based fluorophores. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize background fluorescence and enhance the signal-to-noise ratio in your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower your experimental design.
While this compound is a promising blue-fluorescing molecule for applications in materials science and as a pharmaceutical intermediate, detailed photophysical data and specific troubleshooting literature for this compound are not extensively available.[1][2] Therefore, this guide synthesizes best practices from the broader field of fluorescence microscopy and spectroscopy, with a focus on issues relevant to quinoline derivatives.[3][4]
Frequently Asked Questions (FAQs)
Section 1: Understanding the Sources of Background Fluorescence
Q1: I'm observing high background fluorescence in my control samples that do not contain this compound. What are the likely sources?
High background in control samples points to fluorescence originating from sources other than your specific probe. This can be broadly categorized into two main areas: autofluorescence from the sample itself and extrinsic fluorescence from your reagents and labware.[5]
1. Autofluorescence: This is the natural fluorescence emitted by biological structures and molecules.[6]
- Endogenous Molecules: In mammalian cells, common sources include NADH, collagen, elastin, and flavins.[7] In plant cells, chlorophyll is a major contributor.[6] Heme groups in red blood cells are also a significant source of autofluorescence.[7][8]
- Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in proteins to create fluorescent products.[8][9]
2. Extrinsic Fluorescence:
- Reagents and Media: Cell culture media, particularly those containing phenol red or riboflavin, can be fluorescent.[10] Fetal Bovine Serum (FBS) is also a known contributor to background fluorescence.[6]
- Labware: Plastic-bottom plates and dishes can fluoresce brightly.[10] Impurities in immersion oil or mounting media can also be a source.
Here is a diagram illustrating the common sources of background fluorescence:
graph TD; A[High Background Fluorescence] --> B{Source Identification}; B --> C[Intrinsic Autofluorescence]; B --> D[Extrinsic Sources]; C --> E[Endogenous Molecules (e.g., NADH, Collagen, Flavins)]; C --> F[Fixation-Induced (e.g., Aldehyde Fixatives)]; D --> G[Reagents & Media (e.g., Phenol Red, FBS)]; D --> H[Labware & Consumables (e.g., Plastic Plates, Mounting Media)]; subgraph "Sample-Related" C; end subgraph "Experiment-Related" D; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"];
Caption: Common sources of background fluorescence.Section 2: Troubleshooting and Mitigation Strategies
Q2: How can I reduce autofluorescence originating from my biological samples?
Tackling autofluorescence requires a multi-pronged approach, from sample preparation to image acquisition.
Protocol 1: Perfusion and Reagent Selection
-
Perfusion: For tissue samples, perfusing with PBS before fixation can effectively remove red blood cells, a major source of heme-related autofluorescence.[7][8]
-
Fixative Choice: If possible, consider using non-crosslinking fixatives or reducing the concentration and incubation time of aldehyde fixatives.[8][9] If aldehyde fixatives must be used, a subsequent treatment with a reducing agent can help.
Protocol 2: Chemical Quenching of Autofluorescence
-
Sodium Borohydride: This reducing agent can diminish autofluorescence caused by aldehyde fixation.[6][11]
-
After fixation and permeabilization, wash the sample with PBS.
-
Incubate the sample in a freshly prepared solution of 0.1% Sodium Borohydride in PBS for 20-30 minutes at room temperature.
-
Wash the sample thoroughly with PBS (3 times, 5 minutes each) before proceeding with staining.
-
-
Sudan Black B: A non-fluorescent stain that can quench autofluorescence from lipofuscin, a pigment that accumulates in aging cells.[6][12]
-
Prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
After your fluorescent staining protocol is complete, incubate the sample with the Sudan Black B solution for 5-20 minutes at room temperature.
-
Destain with 70% ethanol, followed by extensive washing with PBS.
-
Table 1: Common Autofluorescent Species and Mitigation Strategies
| Autofluorescent Species | Excitation/Emission (approx.) | Common Location | Mitigation Strategy |
| NADH | Ex: 340 nm / Em: 460 nm | Mitochondria | Minimize UV excitation |
| Collagen/Elastin | Ex: 360-400 nm / Em: 440-500 nm | Extracellular matrix | Use far-red fluorophores to avoid spectral overlap[5] |
| Lipofuscin | Broad (Ex: 360-550 nm / Em: 450-650 nm) | Lysosomes of aging cells | Quench with Sudan Black B[6][12] or commercial reagents[5] |
| Heme groups | Broad | Red blood cells | Perfuse tissue with PBS prior to fixation[7][8] |
| Aldehyde Fixatives | Broad (Green/Red) | Throughout sample | Treat with Sodium Borohydride[6][11] |
Q3: My reagents and labware seem to be contributing to the background. What are the best practices to minimize this?
Controlling for extrinsic sources of fluorescence is crucial for clean data.
-
Media and Buffers: For live-cell imaging, switch to an optically clear, buffered saline solution or a specialized low-background medium like Gibco FluoroBrite DMEM during imaging.[10]
-
Plates and Slides: Use imaging plates with black walls and clear bottoms to reduce stray light and well-to-well crosstalk.[13] For microscopy, opt for glass-bottom dishes over plastic ones.[10]
-
Reagent Purity: Use high-purity, spectroscopy-grade solvents and reagents whenever possible.[13]
-
Controls: Always run a "reagent-only" control (all components except your cells/tissue) to check for contamination in your buffers, media, or antibodies.[10][13]
Section 3: Optimizing Experiments with Quinoline Derivatives
Q4: The fluorescence intensity of my this compound is inconsistent. Could the local chemical environment be the cause?
Yes, the fluorescence of quinoline derivatives can be highly sensitive to the local environment, particularly pH and solvent polarity.[14][15]
-
pH Sensitivity: The protonation state of the nitrogen atom in the quinoline ring can significantly impact its fluorescence.[16][17] For some quinolines, protonation can lead to a substantial enhancement of fluorescence intensity.[16] It is crucial to maintain a consistent and well-buffered pH throughout your experiment to ensure reproducible results. The relationship between pH and the fluorescence of 3-aminoflavone, a related compound, shows a dramatic decrease in fluorescence at lower pH.[18]
-
Solvent Effects (Solvatochromism): The polarity of the solvent can alter the energy levels of the excited state, leading to shifts in the emission spectrum and changes in fluorescence intensity.[14][15] For instance, some isoquinolinium derivatives show significantly enhanced fluorescence in halogenated solvents compared to non-halogenated ones.[19] When dissolving this compound, ensure you are using a consistent, high-purity solvent and be aware that switching solvents may require re-optimization of your detection settings.
Q5: What is photobleaching and how can I minimize it in my experiments with this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[20] It is often accompanied by phototoxicity, where the process of photobleaching generates reactive oxygen species (ROS) that can damage the sample.[21][22]
Strategies to Minimize Photobleaching and Phototoxicity:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using fast and sensitive detectors and by only illuminating the sample during image acquisition.[20]
-
Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent (e.g., n-propyl gallate).
-
Oxygen Scavengers: For live-cell imaging, you can sometimes add ROS scavengers to the medium, although care must be taken not to alter the biological process under investigation.[21]
-
Choose Robust Dyes: When possible, select fluorophores with high photostability. While data for this compound is limited, this is a key consideration when choosing alternative or additional probes for multi-color experiments.
By systematically addressing these potential sources of background fluorescence, you can significantly improve the quality and reliability of your data when working with this compound and other fluorescent probes.
References
- 1. This compound (808755-53-5) for sale [vulcanchem.com]
- 2. 3-Fluoroquinolin-7-ol [myskinrecipes.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. 5-Fluoroquinolin-6-ol|Research Chemical [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 14. Solvent effects on electronic absorption and fluorescence spectra of 2,4-quinolinediol | International Journal of Current Research [journalcra.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Fluorimetric Properties of 3-Aminoflavone Biomolecule (3-AF). X-ray Crystal Structure of New Polymorph of 3-AF - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 21. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 22. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Fluoroquinolin-6-OL and 6-hydroxyquinoline for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its many derivatives, 6-hydroxyquinoline has emerged as a versatile compound with a wide array of biological activities, including antimicrobial and anticancer properties.[3][4] The strategic introduction of a fluorine atom to this core structure, yielding 3-Fluoroquinolin-6-OL, presents an intriguing modification from a drug design perspective. Fluorine's unique properties, such as its high electronegativity and small size, can significantly modulate a molecule's physicochemical and biological characteristics, often leading to enhanced potency, metabolic stability, and bioavailability.[5][6][7]
This guide offers a comparative analysis of these two molecules, providing researchers with a framework for understanding the potential advantages conferred by the fluorine substitution. Due to the limited availability of direct experimental data for this compound, this comparison will leverage the well-characterized properties of 6-hydroxyquinoline and established principles of fluorine's role in drug design to provide insightful predictions and a solid foundation for future research.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a fluorine atom at the 3-position of the quinoline ring is anticipated to alter several key physicochemical parameters of the parent 6-hydroxyquinoline molecule. These changes can have profound implications for the compound's behavior in biological systems.
| Property | 6-hydroxyquinoline (Experimental) | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₉H₇NO | C₉H₆FNO | Addition of one fluorine atom and removal of one hydrogen atom. |
| Molecular Weight | 145.16 g/mol | 163.15 g/mol | The atomic weight of fluorine is greater than that of hydrogen. |
| Melting Point (°C) | 188-190[8] | Higher | Fluorine can participate in intermolecular interactions, potentially leading to a more stable crystal lattice and a higher melting point. |
| pKa | 5.15, 8.90 (at 20℃)[3] | Lower | The strong electron-withdrawing nature of fluorine is expected to increase the acidity of the hydroxyl group and decrease the basicity of the quinoline nitrogen.[5] |
| LogP (Lipophilicity) | ~1.5 - 2.0 | Higher | Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[9] |
| Water Solubility | Almost insoluble[3] | Lower | The predicted increase in lipophilicity would likely lead to decreased solubility in aqueous media. |
Spectroscopic Profile: The Fluorine Fingerprint
The presence of the fluorine atom in this compound will introduce distinct features in its spectroscopic data compared to 6-hydroxyquinoline.
-
¹⁹F NMR: The most significant difference will be the presence of a signal in the ¹⁹F NMR spectrum for this compound, providing a unique spectroscopic handle for this compound.
-
¹H and ¹³C NMR: The electron-withdrawing effect of the fluorine atom will cause downfield shifts for adjacent protons and carbons in the ¹H and ¹³C NMR spectra. Furthermore, characteristic C-F and H-F coupling constants will be observed, providing valuable structural information.[10]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound will be observed at a higher m/z value (163.15) compared to 6-hydroxyquinoline (145.16), reflecting the difference in their molecular weights.
Comparative Biological Activity: A Focus on Anticancer Potential
Both 6-hydroxyquinoline and its derivatives have demonstrated promising anticancer activity.[4][11][12][13] The introduction of fluorine is a well-established strategy to enhance the therapeutic index of anticancer agents.[1][14] It is hypothesized that this compound will exhibit superior anticancer potency compared to 6-hydroxyquinoline.
Hypothetical IC₅₀ Values (µM) against Human Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 6-hydroxyquinoline | 15.5 | 22.8 | 18.2 |
| This compound | 7.8 | 11.5 | 9.1 |
Disclaimer: The IC₅₀ values for this compound are hypothetical and for illustrative purposes only, based on the generally observed enhancing effect of fluorination on the biological activity of quinoline derivatives.
The enhanced anticancer activity of this compound can be attributed to several factors:
-
Increased Lipophilicity: The higher predicted LogP of the fluorinated compound may lead to improved cell membrane permeability and higher intracellular concentrations.[9]
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the compound's half-life and duration of action.[7]
-
Enhanced Target Binding: The electronegative fluorine atom can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein, leading to stronger binding affinity.[1]
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The following protocol provides a standardized method for assessing the cytotoxic effects of quinoline derivatives against cancer cell lines.[15][16][17][18]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compounds (6-hydroxyquinoline and this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.
Mechanistic Insights: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[19][20][21][22][23] Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[19][21] It is plausible that both 6-hydroxyquinoline and this compound could modulate this pathway, with the fluorinated analog potentially exhibiting a more potent inhibitory effect.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.
Conclusion
The strategic fluorination of 6-hydroxyquinoline to yield this compound presents a promising avenue for the development of novel therapeutic agents. The predicted enhancements in lipophilicity, metabolic stability, and target binding affinity suggest that the fluorinated analog could exhibit superior biological activity, particularly in the context of anticancer applications. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule. Further investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ajouronline.com [ajouronline.com]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. nbinno.com [nbinno.com]
- 8. Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotin functionalization of 8-hydroxyquinoline anticancer organometallics: low in vivo toxicity but potent in vitro activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescence of 3-Fluoro- vs. 3-Chloroquinolinols for Advanced Research Applications
For researchers and professionals in drug development and materials science, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. Quinolinol derivatives, with their inherent fluorescence and sensitivity to the microenvironment, represent a versatile class of fluorophores. This guide provides an in-depth comparison of the fluorescence properties of two halogenated quinolinols: 3-fluoroquinolinol and 3-chloroquinolinol. By understanding the subtle yet significant differences imparted by fluorine versus chlorine substitution, researchers can make more informed decisions in the design of novel sensors, imaging agents, and functional materials.
Introduction: The Role of Halogenation in Modulating Fluorescence
Halogen atoms, when incorporated into a fluorophore's scaffold, can exert a significant influence on its photophysical properties. This is primarily due to the "heavy-atom effect," a phenomenon that enhances spin-orbit coupling and facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). As fluorescence occurs from the S₁ state, any process that competes with radiative decay, such as ISC, will lead to a decrease in fluorescence quantum yield.
Chlorine, being heavier than fluorine, is expected to induce a more pronounced heavy-atom effect. Consequently, 3-chloroquinolinol is theoretically anticipated to exhibit a lower fluorescence quantum yield compared to its fluoro- a anologue. This guide will delve into the experimental evidence supporting this hypothesis and explore other key photophysical parameters that differentiate these two compounds.
Theoretical Framework: The Heavy-Atom Effect
The de-excitation pathways of a photo-excited molecule are crucial to understanding its fluorescence. The following diagram illustrates the key processes involved and the influence of a heavy atom.
Caption: A simplified Jablonski diagram illustrating the heavy-atom effect.
Comparative Photophysical Data
While direct side-by-side comparative studies on 3-fluoro- and 3-chloroquinolinol are not extensively reported in the literature, we can infer their properties based on the established principles of the heavy-atom effect and data from analogous halogenated quinoline derivatives. The following table summarizes the expected and reported trends for these compounds.
| Photophysical Parameter | 3-Fluoroquinolinol (Expected/Reported Trend) | 3-Chloroquinolinol (Expected/Reported Trend) | Rationale |
| Fluorescence Quantum Yield (Φf) | Higher | Lower | The heavier chlorine atom enhances intersystem crossing, a non-radiative decay pathway that competes with fluorescence. |
| Fluorescence Lifetime (τf) | Longer | Shorter | Increased intersystem crossing rate in the chloro-derivative provides a faster non-radiative decay channel, shortening the excited state lifetime. |
| Absorption Maxima (λabs) | Similar to 3-chloroquinolinol, with minor shifts. | Similar to 3-fluoroquinolinol, with minor shifts. | The electronic ground state is less affected by the halogen substituent compared to the excited state. |
| Emission Maxima (λem) | Generally blue-shifted compared to heavier halogens. | Generally red-shifted compared to the fluoro-derivative. | The greater polarizability of chlorine can lead to a larger Stokes shift. |
| Solvatochromism | Exhibits positive solvatochromism (red-shift in polar solvents). | Exhibits positive solvatochromism, potentially more pronounced than the fluoro-derivative. | The change in dipole moment upon excitation is influenced by the halogen's electronegativity and polarizability. |
Experimental Protocols
To empirically validate the theoretical predictions, the following experimental protocols are recommended.
Synthesis of 3-Haloquinolinols
The synthesis of 3-fluoro- and 3-chloroquinolinols can be achieved through various established methods for quinoline synthesis, followed by halogenation or by using halogenated precursors. A common route is the Gould-Jacobs reaction.
General Procedure for Gould-Jacobs Reaction:
-
Aniline Condensation: React a substituted aniline (e.g., 2-aminophenol) with an appropriate diethyl acylmalonate (e.g., diethyl 2-fluoromalonate or diethyl 2-chloromalonate) at elevated temperatures (typically 100-150 °C).
-
Cyclization: The resulting anilinomethylenemalonate is then cyclized by heating at high temperatures (around 250 °C) in a high-boiling point solvent like diphenyl ether or Dowtherm A.
-
Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed with a strong base (e.g., NaOH) and then decarboxylated by heating in an acidic medium to yield the desired 3-halo-4-hydroxyquinoline.
Note: Specific reaction conditions may need to be optimized for each halogenated derivative.
Caption: General workflow for the synthesis of 3-haloquinolinols.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and accessible technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Step-by-Step Protocol:
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region as the quinolinol samples (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Solvent Selection: Use a spectroscopic grade solvent in which both the standard and the sample are soluble and stable. The same solvent should be used for both to minimize errors related to refractive index differences.
-
Absorbance Measurements:
-
Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Ensure that the absorbance values are within the linear range of the instrument (typically below 0.1) to avoid inner filter effects.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution at the same excitation wavelength used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
The slope of the resulting linear fit is proportional to the fluorescence quantum yield.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Caption: Workflow for relative fluorescence quantum yield measurement.
Discussion and Practical Implications
The choice between 3-fluoro- and 3-chloroquinolinol will depend on the specific application requirements.
-
For applications requiring high fluorescence brightness , such as in high-sensitivity bioimaging or fluorescent labeling, 3-fluoroquinolinol is the superior choice due to its expected higher quantum yield. The lower propensity for intersystem crossing minimizes signal loss to non-radiative pathways.
-
For applications in photodynamic therapy or as triplet sensitizers , 3-chloroquinolinol may be more suitable. The enhanced intersystem crossing populates the triplet state more efficiently, which is a prerequisite for generating reactive oxygen species or for phosphorescence-based applications.
-
Solvatochromism , the change in spectral properties with solvent polarity, is an important feature for developing environmental sensors. Both compounds are expected to exhibit solvatochromism, but the extent may differ. Researchers can leverage these differences to fine-tune the sensor's response to specific environments.
Conclusion
A Comparative Guide to 3-Fluoroquinolin-6-OL: A Novel Fluorescent Marker for Cellular Imaging
Introduction: The Quest for Superior Fluorescent Probes
In the dynamic landscape of cellular biology and drug discovery, the ability to visualize and track specific cellular components and processes in real-time is paramount. Fluorescent microscopy, a cornerstone of modern biological research, relies on a diverse toolkit of fluorescent probes.[1] The ideal fluorescent marker is characterized by high brightness (a product of its molar extinction coefficient and quantum yield), exceptional photostability, minimal cytotoxicity, and spectral properties tailored to the available imaging hardware.[2]
Quinoline-based scaffolds have emerged as a promising class of fluorophores due to their inherent photophysical properties and amenability to chemical modification.[3][4] These heterocyclic aromatic compounds often exhibit desirable fluorescence characteristics that can be fine-tuned to create probes for a variety of biological targets, from ions to specific organelles.[5][6] This guide introduces 3-Fluoroquinolin-6-OL , a novel quinoline derivative, and provides a comprehensive validation framework for its potential as a next-generation fluorescent marker. We will objectively compare its predicted performance against established, commercially available dyes and provide the scientific rationale and detailed protocols for its experimental validation.
Comparative Analysis of Photophysical Properties
The efficacy of a fluorescent probe is fundamentally determined by its photophysical characteristics. Here, we present a comparison of the predicted properties of this compound with those of widely used fluorescent stains: DAPI, Hoechst 33342, Alexa Fluor 488, and Fluorescein (FITC). The properties for this compound are extrapolated from literature on 6-hydroxyquinoline and the known effects of fluorination on quinoline systems, which often leads to enhanced photostability and quantum yield.[7][8]
| Property | This compound (Predicted) | DAPI | Hoechst 33342 | Alexa Fluor 488 | Fluorescein (FITC) |
| Excitation Max (nm) | ~350-370 | 358[9] | 350[10][11] | 496[2] | 495[1][6] |
| Emission Max (nm) | ~450-470 | 461[9] | 461[10][11] | 519[2] | 525[12] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~25,000-35,000 | 27,000[13] | Not widely reported | 73,000[4] | 75,000[1][12] |
| Quantum Yield (Φ) | ~0.6-0.8 | ~0.92 (when bound to DNA)[14] | High (increases upon DNA binding) | 0.92[2] | 0.92[1][12] |
| Stokes Shift (nm) | ~100 | 103 | 111 | 23 | 30 |
| Photostability | Predicted to be high | Moderate | Moderate | High[2] | Low[12][15] |
| Cell Permeability | Predicted to be good | High (at higher concentrations)[14] | High[7][16] | N/A (used for conjugation) | Yes[1] |
| Primary Application | Live/Fixed Cell Nuclear Staining | Nuclear Staining[9] | Live/Fixed Cell Nuclear Staining[10][11] | Covalent Labeling[2] | Covalent Labeling, pH indicator[6] |
Expert Insight: The predicted large Stokes shift of this compound is a significant advantage, as it minimizes self-quenching and bleed-through in multicolor imaging experiments. The fluorine substitution is anticipated to enhance photostability compared to its non-fluorinated counterparts, addressing a key limitation of many organic dyes.
Rationale and Protocols for Experimental Validation
To transition this compound from a promising candidate to a validated tool, a series of rigorous experiments are necessary. The following protocols are designed to be self-validating, providing a clear and comprehensive assessment of the probe's performance.
Determination of Photophysical Properties
Causality: The first step in validating any new fluorophore is to precisely determine its spectral characteristics and efficiency of light emission. This data is fundamental for selecting appropriate filter sets for microscopy and for quantifying its brightness.
Experimental Protocol: Measurement of Fluorescence Spectra and Quantum Yield
-
Sample Preparation:
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions (e.g., 1, 2, 5, 10, 20 µM) in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Prepare a similar dilution series of a reference standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[17]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the excitation wavelength of the standard.
-
Ensure the absorbance values are within the linear range of the instrument (typically < 0.1) to avoid inner filter effects.[18]
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for both the sample and the standard.
-
-
Quantum Yield Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield (Φ) of the sample can be calculated using the following equation[8][18]: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
-
Where: Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
-
Assessment of Photostability
Causality: Photobleaching, the irreversible photodegradation of a fluorophore, is a major limitation in long-term imaging experiments. A high photostability is crucial for quantitative and time-lapse microscopy.
Experimental Protocol: Photostability Assay
-
Sample Preparation: Prepare a solution of this compound and a control fluorophore (e.g., Fluorescein) at a concentration that gives a strong initial fluorescence signal.
-
Imaging Setup:
-
Place the sample on a fluorescence microscope equipped with a suitable light source and filter set.
-
Acquire an initial image (t=0) with a defined set of imaging parameters (e.g., exposure time, light intensity).
-
-
Continuous Illumination: Continuously illuminate the sample with the excitation light.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).
-
Data Analysis:
-
Measure the mean fluorescence intensity of the sample at each time point.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is an indicator of the photostability.
-
Evaluation of Cytotoxicity
Causality: For live-cell imaging, it is imperative that the fluorescent probe does not interfere with normal cellular physiology. Cytotoxicity assays are essential to determine the concentration range at which the probe can be used without inducing cell death or stress.
Experimental Protocol: MTT or Resazurin-based Cytotoxicity Assay
-
Cell Culture: Seed cells (e.g., HeLa or a relevant cell line for your research) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a period that reflects the intended experimental use (e.g., 24-48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Assay:
-
For an MTT assay, add MTT solution to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance.
-
For a Resazurin-based assay, add the resazurin solution and incubate. Measure the fluorescence of the resorufin product.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the probe concentration to determine the concentration at which 50% of the cells are viable (IC50).[19]
Hypothetical Application: Live-Cell Nuclear Staining
Based on the predicted properties and the behavior of similar quinoline-based dyes, this compound is a promising candidate for live-cell nuclear staining. Its anticipated high photostability and cell permeability would allow for long-term tracking of nuclear dynamics.
Experimental Workflow: Live-Cell Imaging with this compound
Caption: Workflow for live-cell nuclear staining using this compound.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted quinolines.[2][20][21] A potential two-step synthesis is outlined below, starting from p-anisidine.
Synthetic Scheme
Caption: Proposed two-step synthesis of this compound.
Conclusion: A Promising New Tool for the Molecular Biologist's Toolkit
While experimental validation is pending, the predicted photophysical properties of this compound position it as a highly promising fluorescent marker. Its anticipated high quantum yield, enhanced photostability, and large Stokes shift suggest it could overcome some of the limitations of existing dyes, particularly in the context of long-term, live-cell imaging. The comprehensive validation workflow provided in this guide offers a clear path forward for characterizing this and other novel fluorescent probes, ensuring that new tools are rigorously tested before their widespread adoption by the scientific community. The continued development of superior fluorescent markers like this compound will undoubtedly push the boundaries of what we can see and understand within the intricate world of the cell.
References
- 1. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. A molecular approach to 4',6-diamidine-2-phenylindole (DAPI) photophysical behaviour at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extinction Coefficient [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Fluorescein - Wikipedia [en.wikipedia.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. DAPI - Wikipedia [en.wikipedia.org]
- 10. Hoechst 33342 | Fluorescent DNA Stains: R&D Systems [rndsystems.com]
- 11. Hoechst 33342 | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 12. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
- 13. DAPI | AAT Bioquest [aatbio.com]
- 14. DAPI | Counterstain, DNA stain| Hello Bio [hellobio.com]
- 15. Fluorescein (FITC) | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Fluoroquinolin-6-OL Based Sensors for Selective Analyte Detection
In the landscape of chemical and biological sensing, the demand for highly selective and sensitive fluorescent probes is ever-present. Quinoline derivatives have long been a cornerstone in the development of such sensors due to their inherent fluorescence, metal-chelating capabilities, and tunable photophysical properties.[1][2] This guide provides an in-depth comparative analysis of a hypothetical 3-Fluoroquinolin-6-OL based sensor, contextualizing its potential performance against established alternatives through supporting experimental data from analogous systems. We will delve into the causality behind experimental design for cross-reactivity studies, ensuring a framework for robust and trustworthy sensor validation.
Introduction to Fluoroquinolin-OL Based Sensors
The quinoline scaffold, a bicyclic aromatic heterocycle, serves as a versatile platform for the design of fluorescent chemosensors. The introduction of hydroxyl (-OL) and fluoro (-F) groups can significantly modulate the electronic and photophysical properties of the molecule. Specifically, the hydroxyl group often acts as a proton donor and a metal chelation site, while the electron-withdrawing fluorine atom can enhance the sensor's photostability and influence its binding affinity and selectivity.
While direct experimental data for this compound as a sensor is not extensively available in the current literature, we can extrapolate its potential sensing mechanism and performance based on well-documented 6-hydroxyquinoline and 8-hydroxyquinoline derivatives. These compounds are known to form stable complexes with various metal ions, leading to a detectable change in their fluorescence properties.[1][2] The primary mechanisms at play often include:
-
Chelation-Enhanced Fluorescence (CHEF): Upon binding to a metal ion, the rigidity of the sensor molecule increases, which reduces non-radiative decay pathways and leads to an enhancement of fluorescence intensity.
-
Photoinduced Electron Transfer (PET): In the unbound state, a nearby electron-donating group can quench the fluorescence of the quinoline fluorophore. Metal ion binding to this group inhibits the PET process, resulting in a "turn-on" fluorescence response.
-
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of a hydroxyl group can facilitate ESIPT, and metal ion coordination can disrupt this process, leading to a change in the fluorescence emission spectrum.[3]
For the purpose of this guide, we will consider the hypothetical application of a this compound sensor for the detection of Aluminum (Al³⁺), a common target for hydroxyquinoline-based probes.[3][4][5][6]
Comparative Analysis: this compound Sensor vs. Alternatives for Al³⁺ Detection
To objectively assess the potential of a this compound sensor, we compare its projected performance with two established fluorescent probes for Al³⁺: a Schiff-base sensor (Probe L) and a Tetraphenylethylene-based sensor (TPE-COOH).[2][4]
| Sensor | Sensing Mechanism | Limit of Detection (LOD) | Response Time | Key Advantages | Potential Cross-Reactivity |
| (Hypothetical) this compound | CHEF/ESIPT | Estimated: ~10-100 nM | < 1 min | Simple synthesis, good photostability (inferred from fluoro-substitution). | Potential interference from Ga³⁺, Fe³⁺, and Cu²⁺. |
| Probe L (Schiff-base) [4] | CHEF | Not specified, but highly sensitive | Fast | High selectivity and sensitivity in aqueous media, applicable to plant systems. | Minimal interference from common metal ions. |
| TPE-COOH (Tetraphenylethylene-based) [2] | Aggregation-Induced Emission (AIE) | Not specified, but effective for bioimaging | Fast | "Turn-on" fluorescence in aqueous solution, suitable for live cell imaging. | Interference from Pb²⁺ observed.[2] |
Experimental Design for Cross-Reactivity and Selectivity Studies
The trustworthiness of any new sensor hinges on rigorous validation of its selectivity. The following experimental workflow is designed to systematically evaluate the cross-reactivity of a this compound based sensor.
Workflow for Assessing Sensor Selectivity
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly selective and sensitive turn-on fluorescent sensor for detection of Al3+ based on quinoline-base Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Fluorophore Performance: A Comparative Analysis of 3-Fluoroquinolin-6-OL with Commercial Dyes
For researchers, scientists, and professionals in drug development, the careful selection of a fluorescent dye is a critical decision that profoundly influences the quality and reliability of experimental outcomes. The ideal fluorophore offers a combination of brightness, stability, and environmental insensitivity, ensuring a high signal-to-noise ratio and reproducible results. This guide provides a comprehensive framework for comparing the performance of a novel or less-characterized dye, using 3-Fluoroquinolin-6-OL as our primary example, against established commercial fluorophores such as Fluorescein and Rhodamine 6G.
While specific, peer-reviewed photophysical data for this compound is not extensively available in the public domain—suggesting its novelty—this guide will equip you with the necessary experimental protocols to determine these crucial parameters. We will operate under a hypothetical, yet plausible, set of performance characteristics for this compound to illustrate the comparative process. Our focus will be on the "how" and "why" of fluorophore evaluation, providing you with the tools to assess any dye for your specific application.
Key Performance Indicators in Fluorophore Selection
The utility of a fluorescent dye is primarily dictated by its photophysical properties. Understanding these metrics is the first step in a rigorous comparison.
-
Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher extinction coefficient translates to a greater number of absorbed photons and, consequently, a potentially brighter fluorescent signal.[1]
-
Quantum Yield (Φ): The quantum yield is the ratio of photons emitted to photons absorbed.[2][3] A value closer to 1 signifies a more efficient conversion of absorbed light into fluorescence, indicating a brighter dye.
-
Photostability: This refers to a fluorophore's resistance to chemical degradation upon exposure to excitation light.[4][5] Higher photostability is crucial for experiments requiring long-term imaging, as it ensures a stable signal over time.
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally desirable as it minimizes the overlap between the excitation and emission signals, making it easier to distinguish the emitted fluorescence.[6]
Comparative Photophysical Properties
To illustrate a direct comparison, the following table presents the known properties of Fluorescein and Rhodamine 6G alongside a hypothetical profile for this compound.
| Property | This compound (Hypothetical) | Fluorescein | Rhodamine 6G |
| Excitation Max (λex) | 410 nm | 494 nm[7] | 525 nm[8] |
| Emission Max (λem) | 480 nm | 512 nm[7] | 548 nm[8] |
| Molar Extinction Coefficient (ε) | 35,000 M⁻¹cm⁻¹ | 76,900 M⁻¹cm⁻¹ | 116,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.60 | 0.95[9] | 0.95[9] |
| Photostability | Moderate | Low | High |
| Stokes Shift | 70 nm | 18 nm | 23 nm |
Experimental Protocols for Fluorophore Characterization
To empirically determine the performance of a novel dye like this compound, the following protocols are essential.
Determining Quantum Yield (Relative Method)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[2][3][10]
Workflow for Relative Quantum Yield Determination
Caption: Workflow for determining the relative fluorescence quantum yield.
Step-by-Step Protocol:
-
Prepare Solutions: Prepare a series of dilutions for both the test compound (this compound) and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The solvent for both should be the same if possible.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.[10]
-
Measure Fluorescence: In a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for all measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate Quantum Yield: Use the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[10]
Assessing Photostability
Photostability is evaluated by measuring the decrease in fluorescence intensity over time during continuous illumination.[4][11]
Workflow for Photostability Assessment
Caption: Workflow for assessing the photostability of a fluorescent dye.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the dye at a typical working concentration. This can be in solution or within cells stained with the dye.
-
Microscopy Setup: Place the sample on a fluorescence microscope. Use consistent settings (objective, excitation power, exposure time) for all dyes being compared.
-
Time-Lapse Acquisition: Acquire a time-lapse series of images, continuously exposing the sample to the excitation light.
-
Data Analysis: Measure the fluorescence intensity of a defined region of interest in each image of the time series.
-
Plot and Compare: Plot the normalized fluorescence intensity against time. The rate of decay indicates the photostability. A common metric for comparison is the time it takes for the fluorescence intensity to decrease by 50% (the photobleaching half-life).
Comparative Application: Cellular Imaging
A crucial test of a fluorophore's performance is its utility in a real-world application. Here, we outline a protocol for comparing this compound, Fluorescein, and Rhodamine 6G for imaging the cytoplasm of live cells.
Workflow for Comparative Cellular Imaging
Caption: Workflow for comparing fluorescent dyes in a cellular imaging application.
Step-by-Step Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa) on glass-bottom imaging dishes and grow to 70-80% confluency.
-
Dye Loading: Prepare solutions of this compound, Fluorescein diacetate, and Rhodamine 6G at equivalent concentrations in cell culture medium. Incubate the cells with each dye solution for 30 minutes at 37°C.
-
Washing: Gently wash the cells three times with fresh, pre-warmed culture medium to remove any unbound dye.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for each dye. Ensure that the imaging parameters (excitation intensity, exposure time) are kept consistent for a fair comparison of brightness.
-
Quantitative Analysis:
-
Brightness: Measure the mean fluorescence intensity of the cytoplasm in a population of cells for each dye.
-
Signal-to-Noise Ratio (SNR): Calculate the ratio of the cytoplasmic fluorescence to the background fluorescence.
-
Photostability: Perform the photostability protocol described previously on the stained cells.
-
Cytotoxicity: Assess cell viability after staining and imaging using a standard assay (e.g., Trypan Blue exclusion or a live/dead stain).
-
Discussion and Interpretation
Based on our hypothetical data, this compound presents a distinct profile. Its excitation in the near-UV/violet range and emission in the blue-green spectrum, coupled with a large Stokes shift, could make it an excellent candidate for multiplexing experiments with green and red fluorophores, minimizing spectral overlap. While its hypothetical quantum yield and extinction coefficient are lower than those of Fluorescein and Rhodamine 6G, suggesting it may be less bright, its potentially moderate photostability could be an advantage over the rapidly bleaching Fluorescein for time-lapse imaging.
Rhodamine 6G, with its high brightness and photostability, would likely be the superior choice for applications demanding the highest sensitivity and prolonged observation. Fluorescein, despite its excellent initial brightness, is hampered by its poor photostability and pH sensitivity, limiting its use in quantitative or long-term studies.
The final selection of a dye will always depend on the specific requirements of the experiment. This guide provides a robust framework for making that choice an informed one, grounded in empirical data. By systematically characterizing and comparing fluorophores, researchers can ensure the selection of the optimal tool for their scientific inquiry.
References
- 1. benchchem.com [benchchem.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. agilent.com [agilent.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Fluorescein - Wikipedia [en.wikipedia.org]
- 8. What is the difference between Rhodamine B and Rhodamine 6G? | AAT Bioquest [aatbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming Binding Affinity of 3-Fluoroquinolin-6-OL Derivatives
For researchers and drug development professionals, establishing the binding affinity of a compound series for its intended biological target is a cornerstone of preclinical research. This guide provides an in-depth comparison of established methodologies for quantifying the binding affinity of 3-Fluoroquinolin-6-OL derivatives, a promising scaffold in medicinal chemistry. We will delve into the causality behind experimental choices, provide a detailed protocol for a robust assay, and present data in a clear, comparative format.
The 3-fluoroquinolone core is a well-established pharmacophore, known primarily for its antibacterial properties through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] However, recent studies have revealed that derivatives of this scaffold can be potent inhibitors of other critical cellular targets, including protein kinases. For instance, certain fluoroquinolone derivatives have been identified as potent and selective inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways often dysregulated in cancer.[2] Therefore, accurately quantifying the binding affinity of novel this compound derivatives is paramount to understanding their therapeutic potential and guiding structure-activity relationship (SAR) studies.
Comparing the Gold Standards: A Guide to Selecting the Right Binding Affinity Assay
The choice of a binding affinity assay is a critical decision that influences the quality and interpretation of your data. The optimal method depends on several factors, including the nature of the target protein, the properties of the small molecule, the desired throughput, and the level of thermodynamic detail required. Here, we compare three widely used techniques: Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
| Technique | Principle | Advantages | Limitations | Typical Output |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. | Homogeneous "mix-and-read" format, high-throughput, low sample consumption, cost-effective. | Requires a suitable fluorescent probe, susceptible to interference from fluorescent compounds. | Dissociation constant (Kd), Inhibition constant (Ki), IC50. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event. | Label-free, provides a complete thermodynamic profile (ΔH, ΔS, ΔG), determines stoichiometry (n).[3] | Low-throughput, requires large amounts of pure protein and compound. | Dissociation constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Label-free, provides real-time kinetic data (kon, koff), high sensitivity.[4] | Requires immobilization of the protein, which may affect its conformation; potential for non-specific binding. | Association rate (kon), Dissociation rate (koff), Dissociation constant (Kd). |
Causality in Assay Selection:
-
For high-throughput screening (HTS) of a large library of this compound derivatives, Fluorescence Polarization is often the method of choice due to its speed, scalability, and cost-effectiveness.[5]
-
When a deep understanding of the thermodynamic driving forces of the interaction is required for lead optimization, Isothermal Titration Calorimetry provides unparalleled insights into the enthalpy and entropy of binding.[3]
-
To investigate the kinetics of binding and dissociation, which can be crucial for understanding the duration of a drug's effect, Surface Plasmon Resonance is the gold standard.[4]
In-Depth Protocol: Determining the Binding Affinity of this compound Derivatives to PI3Kγ using Fluorescence Polarization
This section provides a detailed, step-by-step protocol for a competitive Fluorescence Polarization assay to determine the inhibition constant (Ki) of this compound derivatives against the PI3Kγ kinase. This assay is based on the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase by the unlabeled test compound.
Experimental Workflow
Caption: Fluorescence Polarization Competition Assay Workflow.
Step-by-Step Methodology
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer that maintains the stability and activity of the kinase. A common example is 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20.
-
PI3Kγ Enzyme: Dilute the purified PI3Kγ enzyme to a working concentration in assay buffer. The optimal concentration should be determined empirically but is typically around the Kd of the fluorescent tracer.
-
Fluorescent Tracer: Prepare a stock solution of a fluorescently labeled ATP-competitive ligand that binds to PI3Kγ. The final concentration in the assay should be at or below its Kd for the enzyme to ensure assay sensitivity.[6]
-
Test Compounds: Prepare a serial dilution of the this compound derivatives in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity.
2. Assay Procedure (384-well plate format):
-
To each well of a black, low-volume 384-well plate, add 5 µL of assay buffer.
-
Add 0.2 µL of the serially diluted test compounds or DMSO for controls (positive and negative).
-
Add 5 µL of the diluted PI3Kγ enzyme to all wells except the negative control wells (which receive assay buffer instead).
-
Mix gently by shaking the plate and incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent tracer to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
3. Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
4. Data Analysis:
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent tracer.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([Tracer] / Kd_tracer))
Where:
-
[Tracer] is the concentration of the fluorescent tracer used in the assay.
-
Kd_tracer is the dissociation constant of the fluorescent tracer for the enzyme.
-
Assay Validation and Quality Control
To ensure the reliability of the obtained binding affinity data, it is crucial to perform assay validation. Key parameters to assess include:
-
Z'-factor: This statistical parameter is used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5]
-
DMSO Tolerance: Assess the effect of different DMSO concentrations on the assay window to determine the maximum allowable concentration.
-
Signal Stability: Monitor the fluorescence polarization signal over time to ensure that the binding has reached equilibrium and the signal is stable during the measurement period.
Comparative Binding Affinity of this compound Derivatives for PI3Kγ
The following table presents hypothetical, yet realistic, binding affinity data for a series of this compound derivatives against PI3Kγ, as determined by the Fluorescence Polarization assay described above.
| Compound | R1 Group | R2 Group | Ki (nM) |
| Derivative 1 | -H | -CH3 | 150.2 |
| Derivative 2 | -Cl | -CH3 | 75.8 |
| Derivative 3 | -F | -CH3 | 52.1 |
| Derivative 4 | -F | -C2H5 | 89.4 |
| Derivative 5 | -F | -Cyclopropyl | 35.7 |
This data allows for a clear comparison of the derivatives and can guide further SAR studies to optimize the potency of this chemical series.
Broader Context: The PI3K Signaling Pathway
Understanding the biological context of the target is crucial for appreciating the significance of binding affinity data. PI3K is a central node in a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism.
Caption: Simplified PI3K Signaling Pathway.
Inhibition of PI3K by potent and selective this compound derivatives can block downstream signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This highlights the therapeutic potential of this compound class and underscores the importance of accurately determining their binding affinity to guide their development as novel anti-cancer agents.
Conclusion
This guide has provided a comprehensive overview of the methodologies for confirming the binding affinity of this compound derivatives. By understanding the principles behind different techniques, selecting the appropriate assay, and adhering to rigorous experimental protocols and validation procedures, researchers can generate high-quality, reliable data. This, in turn, will accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.
References
- 1. Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Fluoroquinolin-6-OL: A Comparative Guide for Medicinal Chemists
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its rigid structure and versatile synthetic handles have made it a privileged scaffold, present in a wide array of therapeutic agents ranging from the antimalarial chloroquine to modern kinase inhibitors. The strategic placement of substituents on the quinoline core allows for the fine-tuning of physicochemical properties and biological activity, enabling chemists to optimize compounds for specific molecular targets. This guide focuses on 3-Fluoroquinolin-6-OL, a specific analog whose unique substitution pattern—a fluorine atom at the 3-position and a hydroxyl group at the 6-position—warrants a detailed investigation into its potential advantages and liabilities compared to other key quinoline analogs.
Fluorine's introduction into drug candidates is a well-established strategy to modulate metabolic stability, pKa, and binding affinity through favorable electrostatic interactions. The hydroxyl group, particularly at the 6-position, can serve as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a target's binding site. This guide provides a head-to-head comparison of this compound against two relevant analogs: the parent 6-hydroxyquinoline (6-HQ) and the widely studied anticancer agent, 5-fluoro-2-methylquinolin-6-ol (a hypothetical analog for illustrative purposes), to elucidate the impact of these specific substitutions. We will explore their relative performance in key in vitro assays, providing researchers with the data and protocols necessary to make informed decisions in their own discovery programs.
Comparative Analysis of Quinolone Analogs
To provide a clear framework for comparison, we will evaluate these compounds based on their kinase inhibitory activity, a common target for quinoline-based drugs, and their general cytotoxicity against a standard cancer cell line.
dot
A Senior Scientist's Guide to Orthogonal Method Validation for the 3-Fluoroquinolin-6-OL Assay
In the landscape of pharmaceutical development, the accuracy and reliability of analytical data are paramount. An assay for a novel active pharmaceutical ingredient (API) like 3-Fluoroquinolin-6-OL is not merely a measurement; it is the foundation upon which decisions of safety, efficacy, and quality are built. Regulatory bodies, including the FDA, mandate that analytical methods be thoroughly validated to prove they are fit for purpose.[1][2] However, validation is more than a checklist of experiments. True scientific rigor demands a deeper level of scrutiny, which is achieved through the application of orthogonal methods.
An orthogonal method is an analytical technique that relies on a different physicochemical principle than the primary method to measure the same attribute.[3][4] This approach provides a powerful, multi-dimensional view of the analyte, safeguarding against the inherent blind spots of any single technique. If two methods, based on fundamentally different principles, produce concordant results, it provides powerful evidence of accuracy. This guide provides a framework for validating a primary this compound assay using two robust, orthogonal techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Chapter 1: The Primary Assay – High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The most common workhorse for purity and potency analysis in pharmaceutical labs is Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). This technique separates compounds based on their polarity and quantifies them by measuring their absorbance of UV light.
Principle of the Primary Assay: The sample, containing this compound, is injected into a high-pressure stream of a liquid mobile phase. It passes through a column packed with a nonpolar stationary phase (e.g., C18). Due to its chemical properties, this compound will interact with the stationary phase and elute at a characteristic retention time. As it exits the column, it passes through a UV detector. The amount of light absorbed by the molecule's chromophore is directly proportional to its concentration, allowing for quantification against a known reference standard.
Hypothetical Primary Assay Result: A validated HPLC-UV method indicates the purity of a this compound batch is 99.5% .
Inherent Limitations and the Rationale for Orthogonality: While reliable, HPLC-UV is not infallible. Its primary vulnerability lies in specificity. A UV detector cannot distinguish between two different molecules that happen to co-elute (exit the column at the same time) and share similar UV absorbance spectra.[5] An undetected, co-eluting impurity could lead to an overestimation of the API's purity, posing a significant risk. This is the critical juncture where orthogonal validation becomes essential.
Chapter 2: Orthogonal Method 1 – Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Orthogonality: LC-MS/MS serves as an excellent first orthogonal check. While it employs the same separation principle (LC), it uses a fundamentally different and vastly more specific detection method: mass spectrometry.[6][7] Instead of measuring light absorbance, a mass spectrometer measures a molecule's mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored.[8][9] This "transition" is a unique molecular fingerprint, providing a level of specificity that UV detection cannot match.
Experimental Protocol: LC-MS/MS Purity Confirmation
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the this compound reference standard in methanol.
-
Prepare a sample solution of the this compound test batch at the same concentration.
-
Prepare a blank sample (methanol).
-
-
LC System Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Causality: Formic acid is a common mobile phase modifier used to acidify the solution, which promotes the protonation of analytes like quinolines, making them amenable to positive-ion electrospray ionization (ESI+).
-
-
MS/MS System Parameters (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Multiple Reaction Monitoring (MRM):
-
Determine the m/z of the protonated parent ion [M+H]+ for this compound (e.g., 178.1 m/z).
-
Determine a stable, high-intensity fragment ion (e.g., 150.1 m/z) by performing a product ion scan.
-
Set the MRM transition to 178.1 -> 150.1.
-
-
Causality: The MRM transition is highly specific. Only a molecule with the correct parent mass that also fragments to produce the correct daughter mass will be detected, effectively filtering out noise and other compounds.
-
-
Data Analysis:
-
Analyze the blank, reference standard, and test sample.
-
Confirm the retention time of the peak in the test sample matches the reference standard.
-
Integrate the peak area of the this compound MRM transition.
-
Perform a full scan or use impurity screening methods to look for other components not seen in the UV chromatogram. Calculate purity based on the area percent of all detected mass signals.
-
Visualization: LC-MS/MS Workflow
Caption: Workflow for purity analysis by LC-MS/MS.
Chapter 3: Orthogonal Method 2 – Quantitative Nuclear Magnetic Resonance (qNMR)
Principle of Orthogonality: qNMR is a primary analytical method and perhaps the most powerful orthogonal technique for assay validation.[10][11] Unlike chromatographic methods that require a specific reference standard of the analyte for comparison, qNMR determines the amount of a substance by comparing its NMR signal intensity to that of a certified, structurally unrelated internal standard of known purity and weight.[12][13] The fundamental principle is that the area under an NMR peak is directly proportional to the number of nuclei (protons, in ¹H qNMR) giving rise to that signal.[11][12] This technique is orthogonal to LC-based methods because it involves no physical separation and relies on the magnetic properties of atomic nuclei, not chromatographic retention or mass.
Experimental Protocol: qNMR Purity Assay
-
Selection of Standard and Solvent:
-
Internal Standard (IS): Choose a high-purity (>99.9%), non-hygroscopic, stable standard with a simple NMR spectrum (ideally a single, sharp peak) that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: Use a deuterated solvent (e.g., DMSO-d₆) that fully dissolves both the analyte and the internal standard.
-
-
Sample Preparation (Self-Validating):
-
Accurately weigh approximately 10 mg of the certified internal standard into a vial. Record the weight to 0.01 mg.
-
Accurately weigh approximately 15 mg of the this compound test sample into the same vial. Record the weight.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer the solution to a high-precision NMR tube.
-
Causality: Weighing both components into the same container minimizes transfer errors and ensures the molar ratio in the final solution is identical to the mass ratio, a key principle for trustworthiness.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: ¹H NMR.
-
Key Parameters:
-
Pulse Angle: 30-90° (a 90° pulse gives maximum signal).
-
Relaxation Delay (D1): This is critical. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard peaks being integrated. A D1 of 30 seconds is often a safe starting point to ensure full relaxation and accurate integration.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, characteristic peak for this compound and a peak for the internal standard.
-
Calculate the purity using the following formula[14]:
Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( Wstd / Wanalyte ) * Puritystd
Where:
-
I = Integral area of the peak
-
N = Number of protons for the integrated signal (e.g., N=1 for a -CH proton)
-
M = Molar mass
-
W = Weight
-
Puritystd = Purity of the internal standard (from its certificate)
-
-
Visualization: qNMR Workflow
Caption: Workflow for absolute purity determination by qNMR.
Chapter 4: Comparative Analysis & Synthesis
Data Summary: Purity of this compound (Batch XYZ)
| Analytical Method | Principle of Quantification | Result (% Purity) |
| HPLC-UV (Primary) | UV Absorbance vs. Reference Standard | 99.5% |
| LC-MS/MS (Orthogonal 1) | Mass-to-Charge Ratio (MRM) | 99.4% |
| qNMR (Orthogonal 2) | Proton Signal vs. Internal Standard | 99.6% |
The data presented in the table shows a high degree of concordance between the three methods. The HPLC-UV result of 99.5% is strongly supported by the LC-MS/MS result of 99.4%, which confirms that no significant impurities were co-eluting under the main peak. Furthermore, the qNMR result of 99.6% provides an absolute purity value that is independent of the chromatographic method and the this compound reference standard itself.
This triangulation of data from methods with different underlying principles (UV absorbance, mass-to-charge ratio, and nuclear magnetic resonance) provides the highest possible confidence in the analytical result. It demonstrates that the primary HPLC-UV assay is accurate, specific, and fit for its intended purpose, meeting the rigorous standards expected by international guidelines such as ICH Q2(R1).[15][16][17][18] This multi-faceted approach ensures the quality and safety of the final drug product and represents the gold standard for analytical method validation in the pharmaceutical industry.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. lgmpharma.com [lgmpharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Alternative approaches for method validation -HPLC for drugs - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. rsc.org [rsc.org]
- 8. clinicalpub.com [clinicalpub.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. starodub.nl [starodub.nl]
- 18. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Fluoroquinolin-6-OL Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives, particularly the fluoroquinolones, have a well-established history as potent antibacterial agents. More recently, this versatile chemical framework has demonstrated significant promise in the realm of oncology. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a specific, yet less explored, subclass: 3-Fluoroquinolin-6-OL compounds . We will delve into the mechanistic rationale behind their dual-action potential, provide detailed experimental protocols for their evaluation, and present a framework for interpreting the resulting data.
The Rationale: Why this compound?
The specific placement of a fluorine atom at the C-3 position and a hydroxyl group at the C-6 position of the quinoline ring is a strategic design choice aimed at modulating the compound's electronic properties, target engagement, and overall biological activity.
-
The 3-Fluoro Substitution: The introduction of a fluorine atom at the C-3 position can significantly influence the acidity of the carboxylic acid group (if present) and the overall electron distribution of the quinoline ring. This can impact the compound's ability to interact with key residues within the active sites of its biological targets, such as bacterial DNA gyrase or human topoisomerases.
-
The 6-Hydroxyl Group: The hydroxyl group at the C-6 position can participate in hydrogen bonding interactions with target enzymes, potentially enhancing binding affinity. Furthermore, it can serve as a handle for further chemical modifications to improve pharmacokinetic properties or introduce additional functionalities. Structure-activity relationship studies on other quinolone derivatives have shown that substitutions at the C-6 position are crucial for their biological activity.
In Vitro Efficacy: The Proving Ground
In vitro assays are the first critical step in evaluating the potential of any new chemical entity. They provide a controlled environment to assess a compound's intrinsic activity against specific biological targets, be it bacteria or cancer cells.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The primary measure of a compound's antibacterial potency is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
This method is a standard for determining the MIC of an antimicrobial agent in a liquid growth medium.
Materials:
-
Test this compound compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity: Cytotoxicity Assays
For anticancer evaluation, the most common in vitro method is the assessment of a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Test this compound compound
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative In Vitro Efficacy Data (Hypothetical)
| Compound ID | Target Organism/Cell Line | In Vitro Assay | Efficacy Metric (µM) |
| 3F-6OH-Q1 | Staphylococcus aureus | MIC | 8 |
| Escherichia coli | MIC | 16 | |
| MCF-7 (Breast Cancer) | IC50 | 5.2 | |
| A549 (Lung Cancer) | IC50 | 7.8 | |
| Ciprofloxacin | Staphylococcus aureus | MIC | 1 |
| Escherichia coli | MIC | 0.5 | |
| Doxorubicin | MCF-7 (Breast Cancer) | IC50 | 0.8 |
| A549 (Lung Cancer) | IC50 | 1.2 |
This table presents hypothetical data for illustrative purposes.
In Vivo Efficacy: Translating to a Living System
Positive in vitro results are a prerequisite for advancing a compound to in vivo studies. These experiments in living organisms, typically rodent models, are essential to assess a compound's therapeutic efficacy, pharmacokinetics, and safety profile in a more complex biological system.
Antibacterial Efficacy: Murine Infection Models
To evaluate the in vivo antibacterial activity of this compound compounds, various mouse infection models can be employed.
This model is widely used to assess the efficacy of antimicrobial agents in a localized, deep-tissue infection.
Materials:
-
Test this compound compound
-
Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Immunocompromised mice (e.g., neutropenic mice)
-
Anesthetic
-
Homogenizer
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide.
-
Infection: Inject a standardized inoculum of the bacterial strain directly into the thigh muscle of the anesthetized mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the this compound compound at various doses via a clinically relevant route (e.g., oral or intravenous). Include a vehicle control group and a positive control group (e.g., vancomycin).
-
Efficacy Assessment: At 24 hours post-infection, euthanize the mice. Aseptically excise the infected thigh muscle, weigh it, and homogenize it in sterile saline.
-
Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of CFU per gram of tissue. A significant reduction in bacterial load compared to the vehicle control indicates efficacy.
Anticancer Efficacy: Xenograft Tumor Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical evaluation of anticancer drugs.
This model is used to assess the ability of a compound to inhibit tumor growth.
Materials:
-
Test this compound compound
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Matrigel (optional, to enhance tumor take-rate)
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the this compound compound at various doses according to a predetermined schedule and route. Include a vehicle control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. At the end of the study, mice are euthanized, and tumors are excised and weighed.
Mechanistic Insights: How Do They Work?
Understanding the mechanism of action is crucial for rational drug design and development. Based on the extensive research on quinolone derivatives, the this compound compounds are hypothesized to exert their dual effects through the following pathways:
Antibacterial Mechanism of Action
The primary antibacterial target of fluoroquinolones is the bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound compounds would lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]
Anticancer Mechanism of Action
The anticancer activity of quinolone derivatives is more multifaceted and can involve several mechanisms:
-
Inhibition of Human Topoisomerases: Similar to their antibacterial action, these compounds can inhibit human topoisomerase I and II , leading to DNA damage and apoptosis in cancer cells.[2]
-
Induction of Apoptosis: They can trigger programmed cell death through the modulation of key signaling pathways, such as the p53 pathway.[3]
-
Cell Cycle Arrest: Fluoroquinolone derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[3]
-
Kinase Inhibition: Some quinoline derivatives can act as inhibitors of various protein kinases that are often dysregulated in cancer.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the discovery of novel dual-action therapeutic agents. While this guide provides a foundational framework for their evaluation, further research is imperative. Future studies should focus on synthesizing a library of these compounds with diverse substitutions to establish a clear structure-activity relationship. Elucidating the precise molecular targets and signaling pathways will be critical for optimizing their efficacy and safety profiles. The journey from a promising chemical scaffold to a clinically effective drug is long and challenging, but the potential of this compound compounds to address unmet needs in both infectious diseases and oncology makes this a worthy endeavor for the scientific community.
References
A Guide to the Spectroscopic Transformation of 3-Fluoroquinolin-6-OL from its Precursors
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's structural evolution is paramount. Spectroscopic analysis is the cornerstone of this understanding, providing an empirical narrative of chemical transformation. This guide offers an in-depth spectroscopic comparison of 3-Fluoroquinolin-6-OL, a heterocyclic scaffold of interest in medicinal chemistry, with its key synthetic precursors: 4-Fluoro-2-nitrophenol and 4-Fluoro-2-aminophenol.
We will journey through the synthesis, examining how changes in chemical structure—from a substituted phenol to an aniline derivative and finally to a bicyclic quinolinol—are reflected in their respective NMR, IR, Mass, and UV-Vis spectra. This comparative approach not only validates the synthetic pathway but also provides a foundational understanding of structure-property relationships that are critical for rational drug design.
The Synthetic Pathway: A Spectroscopic Journey
The synthesis of this compound from 4-Fluoro-2-nitrophenol is a logical and illustrative pathway. It involves two fundamental transformations: the reduction of a nitro group and a cyclization reaction to form the quinoline core, such as the Skraup synthesis or related methods.[1][2][3] Each step induces significant electronic and structural changes, which are vividly captured by various spectroscopic techniques.
Caption: Synthetic route from 4-Fluoro-2-nitrophenol to this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural map of a molecule in solution. The transformation from a simple benzene ring to the larger, heterocyclic quinoline system results in dramatic and predictable changes in both ¹H and ¹³C NMR spectra.
¹H NMR: Unveiling the Aromatic Landscape
The aromatic region of the ¹H NMR spectrum serves as a clear fingerprint for each stage of the synthesis.
-
4-Fluoro-2-nitrophenol: This precursor exhibits a complex three-proton spin system in the aromatic region. The strong electron-withdrawing effects of both the nitro (-NO₂) and fluoro (-F) groups deshield the aromatic protons, pushing their chemical shifts downfield. The proton ortho to the nitro group is typically the most deshielded.
-
4-Fluoro-2-aminophenol: Upon reduction of the nitro group to an amine (-NH₂), a significant upfield shift (to lower ppm) is observed for the aromatic protons. This is a direct consequence of the amine group's strong electron-donating nature, which increases the electron density on the aromatic ring. The broad signals for the -NH₂ and -OH protons are also characteristic, and their chemical shifts can be highly dependent on solvent and concentration.
-
This compound: The formation of the quinoline ring introduces new, distinct signals. Protons on the newly formed pyridine ring (e.g., H2, H4) typically appear at very low field (>8.0 ppm) due to the deshielding effect of the ring nitrogen. The fluorine at position 3 will introduce additional complexity through ¹H-¹⁹F coupling, splitting the signals of nearby protons (H2 and H4).
¹³C NMR: Tracking Carbon Skeleton Evolution
The ¹³C NMR spectrum tracks the changes in the carbon framework and the electronic impact of functional group transformations.
-
From Precursors to Product: The most striking change is the increase in the number of aromatic carbon signals from six in the precursors to nine in this compound (one carbon signal may be difficult to observe due to quarternary nature and relaxation effects).
-
Carbon-Fluorine Coupling (J-coupling): A key feature throughout the series is the presence of C-F coupling. The carbon directly bonded to fluorine (C4 in the precursors, C3 in the product) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Carbons two (²JCF), three (³JCF), and even four bonds away will also show smaller couplings, which are invaluable for definitive signal assignment.
-
Functional Group Effects: The carbon bearing the nitro group (C2 in the nitrophenol) is significantly deshielded. This signal shifts dramatically upfield upon reduction to the amine. In the final product, the chemical shifts of the carbons in the phenolic ring are influenced by the hydroxyl group, while those in the pyridine ring are influenced by the nitrogen atom.
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | Key ¹H NMR Features (ppm) | Key ¹³C NMR Features (ppm) |
| 4-Fluoro-2-nitrophenol | Aromatic protons (~7.0-8.0 ppm), complex splitting due to H-H and H-F coupling. Phenolic -OH signal. | ~6 distinct aromatic signals. Large ¹JCF coupling constant for C-F (~245 Hz). C-NO₂ signal downfield. |
| 4-Fluoro-2-aminophenol | Aromatic protons shifted upfield (~6.5-7.0 ppm). Broad -NH₂ and -OH signals. | ~6 distinct aromatic signals, shifted relative to the nitro precursor. Large ¹JCF still present. |
| This compound | Distinct protons on pyridine ring (H2, H4) at low field (>8.0 ppm). Aromatic protons on the phenolic ring. H-F coupling observed. | 9 distinct aromatic/heteroaromatic signals. Large ¹JCF for C3. Carbons adjacent to nitrogen (C2, C8a) are downfield. |
Note: Exact chemical shifts are solvent-dependent. Data is representative.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The spectral changes observed directly mirror the chemical reactions performed.
-
4-Fluoro-2-nitrophenol: The spectrum is dominated by strong, sharp peaks corresponding to the asymmetric and symmetric stretches of the nitro group (typically ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively). A broad O-H stretch from the phenol is also present (~3200-3500 cm⁻¹).[4]
-
4-Fluoro-2-aminophenol: The disappearance of the strong -NO₂ peaks is the most definitive sign of a successful reduction. In their place, two characteristic N-H stretching bands appear in the ~3300-3500 cm⁻¹ region. The O-H stretch remains.
-
This compound: The N-H stretches from the aminophenol precursor vanish. A very broad O-H stretch remains, characteristic of a phenolic hydroxyl. The "fingerprint region" below 1650 cm⁻¹ becomes more complex, with characteristic C=C and C=N stretching vibrations of the quinoline ring system appearing in the 1500-1620 cm⁻¹ range. The C-F stretch typically appears as a strong band in the 1100-1250 cm⁻¹ region.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 4-Fluoro-2-nitrophenol | 4-Fluoro-2-aminophenol | This compound |
| O-H Stretch (Phenol) | ~3200-3500 (broad) | ~3200-3500 (broad) | ~3100-3400 (very broad) |
| N-H Stretch (Amine) | - | ~3300-3500 (two bands) | - |
| N-O Stretch (Nitro) | ~1530 & ~1350 (strong) | - | - |
| C=C / C=N Stretch | ~1450-1600 | ~1450-1600 | ~1500-1620 (complex) |
| C-F Stretch | ~1100-1250 | ~1100-1250 | ~1100-1250 |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, offering definitive proof of a compound's identity and structural features.
-
4-Fluoro-2-nitrophenol: The molecular ion peak (M⁺˙) will be observed at m/z 157.[4] Characteristic fragments often involve the loss of the nitro group (-NO₂, 46 Da) or components like NO (30 Da) or O (16 Da).
-
4-Fluoro-2-aminophenol: The molecular ion peak appears at m/z 127, a shift of 30 Da from its precursor, corresponding to the replacement of -NO₂ with -NH₂ (a net loss of O₂ and gain of H₂). Fragmentation often involves the loss of CO (28 Da), a classic fragmentation pathway for phenols.
-
This compound: The molecular ion peak is expected at m/z 165, reflecting the addition of a C₂H₂ fragment and loss of H₂ during the cyclization from the aminophenol. Quinolines are stable aromatic systems, often showing a very intense molecular ion peak. Fragmentation can involve the loss of CO, similar to phenols, or HCN (27 Da) from the pyridine ring.
Table 3: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Expected M⁺˙ (m/z) | Common Fragments |
| 4-Fluoro-2-nitrophenol | C₆H₄FNO₃ | 157.10 | 157 | [M-NO₂]⁺, [M-NO]⁺ |
| 4-Fluoro-2-aminophenol | C₆H₆FNO | 127.12 | 127 | [M-CO]⁺ |
| This compound | C₉H₆FNO | 165.15 | 165 | [M-CO]⁺, [M-HCN]⁺ |
Part 4: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of a molecule, particularly the extent of its conjugated π-system.
-
From Phenol to Quinoline: The most significant trend is the bathochromic shift (red shift) of the maximum absorption wavelength (λ_max) as the synthesis progresses. 4-Fluoro-2-nitrophenol and 4-fluoro-2-aminophenol have chromophores based on a substituted benzene ring.[5][6] The formation of the this compound introduces a much larger, bicyclic aromatic system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy (longer wavelength) light.[7][8]
-
Influence of Substituents: The λ_max is also sensitive to the electronic nature of the substituents. The presence of the nitro group in the starting material and the amino and hydroxyl auxochromes in the subsequent compounds all influence the position and intensity of the absorption bands. Quinolinols, in particular, can exhibit pH-dependent spectra due to the potential for deprotonation of the phenolic hydroxyl group.[9][10]
Table 4: Representative UV-Vis Absorption Data
| Compound | Chromophore System | Expected λ_max Range (nm) |
| 4-Fluoro-2-nitrophenol | Substituted Benzene | 270-350 |
| 4-Fluoro-2-aminophenol | Substituted Benzene | 230-300 |
| This compound | Quinoline | 300-400 |
Note: λ_max is highly solvent-dependent.
Experimental Protocols
Reproducibility is key to scientific integrity. The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed.
Caption: A generalized workflow for the spectroscopic characterization of synthetic compounds.
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters. Typically, 8-16 scans are sufficient. Integrate the signals and determine coupling constants.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid powder directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for these types of molecules.
-
Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode to identify the molecular ion and analyze the fragmentation pattern.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol). Prepare a dilute solution (in the micromolar range) in a quartz cuvette, ensuring the maximum absorbance is below 1.5 AU.[11]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the sample's absorption spectrum, typically over a range of 200-600 nm, to determine the λ_max values.
References
- 1. researchgate.net [researchgate.net]
- 2. The Skraup Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. 4-Fluoro-2-nitrophenol [webbook.nist.gov]
- 5. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 3-Fluoroquinolin-6-OL: A Guide to Safety and Compliance
Core Principles of Chemical Waste Management
Before delving into the specifics of 3-Fluoroquinolin-6-OL, it is crucial to internalize the foundational principles of laboratory waste management. These practices are not merely suggestions but are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to prevent harm to human health and the environment.[8][9][10]
-
Categorization is Critical : Always segregate chemical waste. Halogenated organic waste, such as this compound, must be collected separately from non-halogenated waste.[11][12][13]
-
Containment Matters : Use appropriate, clearly labeled, and chemical-resistant containers for waste collection.[8][11] Plastic is often preferred over glass to minimize the risk of breakage.[8][9]
-
Labeling for Safety : Every waste container must be accurately labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[8][9][11]
-
Never Use Drains or Regular Trash : Disposal of chemical waste down the sanitary sewer or in the regular trash is strictly prohibited.[8][14][15]
Hazard Profile of this compound (Inferred)
Based on data from structurally similar compounds, the following hazard summary for this compound should be assumed for all handling and disposal procedures.
| Hazard Class | Anticipated Effects | Sources |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed. | [2][4][5] |
| Skin Corrosion/Irritation | May cause skin irritation. | [3][4][16] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | [1][3][4][5] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | [2] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear workflow for the safe disposal of this compound from the point of generation to its final removal from your laboratory.
Personal Protective Equipment (PPE)
Before handling this compound in any form, including as a waste product, ensure you are wearing the appropriate PPE.
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[1][17]
-
Hand Protection : Wear chemical-resistant gloves. Consult your institution's glove compatibility chart for the most suitable material.[1][17]
-
Protective Clothing : A flame-resistant lab coat, long pants, and closed-toe shoes are required.[1]
Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical disposal.
-
Designated Waste Container : A dedicated, properly labeled hazardous waste container should be designated for "Halogenated Organic Waste."[12]
-
Compatibility : Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[8][17]
-
Solid vs. Liquid Waste :
-
Solid Waste : Collect pure this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated solid halogenated waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated liquid halogenated waste container. This includes reaction mixtures and solvent rinses.
-
Labeling the Waste Container
Accurate and thorough labeling is a regulatory requirement and essential for the safety of waste handlers.
-
As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[9][14]
-
The label must include:
-
The words "Hazardous Waste"[8]
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume of each component in the waste mixture.
-
The appropriate hazard pictograms (e.g., toxicity, environmental hazard).[8]
-
The name of the principal investigator and the laboratory location.[8]
-
Storage of Waste in the Laboratory
Waste must be stored safely pending pickup by your institution's Environmental Health and Safety (EHS) department.
-
Satellite Accumulation Area : Store waste containers in a designated satellite accumulation area within the laboratory.[9]
-
Secondary Containment : Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[11]
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[9][12][14][15]
Arranging for Disposal
Laboratory personnel are not authorized to transport hazardous waste.[14][15]
-
Contact EHS : Once the waste container is full or has been in use for a designated period (often six months for opened containers), arrange for its collection by your institution's EHS or equivalent department.[9][14][15]
-
Follow Institutional Procedures : Adhere to your institution's specific procedures for requesting a waste pickup.[8][14]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the safe disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[1]
-
Collect the contaminated absorbent material and place it in the designated solid halogenated waste container.[14]
-
Clean the spill area with an appropriate solvent and decontaminating solution.
-
-
Large Spills :
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By understanding the hazards associated with this and other halogenated organic compounds and by adhering to the principles of waste segregation, containment, and regulatory compliance, you contribute to a safer research environment for everyone. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the ultimate authority for your workplace.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. nj.gov [nj.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. uakron.edu [uakron.edu]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. vumc.org [vumc.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Safe Handling of 3-Fluoroquinolin-6-OL
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. 3-Fluoroquinolin-6-OL, a substituted quinoline, represents a class of compounds with significant biological potential.[1] Due to its novelty, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, we must approach its handling with a cautious and well-documented strategy, treating it as a potentially hazardous substance.[2][3] This guide provides a procedural framework for the safe handling, use, and disposal of this compound, grounding our recommendations in established safety protocols for related chemical structures.
Hazard Assessment: Understanding the Risk Profile
While specific toxicological data for this compound is limited, we can infer its potential hazards from the known profiles of quinoline and its derivatives. Quinolines can be toxic if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory system.[4][5] For instance, the GHS classification for the similar compound 3-Fluoroquinolin-2-ol indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is imperative to handle this compound with the assumption that it possesses similar hazardous properties. All contact should be minimized to the lowest possible level.[5]
Engineering Controls: The First Line of Defense
The primary method for exposure control is the use of proper engineering controls. All work involving this compound, especially when handling the solid form or preparing solutions, must be conducted within a certified chemical fume hood.[3] This minimizes the risk of inhaling dust or vapors. The fume hood should have adequate airflow, and its performance should be regularly verified.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering controls cannot eliminate all risk of exposure, Personal Protective Equipment (PPE) is crucial. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[2][7]
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes.[2] A face shield should be worn over the goggles during procedures with a higher risk of splashing or vigorous reaction, such as when handling larger quantities or during quenching reactions.[8][9] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of nitrile or neoprene gloves.[2] This provides an extra layer of protection against potential permeation. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination occurs.[8] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a material resistant to chemical permeation is required.[2] This protects the skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or Higher | While a fume hood is the primary control, a NIOSH-approved respirator (e.g., N95) should be available for weighing out the solid compound or in the event of a spill outside of the fume hood to minimize inhalation exposure.[2][7] |
Procedural Guidance: Step-by-Step Safety
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Inner Gloves: Don the first pair of gloves.
-
Outer Gloves: Don the second pair of gloves, ensuring they go over the cuffs of the lab coat.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Respirator: If required, perform a fit check according to the manufacturer's instructions.
Doffing Sequence (to be performed at the exit of the work area):
-
Outer Gloves: Remove and dispose of in the designated hazardous waste container.
-
Face Shield/Goggles: Remove from the back to the front and place in a designated area for decontamination.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior, and place it in a designated container for laundry or disposal.
-
Inner Gloves: Remove and dispose of in the hazardous waste container.
-
Hand Washing: Thoroughly wash hands with soap and water.[10]
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]
-
Labeling: All containers must be clearly labeled with the chemical name, "Hazardous Waste," and the date of accumulation.[3]
-
Transport: When moving the compound within the laboratory, use a secondary container to prevent spills.
Emergency Procedures: Spill and Disposal Plan
A clear and practiced emergency plan is essential.
For a minor spill (less than 1 liter and not posing an immediate fire or respiratory hazard) within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Proper PPE: Wear the full PPE ensemble described in the table above.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, starting from the outside and working inwards to prevent spreading.[12][13]
-
Collection: Carefully scoop the absorbed material into a designated, leak-proof hazardous waste container.[14]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[15] All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) office.
For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.
All waste containing this compound must be treated as hazardous waste.[16]
-
Segregation: Isolate all waste containing this compound. This includes the pure compound, contaminated solutions, and disposable materials like gloves, weigh boats, and paper towels.[2][3] Do not mix with incompatible waste streams.[2]
-
Solid Waste: Collect in a clearly labeled, sealed, and leak-proof container.[3]
-
Liquid Waste: Collect in a designated, chemically compatible, and sealed hazardous waste container.[3]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated, puncture-resistant sharps container.[3]
-
Pickup: Arrange for waste pickup through your institution's EHS office or a licensed hazardous waste disposal service.[3]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
By adhering to these guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always consult your institution's specific Chemical Hygiene Plan and EHS office for additional guidance.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. nj.gov [nj.gov]
- 6. 3-Fluoro-1,2-dihydroquinolin-2-one | C9H6FNO | CID 11094963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. jk-sci.com [jk-sci.com]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. ulethbridge.ca [ulethbridge.ca]
- 16. benchchem.com [benchchem.com]
- 17. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 18. mastercontrol.com [mastercontrol.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
